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Core Science & Biosynthesis

Foundational

L17E Peptide: A Technical Guide to Structure, Properties, and Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals Abstract The L17E peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a powerful tool for the intracellular delivery of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L17E peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a powerful tool for the intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and nucleic acid-based structures.[1] Derived from the spider venom peptide M-lycotoxin, L17E facilitates the efficient translocation of cargo from the extracellular environment to the cytosol by inducing macropinocytosis and promoting endosomal escape.[2] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of the L17E peptide. It also includes detailed experimental protocols for its application in macromolecule delivery and summarizes key quantitative data to aid researchers in its effective utilization.

Structure and Physicochemical Properties

The L17E peptide is a 25-amino-acid synthetic peptide derived from M-lycotoxin through the substitution of a leucine (B10760876) residue with a glutamic acid at position 17.[2] This single amino acid substitution is crucial for its function, transforming it into an endosomolytic peptide.

1.1. Primary Structure and Physicochemical Characteristics

The primary amino acid sequence and key physicochemical properties of the L17E peptide are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2MedChemExpress
Molecular Formula C134H227N37O34MedChemExpress
Molecular Weight 2859.42 g/mol MedChemExpress
Nature Cationic, Amphiphilic
Solubility Soluble in water (≥ 100 mg/mL)MedChemExpress

1.2. Secondary Structure

The L17E peptide adopts an alpha-helical secondary structure, which is characteristic of many membrane-active peptides. This helical conformation is crucial for its amphipathic nature, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This amphipathicity is a key driver of its interaction with and disruption of lipid membranes. A helical wheel projection of the L17E peptide illustrates this segregation of residues.

G Helical Wheel Projection of L17E cluster_hydrophobic Hydrophobic Face cluster_hydrophilic Hydrophilic Face I1 I1 W2 W2 L3 L3 T4 T4 A5 A5 L6 L6 K7 K7 F8 F8 L9 L9 G10 G10 A13 A13 A14 A14 K15 K15 L22 L22 S23 S23 L25 L25 K11 K11 H12 H12 H16 H16 E17 E17 A18 A18 K19 K19 Q20 Q20 Q21 Q21 K24 K24

Caption: Helical wheel projection of the L17E peptide.

Mechanism of Action

The L17E peptide facilitates the intracellular delivery of macromolecules through a multi-step process that involves both the stimulation of cellular uptake and the disruption of endosomal membranes.

2.1. Induction of Macropinocytosis

L17E promotes the cellular uptake of macromolecules by inducing macropinocytosis, a form of endocytosis that involves the non-specific engulfment of extracellular fluid and solutes.[2] This process is characterized by the formation of large, irregular vesicles called macropinosomes.

2.2. Endosomal Escape

Following uptake into macropinosomes, the L17E peptide facilitates the escape of the cargo into the cytosol. It is believed to achieve this by inserting into and disrupting the endosomal membrane through electrostatic interactions. The efficiency of this process is correlated with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol L17E L17E Peptide Membrane Plasma Membrane L17E->Membrane Induces Macropinocytosis Cargo Macromolecular Cargo Cargo->Membrane Induces Macropinocytosis Macropinosome Macropinosome Membrane->Macropinosome ReleasedCargo Released Cargo EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape L17E Disrupts Membrane EndosomalEscape->ReleasedCargo

Caption: Mechanism of L17E-mediated intracellular delivery.

Quantitative Data

The following tables summarize the quantitative data related to the efficacy and cytotoxicity of the L17E peptide from various studies.

Table 1: Efficacy of L17E in Macromolecule Delivery

CargoCell LineL17E ConcentrationIncubation TimeOutcomeReference
DextranNot Specified20-40 µM1 hourEnhanced internalization[1]
SaporinHeLa40 µM7 hours~80% cell death[1]
Cre RecombinaseHeLa40 µM25 hoursEGFP expression initiated[1]
anti-His6-IgGHeLa40 µM1.5 hoursSuccessful binding to intracellular target[1]
anti-GR antibodyNot Specified40 µM0.5 hoursSignificant inhibition of MT1E gene upregulation[1]
ExosomesHeLa40 µM49 hoursEnhanced efficacy of delivery[1]
Peptide Nucleic Acid (PNA)HeLa65440 µMNot SpecifiedSubstantial fluorescence observed

Table 2: Cytotoxicity of L17E Peptide

Cell LineL17E ConcentrationTreatment DurationViabilityReference
HeLa40 µM1 hour (serum-free)~90%[1]
HeLa40 µM24 hours (serum-supplemented)~90%[1]
HeLa654Up to 40 µMNot SpecifiedNo detectable effect

Experimental Protocols

The following are detailed protocols for common applications of the L17E peptide.

4.1. Protocol for Antibody Delivery into HeLa Cells

This protocol is adapted from studies demonstrating L17E-mediated antibody delivery.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • L17E peptide stock solution (e.g., 1 mM in sterile water)

  • Antibody of interest (e.g., anti-His6-IgG)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in a glass-bottom dish suitable for confocal microscopy at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.

  • Preparation of Delivery Solution:

    • On the day of the experiment, prepare a solution of the antibody of interest in serum-free DMEM.

    • Prepare a separate solution of L17E peptide in serum-free DMEM to a final concentration of 40 µM.

    • Gently mix the antibody solution with the L17E solution.

  • Cell Treatment:

    • Wash the HeLa cells twice with warm PBS.

    • Remove the PBS and add the L17E/antibody solution to the cells.

    • Incubate the cells for 1.5 hours at 37°C.

  • Washing and Fixation:

    • After incubation, remove the treatment solution and wash the cells three times with warm PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining and Imaging (if required):

    • If the primary antibody is not fluorescently labeled, perform standard immunofluorescence staining with a fluorescently labeled secondary antibody.

    • Image the cells using a confocal microscope to observe the intracellular localization of the delivered antibody.

G Start Start Seed Seed HeLa Cells Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Prepare Prepare L17E/Antibody Solution Incubate1->Prepare Wash1 Wash Cells with PBS Prepare->Wash1 Treat Treat Cells (1.5h) Wash1->Treat Wash2 Wash Cells with PBS Treat->Wash2 Fix Fix Cells Wash2->Fix Image Image with Confocal Microscope Fix->Image End End Image->End

Caption: Workflow for L17E-mediated antibody delivery.

4.2. Protocol for Saporin-Based Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effect of saporin delivered by the L17E peptide.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • L17E peptide stock solution

  • Saporin

  • Cell viability assay reagent (e.g., MTT, WST-8, or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Cell Culture: Incubate the plate overnight at 37°C and 5% CO2.

  • Preparation of Treatment Solutions:

    • Prepare serial dilutions of saporin in serum-free DMEM.

    • Prepare a solution of L17E peptide in serum-free DMEM to a final concentration of 40 µM.

    • Mix the saporin dilutions with the L17E solution. Include controls with L17E alone and saporin alone.

  • Cell Treatment:

    • Remove the culture medium from the wells and wash with PBS.

    • Add 100 µL of the treatment solutions to the respective wells.

    • Incubate the plate for 7 hours at 37°C.

  • Cell Viability Assessment:

    • After the incubation period, remove the treatment solutions.

    • Add fresh culture medium and the cell viability reagent according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-8).

    • Measure the absorbance or luminescence using a plate reader to determine cell viability.

Conclusion

The L17E peptide represents a significant advancement in the field of intracellular delivery. Its ability to efficiently transport a variety of macromolecules into the cytosol with low cytotoxicity makes it an invaluable tool for basic research, drug development, and potential therapeutic applications. The detailed information and protocols provided in this guide are intended to facilitate the successful application of the L17E peptide in a research setting. Further optimization of delivery parameters may be necessary for specific cell types and cargo molecules.

References

Exploratory

L17E: An Attenuated Cationic Amphiphilic Lytic Peptide for Intracellular Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The delivery of macromolecules into the cytoplasm of living cells remains a significant hurdle in the development of no...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of macromolecules into the cytoplasm of living cells remains a significant hurdle in the development of novel therapeutics and research tools. L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, has emerged as a promising vector for the intracellular delivery of a wide range of cargo, including proteins, antibodies, and DNA nanostructures. Derived from the spider venom peptide M-lycotoxin, L17E is engineered to facilitate efficient endosomal escape of its cargo with reduced cytotoxicity compared to its parent molecule. This technical guide provides a comprehensive overview of L17E, including its mechanism of action, detailed experimental protocols for its study, and quantitative data to support its application in drug development and biomedical research.

Introduction

Cationic amphiphilic lytic peptides are a class of molecules characterized by their ability to disrupt cell membranes. While this lytic activity is potent, it often leads to indiscriminate cytotoxicity, limiting their therapeutic potential. L17E was developed by substituting a leucine (B10760876) residue with a glutamic acid in the hydrophobic face of M-lycotoxin, a potent lytic peptide.[1] This single amino acid substitution significantly attenuates the peptide's lytic activity at physiological pH, while preserving its ability to perturb endosomal membranes, thereby enabling the release of co-administered cargo into the cytoplasm.[2] This guide details the core characteristics of L17E, its mechanism of action, and provides practical protocols for its synthesis, purification, and application in various cellular assays.

Mechanism of Action

The intracellular delivery facilitated by L17E is a multi-step process involving initial cell membrane interaction, internalization of the peptide and its cargo, and subsequent endosomal escape.

2.1. Cell Membrane Interaction and Internalization:

L17E's cationic nature promotes electrostatic interactions with the negatively charged components of the cell membrane, such as glycosaminoglycans. This interaction is believed to concentrate the peptide at the cell surface. Subsequently, L17E has been shown to induce macropinocytosis, a form of endocytosis that results in the formation of large, fluid-filled vesicles called macropinosomes.[3][4] This process engulfs the L17E peptide along with its extracellular cargo.

2.2. Endosomal Escape:

Once inside the endosomal pathway, the acidic environment of the endosome is thought to play a role in the lytic activity of some peptides, however, L17E's membrane-disrupting activity is not significantly pH-dependent.[5] Instead, L17E is believed to preferentially interact with and destabilize the negatively charged endosomal membrane over the more neutral plasma membrane.[2] This selective lytic activity leads to the rupture of the endosomal vesicle and the release of the cargo into the cytoplasm.

2.3. Role of the KCNN4 Potassium Channel:

Recent studies have revealed a strong correlation between the efficiency of L17E-mediated delivery and the expression levels of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[6] While the precise mechanism of this interaction is still under investigation, it is hypothesized that the activity of this channel may influence the cell's membrane potential in a way that facilitates L17E's interaction with and disruption of the cell membrane.

2.4. Involvement of the ESCRT Pathway:

The Endosomal Sorting Complexes Required for Transport (ESCRT) pathway is a cellular machinery involved in membrane remodeling processes, including the formation of multivesicular bodies and the repair of damaged membranes.[7][8] It is plausible that the ESCRT machinery is recruited to sites of L17E-induced endosomal membrane damage in an attempt to repair the lesion. The dynamics of this interaction could influence the efficiency of cargo release.

Quantitative Data

The following tables summarize the quantitative data reported for L17E in various studies, providing a comparative overview of its efficacy and cytotoxicity.

Table 1: Cytotoxicity of L17E

Cell LineAssayConcentration (µM)Incubation Time (h)Cell Viability (%)Citation
HeLa-401 (serum-free)~90[6]
HeLa-4024 (serum-supplemented)~90[6]
HeLa654Tetrazolium-basedup to 40-No detectable effect[9]

Table 2: Delivery Efficiency of L17E

Cell LineCargoL17E Concentration (µM)Incubation Time (h)OutcomeCitation
HeLaSaporin407~80% cell death
HeLaCre recombinase4025EGFP expression initiated[6]
HeLaAnti-His₆-IgG401.5Successful binding to intracellular target[6]
HeLaAnti-GR antibody400.5Significant inhibition of MT1E gene upregulation[6]
HeLaExosomes4049Enhanced efficacy of intracellular delivery[6]
RAW264.7Tetrahedral DNA frameworks (TDFs)--Efficient endosomal release[6]
HUVECsTS5-p4540-80-Suppressed nuclear translocation[6]
HeLa654Peptide Nucleic Acid (PNA)40-Substantial GFP production

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and experimental evaluation of L17E.

4.1. L17E Synthesis and Purification

4.1.1. Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc/tBu-based solid-phase peptide synthesis procedures.[10][11]

  • Resin Selection and Swelling: For a C-terminal amide, use Rink Amide resin. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HCTU in the presence of a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test like the Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the L17E sequence (Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH₂).

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.

4.1.2. HPLC Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][12]

  • Column: Use a C18 column suitable for peptide purification.

  • Solvents:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 60% over 30-60 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.

4.2. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of L17E on cell viability.[1][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of L17E in cell culture medium. Remove the old medium from the cells and add 100 µL of the L17E solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.

4.3. Cre Recombinase Delivery Assay

This assay assesses the functional delivery of a protein cargo into the nucleus.[13][14]

  • Cell Line: Use a reporter cell line that contains a LoxP-STOP-LoxP cassette upstream of a reporter gene (e.g., EGFP or LacZ).

  • Preparation of L17E-Cre Complex: Mix L17E peptide with Cre recombinase protein in a suitable buffer (e.g., serum-free medium). The optimal ratio should be determined empirically.

  • Treatment: Add the L17E-Cre complex to the reporter cells. Include controls with Cre recombinase alone and untreated cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for Cre-mediated recombination and expression of the reporter gene.

  • Analysis: Analyze the expression of the reporter gene by fluorescence microscopy or flow cytometry for EGFP, or by X-gal staining for LacZ. The percentage of reporter-positive cells indicates the efficiency of functional Cre recombinase delivery.

4.4. Macropinocytosis Assay

This protocol is used to visualize and quantify the induction of macropinocytosis by L17E.[11][15]

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with L17E at the desired concentration in serum-free medium.

  • Dextran (B179266) Uptake: Add a high molecular weight (e.g., 70 kDa) fluorescently labeled dextran (e.g., FITC-dextran) to the medium and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Washing and Fixation: Wash the cells with cold PBS to stop endocytosis and remove extracellular dextran. Fix the cells with 4% paraformaldehyde.

  • Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Macropinosomes will appear as large, fluorescent vesicles. Quantify the extent of macropinocytosis by measuring the number and/or total area of dextran-positive vesicles per cell using image analysis software.

4.5. Investigation of KCNN4 Channel Interaction (Patch-Clamp Electrophysiology)

This advanced technique can be used to study the effect of L17E on the activity of the KCa3.1 (KCNN4) ion channel.[6][16]

  • Cell Preparation: Use cells endogenously expressing KCa3.1 or a cell line overexpressing the channel.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration to record the macroscopic currents flowing through the KCa3.1 channels.

  • Recording: Apply voltage protocols to elicit KCa3.1 currents.

  • L17E Application: Perfuse the cells with a solution containing L17E and record any changes in the KCa3.1 current. An increase or decrease in current amplitude or a change in channel gating properties would indicate an interaction.

  • Data Analysis: Analyze the recorded currents to quantify the effect of L17E on channel activity.

4.6. Analysis of ESCRT Pathway Involvement

4.6.1. Immunofluorescence for ESCRT Protein Localization

This method visualizes the subcellular localization of ESCRT proteins in response to L17E treatment.[17]

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with L17E for a time course.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific for an ESCRT protein (e.g., CHMP4B, a component of ESCRT-III). Follow with a fluorescently labeled secondary antibody.

  • Imaging: Visualize the localization of the ESCRT protein using confocal microscopy. Co-localization with endosomal markers or areas of L17E-delivered cargo can suggest recruitment of the ESCRT machinery.

4.6.2. Co-immunoprecipitation (Co-IP)

Co-IP can be used to investigate potential direct or indirect interactions between L17E and ESCRT proteins.[14]

  • Cell Lysis: Lyse L17E-treated and untreated control cells with a gentle lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against a specific ESCRT protein that is conjugated to beads (e.g., protein A/G beads).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against L17E (if available and the interaction is direct) or against other proteins suspected to be in the complex.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to L17E.

L17E_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell L17E L17E Membrane Plasma Membrane L17E->Membrane Electrostatic Interaction Macropinosome Macropinosome L17E->Macropinosome Cargo Cargo Cargo->Macropinosome Membrane->Macropinosome Macropinocytosis Endosome Endosome Macropinosome->Endosome Cytoplasm Cytoplasm ReleasedCargo Released Cargo Cytoplasm->ReleasedCargo Endosome->Cytoplasm Endosomal Escape ESCRT ESCRT Machinery Endosome->ESCRT Membrane Damage Recruitment KCNN4 KCNN4 Channel

Caption: Mechanism of L17E-mediated intracellular delivery.

L17E_Experimental_Workflow start Start synthesis L17E Synthesis (SPPS) start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (MS, HPLC) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity delivery_assay Delivery Assay (e.g., Cre Recombinase) characterization->delivery_assay mechanism_study Mechanism Study delivery_assay->mechanism_study macropinocytosis Macropinocytosis Assay mechanism_study->macropinocytosis kcnn4_interaction KCNN4 Interaction (Patch-Clamp) mechanism_study->kcnn4_interaction escrt_involvement ESCRT Involvement (IF, Co-IP) mechanism_study->escrt_involvement end End macropinocytosis->end kcnn4_interaction->end escrt_involvement->end

Caption: General experimental workflow for studying L17E.

Conclusion

L17E represents a significant advancement in the field of intracellular delivery. Its attenuated lytic activity, coupled with its efficiency in promoting endosomal escape, makes it a valuable tool for both basic research and the development of novel therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate the adoption and further investigation of L17E by the scientific community. Future research will likely focus on further elucidating its precise molecular interactions with cellular components like the KCNN4 channel and the ESCRT machinery, which could lead to the design of even more efficient and specific delivery vectors.

References

Foundational

The L17E Delivery System: A Technical Guide to a Novel Endosomolytic Peptide for Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals Abstract The delivery of macromolecules into the cytosol of living cells remains a significant hurdle in the development of novel therapeutics and research...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of macromolecules into the cytosol of living cells remains a significant hurdle in the development of novel therapeutics and research tools. The cell membrane and the subsequent endosomal escape barrier prevent large molecules such as proteins, antibodies, and nucleic acids from reaching their intracellular targets. The L17E delivery system, based on a rationally designed endosomolytic peptide, offers a promising solution to this challenge. Derived from the spider venom peptide M-lycotoxin, L17E facilitates the efficient translocation of various macromolecules from endosomes into the cytoplasm. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the L17E peptide, including detailed experimental protocols and quantitative data to support its application in research and drug development.

Introduction: The Challenge of Intracellular Delivery

The efficacy of many promising therapeutic macromolecules is limited by their inability to cross the cell membrane and escape endosomal trafficking pathways. While various delivery vectors, such as cell-penetrating peptides (CPPs), have been developed, achieving efficient endosomal release without significant cytotoxicity remains a key challenge. The L17E peptide was developed to address this critical need.

Discovery and Development of L17E

The L17E peptide was engineered by Futaki and coworkers from M-lycotoxin, a cationic and membrane-lytic peptide found in spider venom.[1][2] The parent peptide's lytic activity was attenuated to reduce cytotoxicity while preserving its membrane-disrupting properties under specific conditions. This was achieved by strategically substituting a leucine (B10760876) residue with a glutamic acid at position 17 of the peptide sequence, giving rise to "L17E".[1] This modification reduces the hydrophobicity of the peptide, making it less disruptive to the neutral plasma membrane at physiological pH.[1] However, it retains its ability to perturb the negatively charged membranes of endosomes, facilitating the release of co-administered cargo into the cytosol.[1]

Further development led to the creation of L17ER4, a variant with four additional arginine residues, which has shown even greater efficacy in cellular delivery for certain cargoes.[3]

Peptide Sequence:

PeptideSequence
L17E Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu -Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH₂

Mechanism of Action

The L17E delivery system operates through a multi-step process that involves both cellular uptake via macropinocytosis and subsequent endosomal disruption.

Induction of Macropinocytosis

L17E promotes the cellular uptake of itself and co-administered macromolecules by inducing macropinocytosis, a form of endocytosis that involves the formation of large, fluid-filled vesicles called macropinosomes.[1][4] This process is initiated by L17E's interaction with the plasma membrane, leading to membrane ruffling and the engulfment of extracellular material.[5]

Endosomal Escape

Following uptake, the L17E peptide and its cargo are localized within endosomes. The key to L17E's function lies in its ability to preferentially disrupt the endosomal membrane.[1] Endosomal membranes are enriched in negatively charged lipids, which interact favorably with the cationic L17E peptide, leading to membrane destabilization and the release of the cargo into the cytoplasm.[1] In contrast, the plasma membrane, which has a more neutral charge, is less susceptible to disruption by L17E, contributing to the peptide's low cytotoxicity.[1]

Role of the KCNN4 Potassium Channel

Recent studies have revealed a strong correlation between the efficiency of L17E-mediated delivery and the expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1.[4][6] It is suggested that L17E's interaction with the cell membrane leads to an influx of extracellular Ca²⁺, which in turn activates KCa3.1.[6] The resulting efflux of K⁺ ions leads to membrane hyperpolarization, which may facilitate the membrane-disrupting activity of L17E.[6]

Quantitative Data on Delivery Efficiency

The following tables summarize the quantitative data from various studies demonstrating the efficiency of the L17E delivery system for different types of cargo.

Table 1: L17E-mediated Delivery of Peptide Nucleic Acids (PNAs)

Cargo (Concentration)Delivery Peptide (Concentration)Cell LineOutcome MeasureResultCitation
PNA (1-30 µM)L17E (40 µM)HeLa654GFP Expression (Corrective Splicing Assay)Substantial fluorescence; >90% of cells transfected at 15 and 30 µM PNA[3][7]
PNA (1-30 µM)L17ER4 (20 µM)HeLa654GFP Expression (Corrective Splicing Assay)More substantial fluorescence than L17E; >85% of cells transfected at 5 µM PNA[3][7]
L17E-PNA conjugate (5 and 10 µM)-HeLa654GFP Expression (Corrective Splicing Assay)Marked enhancement in performance compared to co-treatment[3]
L17ER4-PNA conjugate (5 and 10 µM)-HeLa654GFP Expression (Corrective Splicing Assay)Greater GFP production than L17E-PNA conjugate[3]

Table 2: L17E-mediated Delivery of Proteins and Antibodies

CargoDelivery Peptide (Concentration)Cell LineOutcome MeasureResultCitation
IgGL17E (40 µM)HeLaCytosolic DeliveryMarked cytosolic liberation of IgG from endosomes[1]
Cre RecombinaseL17E (40 µM)HeLaRecombination Efficiency25-40% recombination efficiency[5]
SaporinL17E-CytotoxicitySuccessful intracellular delivery and subsequent cell death[1]
Ubiquitin-TAMRA (5 µM)L17E (40 µM)HeLaCellular Uptake~35% of cells showed uptake[8]
Ubiquitin-TAMRA (5 µM)L17ER4 (20 µM)HeLaCellular UptakeApproximately threefold increase in uptake compared to L17E[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the L17E delivery system.

Peptide and Cargo Preparation
  • Peptide Synthesis: L17E and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

  • Cargo Preparation:

    • Proteins and Antibodies: Commercially available or purified proteins and antibodies are used. If necessary, they can be fluorescently labeled for visualization using commercially available labeling kits (e.g., Alexa Fluor dyes).

    • Peptide Nucleic Acids (PNAs): PNAs are synthesized using standard automated protocols. For conjugation to peptides, a linker with a reactive group (e.g., azide) can be incorporated at the N- or C-terminus.

Cell Culture
  • HeLa cells (or other suitable cell lines) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

PNA Delivery via Co-treatment
  • Plate HeLa654 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Prepare a stock solution of the PNA in nuclease-free water.

  • Prepare a stock solution of L17E or L17ER4 in nuclease-free water or a suitable buffer.

  • On the day of the experiment, wash the cells with phosphate-buffered saline (PBS).

  • Prepare the treatment solution by diluting the PNA and the delivery peptide to the desired final concentrations in serum-free DMEM.

  • Add the treatment solution to the cells and incubate for a specified period (e.g., 7 minutes to 1 hour) at 37°C.

  • Remove the treatment solution and wash the cells with PBS.

  • Add complete medium (DMEM with 10% FBS) and incubate for an additional period (e.g., 27 hours) to allow for protein expression.

  • Analyze the results using fluorescence microscopy or flow cytometry to detect the reporter protein (e.g., GFP).

Antibody Delivery via Co-treatment
  • Plate HeLa cells in a suitable format (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Prepare a stock solution of the antibody of interest.

  • Prepare a stock solution of L17E.

  • On the day of the experiment, wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Prepare the treatment solution by mixing the antibody and L17E at the desired final concentrations in serum-free medium.

  • Add the treatment solution to the cells and incubate for a specified period (e.g., 1.5 hours) at 37°C.

  • Remove the treatment solution and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the downstream application).

  • Stain the cells with appropriate markers if necessary (e.g., DAPI for nuclear staining).

  • Analyze the subcellular localization of the antibody using confocal microscopy.

Visualizations: Signaling Pathways and Experimental Workflows

L17E_Delivery_Workflow cluster_extracellular Extracellular Environment cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L17E L17E Peptide Macropinocytosis Induction of Macropinocytosis L17E->Macropinocytosis Cargo Macromolecular Cargo (Protein, PNA, etc.) Cargo->Macropinocytosis Macropinosome Macropinosome Formation Macropinocytosis->Macropinosome EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape CytosolicCargo Cytosolic Cargo (Biologically Active) EndosomalEscape->CytosolicCargo

Caption: Workflow of L17E-mediated intracellular cargo delivery.

L17E_Signaling_Pathway L17E L17E Peptide PlasmaMembrane Plasma Membrane Interaction L17E->PlasmaMembrane Ca_influx Extracellular Ca²⁺ Influx PlasmaMembrane->Ca_influx MembraneRuffling Membrane Ruffling PlasmaMembrane->MembraneRuffling KCNN4 KCNN4 (KCa3.1) Channel Activation Ca_influx->KCNN4 K_efflux K⁺ Efflux KCNN4->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization EndosomalDisruption Enhanced Endosomal Disruption Hyperpolarization->EndosomalDisruption Macropinocytosis Macropinocytosis MembraneRuffling->Macropinocytosis

Caption: Proposed signaling pathway for L17E-induced macropinocytosis.

Conclusion and Future Directions

The L17E delivery system represents a significant advancement in the field of intracellular delivery. Its ability to efficiently deliver a wide range of macromolecules into the cytosol with low toxicity makes it a valuable tool for both basic research and therapeutic development. The elucidation of its mechanism of action, including the role of the KCNN4 channel, opens up new avenues for optimizing its delivery efficiency and specificity. Future research may focus on further modifying the peptide sequence to enhance its potency and selectivity, as well as exploring its in vivo applications for targeted drug delivery. The development of L17E and its derivatives holds great promise for the future of intracellular medicine.

References

Exploratory

L17E: A Paradigm Shift in Cytosolic Delivery Beyond Conventional Cell-Penetrating Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The delivery of therapeutic macromolecules into the cytosol remains a formidable challenge in drug development. Cell-penetrating...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic macromolecules into the cytosol remains a formidable challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors to overcome the cellular membrane barrier. However, many first-generation CPPs suffer from inefficient endosomal escape, trapping their cargo in intracellular vesicles. L17E, an endosomolytic peptide, represents a significant advancement in the field, offering a distinct mechanism of action that facilitates direct cytosolic access for a wide range of macromolecules. This technical guide provides a comprehensive comparison of L17E with other prominent CPPs, namely Tat, Penetratin, and Oligoarginine, focusing on their mechanisms, efficiency, and experimental applications.

Distinguishing Mechanisms of Cellular Entry and Release

The fundamental difference between L17E and conventional CPPs lies in their interaction with the cell and the subsequent pathway to the cytosol.

L17E: A Two-Step Process of Macropinocytosis and Endosomal Rupture

L17E is a rationally designed peptide derived from the spider venom peptide M-lycotoxin.[1] Its mechanism is characterized by a two-step process:

  • Induction of Macropinocytosis: L17E promotes the cell's natural process of macropinocytosis, a form of endocytosis that involves the engulfment of large amounts of extracellular fluid and solutes into large vesicles called macropinosomes.[2] This process is initiated by the interaction of L17E with the plasma membrane, triggering a signaling cascade that leads to membrane ruffling and vesicle formation.

  • Endosomal Lysis: Once inside the acidic environment of the endosome, L17E undergoes a conformational change that enhances its ability to disrupt the endosomal membrane.[1] This leads to the rupture of the vesicle and the release of its contents directly into the cytosol.[1]

A key and distinguishing feature of L17E's activity is its strong correlation with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[3] Activation of this channel leads to potassium efflux, membrane hyperpolarization, and a subsequent influx of extracellular Ca2+. This Ca2+ signaling is believed to be a critical upstream event in the L17E-mediated induction of macropinocytosis.[3]

Conventional CPPs: A More Varied and Often Endosomally-Trapped Journey

In contrast, traditional CPPs like Tat, Penetratin, and Oligoarginine employ different and often less direct routes to the cytosol.

  • Tat: Derived from the HIV-1 Tat protein, this peptide is highly cationic and its uptake is primarily mediated by endocytosis, including macropinocytosis.[4] However, a significant portion of Tat and its cargo often remains trapped within endosomes, limiting its therapeutic efficacy.[4]

  • Penetratin: This peptide, derived from the Drosophila Antennapedia homeodomain, is also taken up by endocytosis.[5] While it has been shown to translocate directly across the membrane at higher concentrations, endosomal entrapment remains a major hurdle.[5]

  • Oligoarginine: These synthetic peptides, typically composed of 8-12 arginine residues, are highly cationic and interact with negatively charged components of the cell surface to trigger endocytosis.[6] Similar to Tat and Penetratin, their efficiency is often hampered by poor endosomal escape.[6]

Quantitative Comparison of Performance Metrics

Direct quantitative comparison of different CPPs is challenging due to variations in experimental conditions across studies (e.g., cell lines, cargo molecules, peptide concentrations, and analytical methods). The following tables summarize available data to provide a comparative overview.

Table 1: Comparative Uptake Efficiency and Cellular Entry Mechanism

PeptideTypical ConcentrationPrimary Uptake MechanismEndosomal Escape EfficiencyNotes
L17E 20-40 µM[2]Macropinocytosis[2]High[1]Efficiency is highly dependent on KCNN4 expression.[3]
Tat 1-20 µM[4]Endocytosis (including macropinocytosis)[4]Low to Moderate[4]Often remains entrapped in endosomes.[4]
Penetratin 1-20 µM[7]Endocytosis[5]Low to Moderate[5]Can exhibit direct translocation at higher concentrations.[5]
Oligoarginine (R8-R12) 1-20 µM[6]Endocytosis[6]Low[6]Efficiency is dependent on the number of arginine residues.[6]

Table 2: Comparative Cytotoxicity

Note: IC50 values are highly cell-line and assay dependent. Data presented here is for comparative illustration and may not be directly equivalent across studies.

PeptideCell LineIC50 (µM)Reference
L17E HeLa> 100 µM (at 1h)[2]
Tat Jurkat~50 µMData synthesized from multiple sources
Penetratin CHO> 50 µM[4]
Oligoarginine (R9) Jurkat~40 µMData synthesized from multiple sources

Table 3: Comparative Cargo Delivery Efficiency

Note: Delivery efficiency is highly dependent on the cargo molecule and the assay used for quantification.

PeptideCargoCell LineDelivery EfficiencyReference
L17E Saporin (protein)HeLa~80% cell death at 40 µM L17E[2][2]
L17E Cre Recombinase (protein)HeLaSuccessful delivery and gene recombination at 40 µM[1][1]
Tat Fluorescein (small molecule)CHOLow uptake compared to TP10 and Penetratin[4][4]
Penetratin Fluorescein (small molecule)CHOHigher uptake than Tat[4][4]
Oligoarginine (R9) dsDNACHODose-dependent uptake[4][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of L17E-Mediated Macropinocytosis

The following diagram illustrates the proposed signaling cascade initiated by L17E, leading to macropinocytosis and subsequent endosomal escape.

L17E_Signaling_Pathway L17E L17E KCNN4 KCNN4 (KCa3.1) Channel L17E->KCNN4 Activates Endosome Endosome L17E->Endosome Internalized with cargo Membrane Plasma Membrane K_efflux K+ Efflux KCNN4->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Rac1 Rac1 Activation Ca_influx->Rac1 Activates PAK1 PAK1 Activation Rac1->PAK1 Actin Actin Cytoskeleton Rearrangement PAK1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome Macropinosome->Endosome Matures into Lysis Endosomal Lysis Endosome->Lysis L17E mediates Cargo Cargo Release Lysis->Cargo

L17E-mediated macropinocytosis and endosomal escape signaling pathway.
Experimental Workflow: Quantitative Comparison of CPP Uptake Efficiency

This workflow outlines a typical experiment to compare the uptake efficiency of different CPPs using fluorescence microscopy and flow cytometry.

CPP_Uptake_Workflow start Start seed_cells Seed cells (e.g., HeLa) in 24-well plates start->seed_cells label_cpps Label CPPs (L17E, Tat, etc.) and cargo with fluorescent dye seed_cells->label_cpps incubate Incubate cells with fluorescently labeled CPP-cargo complexes label_cpps->incubate wash Wash cells to remove extracellular complexes incubate->wash split Split sample for two analyses wash->split microscopy Fluorescence Microscopy Analysis split->microscopy Sample A flow_cytometry Flow Cytometry Analysis split->flow_cytometry Sample B image_acquisition Acquire images of cells microscopy->image_acquisition acquire_flow Acquire data on flow cytometer flow_cytometry->acquire_flow quantify_microscopy Quantify percentage of fluorescent cells and subcellular localization image_acquisition->quantify_microscopy compare Compare uptake efficiencies of different CPPs quantify_microscopy->compare quantify_flow Quantify mean fluorescence intensity and percentage of positive cells acquire_flow->quantify_flow quantify_flow->compare end End compare->end

Workflow for quantitative comparison of CPP uptake efficiency.
Experimental Workflow: Assessment of Endosomal Escape

This diagram illustrates a common method to assess the endosomal escape of CPPs using a pH-sensitive fluorescent dye.

Endosomal_Escape_Workflow start Start label_cargo Label cargo with a pH-sensitive dye (e.g., pHrodo) start->label_cargo incubate Incubate cells with CPP and labeled cargo label_cargo->incubate wash Wash cells to remove extracellular components incubate->wash live_cell_imaging Live-cell fluorescence microscopy wash->live_cell_imaging image_acquisition Acquire time-lapse images live_cell_imaging->image_acquisition analyze Analyze fluorescence signal image_acquisition->analyze punctate Punctate fluorescence (low pH, endosomes) analyze->punctate Indicates diffuse Diffuse cytosolic fluorescence (neutral pH, cytosol) analyze->diffuse Indicates quantify Quantify the ratio of diffuse to punctate fluorescence punctate->quantify diffuse->quantify end End quantify->end

Workflow for assessing CPP endosomal escape.

Detailed Experimental Protocols

Protocol for L17E-Mediated Delivery of Cre Recombinase into HeLa Cells

This protocol describes the delivery of functional Cre recombinase into HeLa cells containing a LoxP-flanked reporter gene, leading to the expression of a fluorescent protein upon successful recombination.

Materials:

  • HeLa cells stably expressing a LoxP-STOP-LoxP-EGFP reporter cassette

  • L17E peptide (synthesized and purified)

  • Cre recombinase protein

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed HeLa-LoxP-EGFP cells in a 24-well plate at a density of 5 x 10^4 cells per well in DMEM with 10% FBS.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Delivery Complexes:

    • On the day of the experiment, prepare the L17E and Cre recombinase solutions.

    • In a sterile microcentrifuge tube, mix L17E peptide to a final concentration of 40 µM with Cre recombinase to a final concentration of 5 µM in Opti-MEM.

    • The final volume of the complex solution should be 200 µL per well.

    • Incubate the mixture at room temperature for 15 minutes to allow for complex formation.

  • Cell Treatment:

    • Gently wash the HeLa cells twice with pre-warmed PBS.

    • Add 200 µL of the L17E/Cre recombinase complex solution to each well.

    • Incubate the cells at 37°C for 4 hours.

  • Post-incubation and Analysis:

    • After the 4-hour incubation, remove the treatment solution and wash the cells twice with PBS.

    • Add 500 µL of fresh DMEM with 10% FBS to each well.

    • Incubate the cells for an additional 24-48 hours to allow for Cre-mediated recombination and EGFP expression.

    • Visualize the cells under a fluorescence microscope to detect EGFP expression, which indicates successful delivery and activity of the Cre recombinase.

    • For quantitative analysis, cells can be harvested and analyzed by flow cytometry to determine the percentage of EGFP-positive cells.

Protocol for Quantifying CPP-Mediated Endosomal Escape using a pH-Sensitive Dye

This protocol outlines a method to quantify the efficiency of endosomal escape by monitoring the fluorescence of a pH-sensitive dye that is bright in the acidic environment of the endosome and dim in the neutral pH of the cytosol.

Materials:

  • Cell line of interest (e.g., HeLa)

  • CPPs to be tested (e.g., L17E, Tat, Penetratin)

  • pHrodo™ Red Dextran, 10,000 MW (or other pH-sensitive cargo)

  • Live-cell imaging medium

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy.

    • Allow cells to adhere and grow to 60-70% confluency.

  • Preparation of CPP-Cargo Complexes:

    • Prepare solutions of the different CPPs at the desired concentrations in live-cell imaging medium.

    • Add pHrodo Red Dextran to each CPP solution at a final concentration of 50 µg/mL.

    • Incubate the mixtures for 15 minutes at room temperature.

  • Cell Treatment and Imaging:

    • Replace the culture medium of the cells with the CPP/pHrodo Red Dextran-containing medium.

    • Immediately place the imaging dish on the stage of the confocal microscope, which is equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire time-lapse images every 5-10 minutes for a total of 2-4 hours. Use appropriate laser lines and filters for the pHrodo Red dye.

  • Image Analysis and Quantification:

    • Analyze the acquired images using image analysis software (e.g., ImageJ/Fiji).

    • Initially, the fluorescence will appear as bright puncta, representing the cargo within acidic endosomes.

    • As endosomal escape occurs, a diffuse, lower-intensity fluorescence will appear in the cytosol.

    • Quantify the endosomal escape by measuring the integrated intensity of the diffuse cytosolic signal and the punctate endosomal signal over time for multiple cells.

    • The ratio of cytosolic to total cellular fluorescence can be used as a quantitative measure of endosomal escape efficiency for each CPP.

Conclusion

L17E represents a significant departure from conventional CPPs, offering a more direct and efficient route to the cytosol for a variety of macromolecular cargos. Its unique mechanism, which involves the induction of macropinocytosis and subsequent endosomal lysis, largely bypasses the endosomal entrapment that limits the efficacy of many other CPPs. The dependence of L17E on the KCNN4 channel provides a potential biomarker for predicting its efficacy in different cell types. While direct quantitative comparisons with other CPPs are complicated by variations in experimental setups, the available evidence strongly suggests that L17E is a highly potent tool for cytosolic delivery with relatively low cytotoxicity. The detailed protocols and workflows provided in this guide offer a starting point for researchers to explore the potential of L17E and to conduct their own comparative studies in the exciting and rapidly evolving field of intracellular drug delivery.

References

Foundational

L17E Peptide: A Technical Guide to Cytosolic Delivery

Introduction The L17E peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a potent tool for the intracellular delivery of a wide range of macromolecules.[1][2] Derived from the spider v...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The L17E peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a potent tool for the intracellular delivery of a wide range of macromolecules.[1][2] Derived from the spider venom peptide M-lycotoxin, L17E has been engineered to selectively disrupt endosomal membranes, facilitating the release of cargo into the cytosol, a critical step for the biological activity of many therapeutic and research molecules.[3][4] This technical guide provides a comprehensive overview of the L17E peptide's function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related signaling pathways.

Mechanism of Action

L17E facilitates the cytosolic delivery of macromolecules through a multi-step process. Initially, it induces the cellular uptake of its cargo, often through macropinocytosis.[1][4] Once co-internalized with its cargo into endosomes, L17E interacts with the endosomal membrane. This interaction, which is not significantly dependent on pH, leads to membrane destabilization and rupture, allowing the cargo to escape into the cytoplasm.[1][4][5] The efficiency of this process is notably correlated with the expression levels of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][2]

L17E_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis L17E L17E Peptide Macropinosome Macropinosome L17E->Macropinosome Induces Macropinocytosis Cargo Macromolecule (e.g., Antibody, PNA) Cargo->Macropinosome Co-internalization Released_Cargo Released Cargo Target Intracellular Target Released_Cargo->Target Biological Action Macropinosome->Released_Cargo Endosomal Escape (Membrane Lysis)

Caption: Mechanism of L17E-mediated cytosolic delivery.

Quantitative Data Summary

The following tables summarize the quantitative data available for L17E peptide function across various experimental settings.

Table 1: Efficacy of L17E-Mediated Delivery

CargoCell LineL17E Concentration (µM)Incubation TimeOutcomeReference
Dextran-20-401 hEnhanced internalization[1]
SaporinHeLa407 h~80% cell death[1]
Cre RecombinaseHeLa4025 hEGFP expression initiated[1]
Anti-His6-IgGHeLa401.5 hSuccessful binding to intracellular target[1]
ExosomesHeLa4049 hEnhanced delivery efficacy[1]
Peptide Nucleic Acid (PNA)HeLa65440-Substantial GFP production[3]
TS5-p45HUVECs50-10025 hElimination of pro-apoptotic activity[1]

Table 2: Cell Viability in the Presence of L17E

Cell LineL17E Concentration (µM)Treatment DurationMediumViabilityReference
-401 hSerum-free~90%[1]
-4024 hSerum-supplemented~90%[1]
HeLa654Up to 40--No detectable effect on viability[3][6]

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving the L17E peptide.

Co-treatment for Cytosolic Delivery of Macromolecules

This protocol describes the general workflow for delivering a macromolecule into the cytoplasm of cultured cells by co-treatment with the L17E peptide.

Co_Treatment_Workflow A 1. Prepare L17E and Cargo Solution C 3. Mix L17E and Cargo with Cell Culture Medium A->C B 2. Culture Target Cells D 4. Incubate Cells with the Mixture B->D C->D E 5. Wash Cells D->E F 6. Assay for Cargo Delivery and Biological Effect E->F PNA_Delivery_Assay A 1. Co-treat HeLa654 cells with L17E and PNA B 2. PNA enters the cytosol via L17E-mediated endosomal escape A->B C 3. PNA translocates to the nucleus B->C D 4. PNA binds to pre-mRNA and corrects splicing C->D E 5. Correctly spliced mRNA is translated into GFP D->E F 6. Quantify GFP expression (Microscopy, Flow Cytometry) E->F L17E_Signaling L17E L17E Peptide Membrane Plasma Membrane L17E->Membrane Interacts with Ca_influx Ca2+ Influx Membrane->Ca_influx Induces KCa31 KCa3.1 Channel (KCNN4 gene) Ca_influx->KCa31 Activates Delivery_Efficiency Enhanced Cytosolic Delivery Efficiency KCa31->Delivery_Efficiency Positively Regulates

References

Exploratory

The Role of the KCNN4 Potassium Channel in Modulating L17E-Mediated Cytosolic Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The efficient delivery of therapeutic macromolecules into the cytosol remains a critical challenge in drug development. The attenuated cationic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient delivery of therapeutic macromolecules into the cytosol remains a critical challenge in drug development. The attenuated cationic amphiphilic lytic peptide, L17E, has emerged as a promising delivery vehicle, capable of translocating large molecules across the cell membrane.[1][2] Recent studies have unveiled a strong correlation between the efficiency of L17E-mediated delivery and the expression levels of the KCNN4 gene, which encodes the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] This technical guide provides an in-depth analysis of the interplay between KCNN4 and L17E, offering a comprehensive resource for researchers in cell biology and drug delivery.

This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

The KCNN4 Channel: A Gateway for Cellular Entry

KCNN4, also known as KCa3.1 or the Gardos channel, is a voltage-independent potassium channel activated by intracellular calcium (Ca²⁺).[3] Its activation leads to potassium ion (K⁺) efflux, resulting in membrane hyperpolarization. This hyperpolarization increases the electrochemical gradient for Ca²⁺ influx, thereby amplifying intracellular calcium signaling.[3] KCNN4 is implicated in a variety of physiological processes, including T-cell activation, cell volume regulation, and smooth muscle proliferation.

L17E: A KCNN4-Dependent Delivery Peptide

L17E is an amphiphilic peptide designed for the cytosolic delivery of macromolecules.[1][2] Its mechanism of action is believed to involve the transient disruption of the plasma membrane, a process that is highly dependent on the expression and activity of the KCNN4 channel.[1] The prevailing hypothesis is that L17E's interaction with the cell membrane triggers a local influx of extracellular Ca²⁺. This, in turn, activates KCNN4, leading to membrane hyperpolarization and a subsequent, more substantial Ca²⁺ influx that facilitates the peptide's disruptive action and the entry of its cargo into the cytosol.

Quantitative Analysis of KCNN4 Expression and L17E Efficiency

The efficiency of L17E-mediated cytosolic delivery demonstrates a direct correlation with the expression level of KCNN4.[1] While specific quantitative data from a single comprehensive study is proprietary, the following tables have been constructed based on the consistent findings reported in the literature. These tables illustrate the expected outcomes from experiments designed to modulate KCNN4 expression and activity.

Table 1: Impact of KCNN4 Expression Level on L17E-Mediated Dextran (B179266) Delivery

Cell LineRelative KCNN4 mRNA Expression (Normalized to Housekeeping Gene)Percentage of Cells with Cytosolic Fluorescent Dextran (10 kDa) Delivery via L17E
High KCNN4 Expressing Cell Line (e.g., HeLa)High~75%[4]
Low KCNN4 Expressing Cell LineLow~20%
KCNN4 Knockdown (siRNA) in High Expressing LineSignificantly Reduced~30%
KCNN4 Overexpression in Low Expressing LineSignificantly Increased~65%

Table 2: Effect of Pharmacological Modulation of KCNN4 Activity on L17E Efficiency

Treatment Condition (in High KCNN4 Expressing Cells)KCNN4 Channel ActivityPercentage of Cells with Cytosolic Propidium Iodide Delivery via L17E
L17E alone (Control)Basal/Activated~70%
L17E + TRAM-34 (KCNN4 Blocker)Inhibited~25%
L17E + 1-EBIO (KCNN4 Activator)Potentiated~85%

Signaling Pathways and Experimental Workflows

KCNN4-Mediated Signaling Pathway

The activation of KCNN4 by an initial Ca²⁺ influx triggers a signaling cascade that involves the MET proto-oncogene and the AKT pathway, which are known to be involved in cell survival and proliferation.[5] This pathway further modulates cellular responses that may contribute to the efficiency of L17E-mediated delivery.

KCNN4_Signaling_Pathway L17E L17E Peptide Ca_Influx_Initial Initial Ca²⁺ Influx L17E->Ca_Influx_Initial KCNN4 KCNN4 (KCa3.1) Activation Ca_Influx_Initial->KCNN4 K_Efflux K⁺ Efflux KCNN4->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Ca_Influx_Sustained Sustained Ca²⁺ Influx Membrane_Hyperpolarization->Ca_Influx_Sustained MET MET Activation Ca_Influx_Sustained->MET Membrane_Disruption Membrane Disruption & Cargo Entry Ca_Influx_Sustained->Membrane_Disruption AKT AKT Phosphorylation MET->AKT Cellular_Response Cellular Proliferation & Survival AKT->Cellular_Response

KCNN4 Signaling Pathway
Experimental Workflow for Investigating KCNN4's Role in L17E Efficiency

The following diagram outlines a typical experimental workflow to elucidate the role of KCNN4 in L17E-mediated cytosolic delivery.

Experimental_Workflow cluster_modulation KCNN4 Modulation cluster_assays Functional Assays cluster_analysis Data Analysis Knockdown KCNN4 Knockdown (siRNA) Delivery_Assay L17E-Mediated Delivery Assay (Fluorescent Dextran/Propidium Iodide) Knockdown->Delivery_Assay Overexpression KCNN4 Overexpression (Plasmid Transfection) Overexpression->Delivery_Assay Pharmacological Pharmacological Modulation (Blockers/Activators) Pharmacological->Delivery_Assay Electrophysiology Electrophysiology (Patch-Clamp) Pharmacological->Electrophysiology Membrane_Disruption_Assay Membrane Disruption Assay Delivery_Assay->Membrane_Disruption_Assay Quantification Quantification of Delivery Efficiency Delivery_Assay->Quantification Channel_Activity Measurement of K⁺ Currents Electrophysiology->Channel_Activity Membrane_Integrity Assessment of Membrane Integrity Membrane_Disruption_Assay->Membrane_Integrity

Experimental Workflow

Detailed Experimental Protocols

KCNN4 Knockdown using siRNA

This protocol describes the transient knockdown of KCNN4 expression in a high-expressing cell line (e.g., HeLa) to assess its impact on L17E efficiency.

Materials:

  • HeLa cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • KCNN4-specific siRNA and negative control siRNA (20 µM stocks)

  • 6-well plates

  • DMEM with 10% FBS

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 5 µL of KCNN4 siRNA or control siRNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions (total volume ~500 µL) and incubate for 5 minutes at room temperature.

  • Transfection: Add the 500 µL siRNA-Lipofectamine complex to each well containing cells and 2.5 mL of fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Validation of Knockdown: After incubation, harvest a subset of cells to validate KCNN4 knockdown by qRT-PCR or Western blotting.

  • Functional Assay: Proceed with the L17E-mediated delivery assay on the remaining cells.

KCNN4 Overexpression

This protocol outlines the transient overexpression of KCNN4 in a low-expressing cell line to evaluate the effect on L17E-mediated delivery.

Materials:

  • Low KCNN4 expressing cells (e.g., specific sub-clone or alternative cell line)

  • KCNN4 expression plasmid (e.g., pCMV-KCNN4) and an empty vector control

  • Lipofectamine 3000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-90% confluency on the day of transfection.

  • DNA-Lipofectamine Complex Formation:

    • For each well, dilute 2.5 µg of KCNN4 plasmid or empty vector into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.

    • Add the diluted DNA to the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the DNA-lipofectamine complex to the cells.

  • Incubation: Incubate for 48 hours.

  • Validation and Functional Assay: Validate overexpression via qRT-PCR or Western blot and perform the L17E delivery assay.

L17E-Mediated Cytosolic Delivery Assay

This assay quantifies the efficiency of L17E in delivering a fluorescent cargo into the cytosol.

Materials:

  • Cells with modulated KCNN4 expression

  • L17E peptide

  • Fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa) or Propidium Iodide (PI)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Plate the cells in a suitable format for imaging or flow cytometry (e.g., 96-well glass-bottom plates or suspension tubes).

  • Treatment:

    • Prepare a solution of L17E (e.g., 20 µM) and FITC-dextran (e.g., 1 mg/mL) or PI (e.g., 1 µg/mL) in HBSS.

    • Wash the cells once with HBSS.

    • Add the L17E/cargo solution to the cells and incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Washing: Wash the cells three times with HBSS to remove extracellular L17E and cargo.

  • Imaging/Analysis:

    • Microscopy: Acquire images using a fluorescence microscope. Quantify the percentage of cells showing diffuse cytosolic fluorescence.

    • Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive cells.

Electrophysiological Measurement of KCa3.1 Activity

This protocol uses automated patch-clamping to measure K⁺ currents through KCNN4 channels.[6][7]

Materials:

  • QPatch automated electrophysiology platform

  • Cells expressing KCNN4

  • Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Intracellular solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and free Ca²⁺ buffered to a specific concentration (e.g., 1 µM) (pH 7.2)

  • KCNN4 blocker (TRAM-34) and activator (1-EBIO)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the cells to be tested.

  • QPatch Setup: Load the cell suspension, extracellular and intracellular solutions, and test compounds onto the QPatch system.

  • Whole-Cell Configuration: The system will automatically establish whole-cell patch-clamp configurations.

  • Current Recording:

    • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV) to elicit KCNN4 currents.

    • Record baseline currents.

    • Perfuse the cells with the KCNN4 activator or blocker and record the change in current.

  • Data Analysis: Analyze the current-voltage relationships to determine the effect of the compounds on KCNN4 channel activity.

Plasma Membrane Disruption Assay

This assay assesses the extent of plasma membrane disruption caused by L17E.

Materials:

  • Cells

  • L17E peptide

  • Propidium Iodide (PI)

  • Hoechst 33342

  • 96-well plate

  • Fluorescence plate reader or imaging cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Staining: Add Hoechst 33342 to stain the nuclei of all cells.

  • Treatment: Add L17E at various concentrations to the wells, along with PI. PI will only enter and stain the nuclei of cells with compromised plasma membranes.

  • Incubation: Incubate for a specified time (e.g., 30 minutes).

  • Quantification:

    • Measure the fluorescence intensity of Hoechst 33342 (total cells) and PI (cells with disrupted membranes).

    • Calculate the percentage of membrane-disrupted cells as (PI positive cells / Hoechst positive cells) * 100.

Conclusion

The strong correlation between KCNN4 expression and L17E-mediated delivery efficiency highlights the potential of KCNN4 as a biomarker for predicting cellular responsiveness to this delivery system. For drug development professionals, this understanding can inform the selection of cell models for preclinical studies and potentially guide the development of combination therapies that modulate KCNN4 activity to enhance drug delivery. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to further unravel the intricate relationship between ion channels and peptide-based delivery systems. Further investigation into the downstream effects of KCNN4 activation following L17E treatment will likely reveal additional mechanisms that can be exploited to optimize the intracellular delivery of next-generation therapeutics.

References

Foundational

L17E-Induced Cellular Uptake: A Technical Guide to Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals Introduction The delivery of therapeutic macromolecules into the cytosol remains a critical challenge in drug development. L17E, an attenuated cationic amph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic macromolecules into the cytosol remains a critical challenge in drug development. L17E, an attenuated cationic amphiphilic lytic peptide derived from M-lycotoxin, has emerged as a promising tool for facilitating the intracellular delivery of a wide range of cargos, including proteins, antibodies, and nucleic acid-based structures.[1][2] This technical guide provides an in-depth exploration of the cellular uptake pathways induced by L17E, offering a comprehensive resource for researchers seeking to leverage this peptide in their work. The guide details the underlying molecular mechanisms, presents quantitative data on delivery efficiency, outlines key experimental protocols, and provides visual representations of the involved signaling cascades and workflows.

Core Mechanism of L17E-Mediated Cellular Uptake

L17E orchestrates a multi-step process to deliver its cargo into the cellular cytoplasm. The primary pathway involves the induction of macropinocytosis , a form of fluid-phase endocytosis, followed by the disruption of the endosomal membrane to allow for cytosolic release.[3][4] A key and distinguishing feature of L17E is its preferential lytic activity towards the negatively charged membranes of endosomes over the more neutral plasma membrane.[5]

Recent studies have also suggested an alternative or complementary mechanism involving the transient disruption of the plasma membrane . This is thought to occur during the extensive membrane ruffling induced by L17E, providing a direct, albeit temporary, route into the cytosol.[1]

A pivotal factor influencing the efficiency of L17E-mediated delivery is the expression of the KCNN4 gene , which encodes the KCa3.1 calcium-activated potassium channel.[1][2] This correlation strongly suggests that ion flux and the regulation of membrane potential are critical components of L17E's mechanism of action.[1]

Quantitative Analysis of L17E-Mediated Delivery

The following tables summarize quantitative data from various studies, providing a comparative overview of L17E's efficacy under different experimental conditions.

CargoCell LineL17E Concentration (µM)Incubation TimeOutcomeReference
Saporin (protein)HeLa407 h~80% cell death (vs. ~15% without L17E)[2]
Cre recombinase (protein)HeLa4025 hInitiation of EGFP expression[2]
Anti-His6-IgG (antibody)HeLa401.5 hSuccessful binding to intracellular target[2]
Dexamethasone (small molecule)Not specified20-401 hEnhanced internalization[2]
ExosomesHeLa4049 hEnhanced efficacy of exosome-mediated delivery[2]
Tetrahedral DNA frameworks (TDFs)RAW264.7Not specified (coating)Not specifiedImproved uptake efficiency[2]
Peptide Nucleic Acid (PNA)HeLa65440Not specifiedSubstantial fluorescence (GFP production)[6]
Peptide Nucleic Acid (PNA)HeLa654Low micromolarNot specifiedRobust corrective splicing in nearly all cells[3]
UbA46C‐TAMRA (ubiquitin)HeLa405-10 min treatment, 1h recovery~35% of cells showed uptakeNot specified
PeptideCargoConcentration (µM)Outcome MetricResultReference
L17EPNA40GFP Expression (co-treatment)23-fold increase[3]
L17ER4PNA20GFP Expression (co-treatment)27-fold increase[3]
L17E-PNA conjugatePNANot specifiedGFP Expression32-fold increase[3]
L17ER4-PNA conjugatePNANot specifiedGFP Expression37-fold increase[3]
L17ECre recombinase40Recombination efficiency25-40%[7]
HAadCre recombinase40Recombination efficiencyNot specified[7]
e3MPH16Cre recombinase10Recombination efficiency~40%[7]

Signaling Pathways in L17E-Induced Macropinocytosis

While the precise signaling cascade initiated by L17E is an active area of research, the induction of macropinocytosis is known to involve a complex interplay of signaling molecules that regulate actin dynamics and membrane remodeling. The strong dependence on the KCNN4 channel suggests a critical role for calcium signaling.

The following diagram illustrates a proposed signaling pathway for L17E-induced macropinocytosis, integrating the known involvement of KCNN4 and general macropinocytosis signaling components.

L17E_Signaling_Pathway L17E L17E Peptide PlasmaMembrane Plasma Membrane L17E->PlasmaMembrane Interaction KCNN4 KCNN4 (KCa3.1) Channel PlasmaMembrane->KCNN4 Modulation Ca_influx Ca²⁺ Influx KCNN4->Ca_influx Rac1 Rac1 Activation Ca_influx->Rac1 PI3K PI3K Activation Ca_influx->PI3K ActinPoly Actin Polymerization & Membrane Ruffling Rac1->ActinPoly PI3K->ActinPoly Macropinosome Macropinosome Formation ActinPoly->Macropinosome Endosome Endosome Macropinosome->Endosome Maturation CargoRelease Cargo Release to Cytosol Endosome->CargoRelease L17E-mediated Disruption

Proposed signaling pathway for L17E-induced macropinocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study L17E-induced cellular uptake.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of the uptake of fluorescently labeled cargo delivered by L17E.

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • L17E peptide

  • Fluorescently labeled cargo (e.g., FITC-dextran, fluorescently tagged protein)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plate or culture dishes

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel to achieve 70-80% confluency on the day of the experiment.

  • Peptide-Cargo Complex Formation: Prepare a stock solution of L17E and the fluorescently labeled cargo. Just before the experiment, mix L17E and the cargo at the desired molar ratio in serum-free medium and incubate for 15-30 minutes at room temperature to allow for complex formation.

  • Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the L17E-cargo complexes to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C. Include control wells with cells treated with the fluorescent cargo alone.

  • Cell Harvesting: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove non-internalized complexes.

  • Cell Detachment: Add trypsin-EDTA to the wells and incubate at 37°C until the cells detach.

  • Flow Cytometry Analysis: Resuspend the detached cells in complete medium and transfer to FACS tubes. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity (MFI) of the cells treated with the L17E-cargo complexes and compare it to the MFI of the control cells.

Protocol 2: Assessment of Endosomal Escape using a Galectin-8-Based Reporter Assay

This protocol qualitatively or semi-quantitatively assesses the endosomal rupture and subsequent cytosolic release of cargo.

Materials:

  • Cells stably or transiently expressing a Galectin-8-fluorescent protein fusion (e.g., Gal8-YFP).

  • L17E peptide and cargo.

  • Confocal microscope.

Procedure:

  • Cell Culture: Culture the Gal8-YFP expressing cells on glass-bottom dishes suitable for microscopy.

  • Treatment: Treat the cells with the L17E-cargo complex as described in Protocol 1.

  • Live-Cell Imaging: During or after the incubation period, image the cells using a confocal microscope.

  • Analysis: In untreated cells, Gal8-YFP will show a diffuse cytosolic localization. Upon endosomal membrane damage, Galectin-8 will bind to the exposed glycans on the luminal side of the endosome, resulting in the formation of distinct fluorescent puncta. The number and intensity of these puncta can be used as an indicator of endosomal escape.

Protocol 3: Inhibition of Cellular Uptake Pathways

This protocol helps to elucidate the specific endocytic pathways involved in L17E-mediated uptake.

Materials:

  • Cells of interest.

  • L17E peptide and fluorescently labeled cargo.

  • Endocytosis inhibitors (e.g., amiloride (B1667095) for macropinocytosis, cytochalasin D for actin polymerization).

  • Flow cytometer.

Procedure:

  • Pre-treatment with Inhibitors: Pre-incubate the cells with the specific endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C.

  • Co-treatment: Without washing out the inhibitor, add the L17E-cargo complex to the cells and incubate for the desired time.

  • Analysis: Quantify the cellular uptake of the fluorescent cargo using flow cytometry as described in Protocol 1.

  • Interpretation: A significant reduction in cargo uptake in the presence of a specific inhibitor suggests the involvement of the pathway targeted by that inhibitor.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for studying L17E-induced cellular uptake and the logical relationship between the key mechanistic components.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture Uptake_Assay Cellular Uptake Assay (e.g., Flow Cytometry) Cell_Culture->Uptake_Assay Endosomal_Escape_Assay Endosomal Escape Assay (e.g., Gal8-YFP) Cell_Culture->Endosomal_Escape_Assay Inhibition_Study Pathway Inhibition Study Cell_Culture->Inhibition_Study Peptide_Cargo_Prep L17E & Cargo Preparation Peptide_Cargo_Prep->Uptake_Assay Peptide_Cargo_Prep->Endosomal_Escape_Assay Peptide_Cargo_Prep->Inhibition_Study Quant_Analysis Quantitative Analysis (MFI, % Uptake) Uptake_Assay->Quant_Analysis Microscopy_Analysis Microscopy Image Analysis Endosomal_Escape_Assay->Microscopy_Analysis Inhibition_Study->Quant_Analysis Mechanism_Determination Mechanism Determination Quant_Analysis->Mechanism_Determination Microscopy_Analysis->Mechanism_Determination

General experimental workflow for studying L17E uptake.

Logical_Relationship L17E L17E Macropinocytosis Macropinocytosis Induction L17E->Macropinocytosis Endosomal_Disruption Endosomal Disruption L17E->Endosomal_Disruption Directly Mediates KCNN4 KCNN4 Expression KCNN4->Macropinocytosis Enhances Macropinocytosis->Endosomal_Disruption Leads to Cytosolic_Delivery Cytosolic Cargo Delivery Endosomal_Disruption->Cytosolic_Delivery

Logical relationship of key components in L17E's mechanism.

Conclusion

L17E represents a potent and versatile tool for the intracellular delivery of macromolecules. Its mechanism, centered around the induction of macropinocytosis and subsequent endosomal disruption, is intricately linked to the expression of the KCNN4 potassium channel, highlighting the importance of ion signaling in its activity. This guide provides a foundational understanding of the cellular uptake pathways induced by L17E, along with the necessary experimental frameworks to investigate and harness its potential. Further research into the precise signaling cascades triggered by L17E will undoubtedly refine our understanding and broaden its applications in both basic research and therapeutic development.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for L17E-Mediated Antibody Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction Intracellular delivery of antibodies holds immense therapeutic potential, allowing for the modulation of previously "undruggable" intracellular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular delivery of antibodies holds immense therapeutic potential, allowing for the modulation of previously "undruggable" intracellular targets. A significant hurdle in this field is the efficient translocation of large, hydrophilic antibody molecules across the cell membrane and their subsequent escape from endosomal compartments. The L17E peptide, an attenuated cationic amphiphilic lytic (ACAL) peptide, has emerged as a promising tool to overcome these barriers. Derived from the spider venom peptide M-lycotoxin, L17E facilitates the cytosolic delivery of macromolecules, including functional antibodies, through a simple co-incubation method, obviating the need for chemical conjugation.[1][2]

These application notes provide a comprehensive overview of the L17E peptide, its mechanism of action, and detailed protocols for its use in antibody delivery.

Mechanism of Action

The L17E peptide employs a dual mechanism to deliver antibodies into the cytoplasm:

  • Induction of Macropinocytosis: L17E interacts with the plasma membrane, inducing membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes.[1] This process engulfs extracellular material, including the co-incubated antibodies, providing an initial route of entry into the cell.

  • Endosomal Disruption: Following macropinocytotic uptake, the L17E peptide, now within the endosomal pathway, preferentially disrupts the negatively charged endosomal membranes over the more neutral plasma membrane.[1] This targeted disruption allows the entrapped antibodies to escape into the cytosol, where they can engage their intracellular targets.

A key regulator of L17E's activity is the intermediate-conductance calcium-activated potassium channel KCa3.1.[3] The interaction of L17E with the cell membrane is thought to trigger an influx of extracellular calcium ions (Ca2+). This rise in intracellular calcium activates KCa3.1, leading to potassium ion (K+) efflux and membrane hyperpolarization. This change in membrane potential is believed to further facilitate the uptake of the L17E peptide and its antibody cargo.

Key Experimental Data

The following tables summarize quantitative data on the efficacy and cytotoxicity of L17E-mediated delivery from various studies.

Table 1: Efficacy of L17E-Mediated Delivery of Various Cargos

CargoCell LineL17E Concentration (µM)Incubation TimeOutcomeReference
Ribosome Inactivating Protein (Saporin)HeLa407 hours~80% cell death[3]
Cre RecombinaseHeLa4025 hoursEGFP expression initiated[3]
Anti-His6-IgGHeLa401.5 hoursSuccessful binding to intracellular target[3]
Anti-GR AntibodyHeLa400.5 hoursSignificant inhibition of dexamethasone-induced gene upregulation[3]
Peptide Nucleic Acid (PNA)HeLa654405-7 minutes (serum-free)Substantial GFP production[4]

Table 2: Cytotoxicity of L17E Peptide

Cell LineAssayL17E ConcentrationIncubation TimeResultReference
HeLa654Tetrazolium-based viability assayUp to 40 µMNot specifiedNo detectable effect on viability[4]

Experimental Protocols

Protocol 1: L17E-Mediated Antibody Delivery into Adherent Cells (e.g., HeLa)

This protocol describes the co-incubation method for delivering a fluorescently labeled antibody into HeLa cells.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • L17E peptide stock solution (e.g., 1 mM in sterile water)

  • Fluorescently labeled antibody of interest

  • Phosphate-buffered saline (PBS)

  • 96-well imaging plate or chambered cover glass

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed HeLa cells in a 96-well imaging plate or chambered cover glass at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Delivery Complex:

    • On the day of the experiment, prepare the L17E and antibody solution in serum-free medium. For a final L17E concentration of 40 µM and an antibody concentration of 1 µM (example concentrations, may require optimization), dilute the stock solutions accordingly.

    • Gently mix the L17E and antibody solution. Incubation of the complex prior to adding to cells is not typically required.

  • Co-incubation:

    • Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.

    • Add the L17E/antibody complex in serum-free medium to the cells.

    • Incubate for 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the antibody and cell type and should be determined empirically.

  • Washing and Recovery:

    • After the incubation period, aspirate the delivery medium and wash the cells three times with pre-warmed PBS to remove extracellular peptide and antibody.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Incubate for a desired recovery period (e.g., 1 to 24 hours) to allow for the observation of the antibody's effect.

  • Analysis:

    • Visualize the intracellular antibody delivery using a fluorescence microscope. A diffuse cytosolic and/or nuclear fluorescence indicates successful delivery, while a punctate pattern suggests endosomal entrapment.

    • Quantify the delivery efficiency by counting the number of cells with a diffuse fluorescence signal relative to the total number of cells.

Protocol 2: Assessment of L17E Cytotoxicity using MTT Assay

This protocol provides a method to evaluate the cytotoxicity of the L17E peptide.

Materials:

  • Target cell line (e.g., HeLa, HEK293, Jurkat)

  • Complete culture medium

  • L17E peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density for the specific cell line. For adherent cells, allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the L17E peptide in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of L17E. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

L17E_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L17E L17E Peptide Membrane Membrane Interaction L17E->Membrane Antibody Antibody Macropinocytosis Macropinocytosis Antibody->Macropinocytosis Ca_ext Ca²⁺ Ca_int Intracellular Ca²⁺ ↑ Membrane->Macropinocytosis Membrane->Ca_int Ca²⁺ Influx KCa31 KCa3.1 Channel K_efflux K⁺ Efflux KCa31->K_efflux Macropinosome Macropinosome (L17E + Antibody) Macropinocytosis->Macropinosome Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape L17E-mediated Disruption Cytosolic_Ab Cytosolic Antibody Endosomal_Escape->Cytosolic_Ab Ca_int->KCa31 Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Signaling pathway of L17E-mediated antibody delivery.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in appropriate vessel) Prepare_Complex 2. Prepare L17E/Antibody Complex (Dilute in serum-free medium) Cell_Culture->Prepare_Complex Co_incubation 3. Co-incubation (Add complex to cells) Prepare_Complex->Co_incubation Washing 4. Washing (Remove extracellular components) Co_incubation->Washing Recovery 5. Recovery (Incubate in complete medium) Washing->Recovery Imaging 6a. Fluorescence Microscopy (Qualitative assessment) Recovery->Imaging Quantification 6b. Image Analysis (Quantitative assessment) Recovery->Quantification Functional_Assay 6c. Functional Assay (Assess antibody activity) Recovery->Functional_Assay

Caption: Experimental workflow for L17E-mediated antibody delivery.

References

Application

Application Notes and Protocols for In Vitro Delivery of Cre Recombinase using L17E

For Researchers, Scientists, and Drug Development Professionals Introduction The ability to deliver functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to deliver functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre recombinase, a site-specific DNA recombinase, is a powerful tool for genetic engineering, enabling precise excision, insertion, and translocation of DNA segments flanked by loxP sites. However, its utility is often limited by the efficiency of its delivery into target cells. L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, offers a promising solution for the intracellular delivery of macromolecules.[1] This document provides detailed application notes and protocols for the use of L17E to deliver Cre recombinase in vitro.

L17E is a synthetic peptide that facilitates the cytosolic delivery of various cargos, including proteins and antibodies, by a mechanism that involves initial electrostatic interaction with the cell membrane, induction of macropinocytosis, and subsequent disruption of the endosomal membrane to release the cargo into the cytoplasm.[1][2] The efficiency of L17E-mediated delivery has been shown to be correlated with the expression level of the KCa3.1 potassium channel.[1] Studies have demonstrated the successful delivery of active Cre recombinase into cells using L17E, leading to efficient recombination at loxP sites.[1]

Data Presentation

The following tables summarize quantitative data regarding the efficiency and conditions for L17E-mediated Cre recombinase delivery.

Table 1: L17E-Mediated Cre Recombinase Delivery Efficiency

ParameterValueCell Line(s)Reference
L17E Concentration40 µMHeLa[1]
Cre Recombinase Concentration5 µMNot specified[1]
Recombination Efficiency25-40%Not specified[1]

Table 2: General Properties of L17E Peptide

PropertyDescriptionReference
TypeAttenuated cationic amphiphilic lytic (ACAL) peptide[1]
Mechanism of ActionInduces macropinocytosis and endosomal escape[1][2]
Key Factor for EfficiencyKCa3.1 (KCNN4 gene) expression[1]
Cell ViabilityAlmost 90% at 40µM for 1-24h[1]

Signaling Pathway and Experimental Workflow

L17E-Mediated Protein Delivery Pathway

The following diagram illustrates the proposed mechanism of L17E-mediated intracellular protein delivery.

L17E_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L17E L17E Peptide Complex L17E + Cre Complex L17E->Complex Mixes with Cre Cre Recombinase Cre->Complex Macropinosome Macropinosome Complex->Macropinosome Induces Macropinocytosis Membrane LateEndosome Late Endosome (Acidic pH) Macropinosome->LateEndosome Maturation Cytosol Cytosol LateEndosome->Cytosol Endosomal Escape (Membrane Disruption) Nucleus Nucleus Cytosol->Nucleus Cre Translocation loxP loxP sites Nucleus->loxP Cre targets Recombination Recombination loxP->Recombination Cre mediates

Caption: L17E-mediated delivery of Cre recombinase.

Experimental Workflow for In Vitro Cre Recombinase Delivery

This diagram outlines the key steps in the experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis Purify_Cre 1. Purify Cre Recombinase Prepare_Complex 3. Prepare L17E-Cre Complex Purify_Cre->Prepare_Complex Culture_Cells 2. Culture Reporter Cells Treat_Cells 4. Treat Cells with Complex Culture_Cells->Treat_Cells Prepare_Complex->Treat_Cells Incubate 5. Incubate and Allow Recombination Treat_Cells->Incubate Assess_Recombination 6. Assess Recombination Efficiency Incubate->Assess_Recombination

Caption: Experimental workflow for L17E-mediated Cre delivery.

Experimental Protocols

Protocol 1: Purification of Recombinant Cre Recombinase

This protocol describes the purification of His-tagged Cre recombinase from E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a His-tagged Cre recombinase expression vector

  • LB Broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose (B213101)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Inoculate a starter culture of transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large culture with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose and allow it to bind for 1 hour at 4°C with gentle agitation.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged Cre recombinase with 5 column volumes of Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer to remove imidazole.

  • Determine the protein concentration using a Bradford or BCA assay and verify purity by SDS-PAGE.

Protocol 2: L17E-Mediated Delivery of Cre Recombinase into Adherent Cells

This protocol details the delivery of purified Cre recombinase into a reporter cell line.

Materials:

  • Reporter cell line (e.g., HeLa cells with a loxP-flanked reporter gene)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Purified Cre recombinase

  • L17E peptide

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed the reporter cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • On the day of the experiment, wash the cells once with PBS.

  • Prepare the L17E-Cre recombinase complex. In a microcentrifuge tube, dilute the desired amount of Cre recombinase (e.g., to a final concentration of 5 µM) in serum-free medium.

  • In a separate tube, dilute the L17E peptide (e.g., to a final concentration of 40 µM) in serum-free medium.

  • Add the L17E solution to the Cre recombinase solution and mix gently by pipetting. Do not vortex.

  • Incubate the complex at room temperature for 15-20 minutes.

  • Remove the PBS from the cells and add the L17E-Cre complex to each well.

  • Incubate the cells with the complex for 1-4 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the complex-containing medium and replace it with fresh complete cell culture medium.

  • Incubate the cells for an additional 24-72 hours to allow for Cre-mediated recombination and expression of the reporter gene.

Protocol 3: Assessment of Cre Recombinase Activity using a Fluorescent Reporter Assay

This protocol describes how to quantify Cre-mediated recombination using a fluorescent reporter cell line (e.g., a "color-switch" line that switches from red to green fluorescence upon recombination).

Materials:

  • Cells from Protocol 2

  • Fluorescence microscope or flow cytometer

  • PBS

Procedure:

A. Fluorescence Microscopy:

  • After the desired incubation time (24-72 hours), wash the cells twice with PBS.

  • Add fresh PBS or imaging medium to the wells.

  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the reporter fluorophores (e.g., red and green channels).

  • Capture images of multiple fields of view for each condition.

  • Quantify the recombination efficiency by counting the number of cells expressing the recombined reporter (e.g., green) as a percentage of the total number of cells.

B. Flow Cytometry:

  • After the desired incubation time, wash the cells once with PBS.

  • Detach the cells from the plate using a non-enzymatic cell dissociation solution or gentle trypsinization.

  • Transfer the cells to a flow cytometry tube and wash once with PBS containing 2% FBS.

  • Resuspend the cells in PBS with 2% FBS.

  • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channels.

  • Gate on the live cell population and determine the percentage of cells positive for the recombined reporter fluorescence.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Recombination Efficiency Suboptimal L17E or Cre concentrationPerform a dose-response titration for both L17E and Cre recombinase.
Low expression of KCa3.1 in the cell lineScreen different cell lines for higher KCa3.1 expression or transfect cells to overexpress KCa3.1.
Inactive Cre recombinaseVerify the activity of the purified Cre recombinase using an in vitro recombination assay.
High Cell Toxicity L17E concentration is too highReduce the concentration of L17E and/or the incubation time.
Impurities in the purified Cre recombinaseEnsure high purity of the Cre protein preparation.
Inconsistent Results Variation in cell confluencyEnsure consistent cell seeding density and confluency at the time of the experiment.
Incomplete mixing of L17E and CreMix the complex gently but thoroughly by pipetting.

References

Method

Application Notes and Protocols for L17E-Mediated Delivery of DNA Nanostructures

For Researchers, Scientists, and Drug Development Professionals Introduction The delivery of therapeutic biomacromolecules into the cytosol of target cells represents a significant hurdle in drug development. DNA nanostr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic biomacromolecules into the cytosol of target cells represents a significant hurdle in drug development. DNA nanostructures offer a programmable and biocompatible platform for drug delivery; however, their efficient cellular uptake and endosomal escape remain challenging. The L17E peptide, an attenuated cationic amphiphilic lytic peptide, has emerged as a promising tool to overcome these barriers. L17E facilitates the cellular entry of cargo by inducing macropinocytosis and subsequently promotes endosomal escape by selectively disrupting the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1][2] This document provides detailed application notes and protocols for the functionalization of DNA nanostructures with the L17E peptide and their subsequent delivery into cells.

Mechanism of Action

The L17E peptide enhances the intracellular delivery of DNA nanostructures through a multi-step process. Initially, the cationic nature of L17E is thought to interact with the cell membrane, inducing membrane ruffling and macropinocytosis, a form of endocytosis.[1][2] Once inside the cell and encapsulated within an endosome, the L17E peptide exhibits its pH-sensitive lytic activity. The acidic environment of the late endosome is believed to trigger a conformational change in the L17E peptide, leading to the disruption of the endosomal membrane and the release of the DNA nanostructure into the cytosol.[1] The efficiency of L17E-mediated delivery has been correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1 potassium channel, suggesting a role for membrane potential in this process.[1]

Key Applications

  • Enhanced Cytosolic Delivery: Facilitates the delivery of DNA nanostructures and their associated cargo past the cell membrane and out of the endosome.

  • Broad Applicability: Effective in various cell lines, including HeLa, RAW264.7, and HUVECs.[1]

  • Versatile Cargo Delivery: Can be used to deliver a range of DNA nanostructure shapes and sizes carrying various payloads such as small molecules, proteins, or nucleic acids.

Data Presentation

Table 1: Summary of L17E-Mediated Delivery Parameters and Efficacy

Cell LineCargoL17E Concentration (µM)Incubation TimeObserved EffectReference
HeLaExosomes4049 hEnhanced exosome-mediated intracellular delivery.[1]
HeLaDexamethasone20-401 hEnhanced internalization via macropinocytosis and cytoplasmic release.[1]
HeLaAnti-His6-IgG401.5 hSuccessful delivery to the cytoplasm and binding to the intracellular target.[1]
HeLaSaporin407 h~80% cell death compared to ~15% without L17E.[1]
HeLaCre recombinase4025 hInitiation of EGFP expression.[1]
RAW264.7Tetrahedral DNA Frameworks (TDFs)Not specified (coating)12 h (for OGF delivery)Enhanced uptake, stability, and endosomal release.[1]
HUVECsTS5-p4540-80Not specifiedSuppression of TS5-p45 translocation to the nucleus.[1]

Experimental Protocols

Protocol 1: Assembly of Tetrahedral DNA Nanostructures (TDNs)

This protocol describes the self-assembly of DNA tetrahedra from four synthetic oligonucleotides.

Materials:

  • Four unique DNA oligonucleotides designed to form a tetrahedron (e.g., sequences adapted from established protocols).

  • Annealing Buffer (e.g., 1x TAE buffer supplemented with 12.5 mM MgCl2).

  • Nuclease-free water.

  • Thermal cycler.

Procedure:

  • Resuspend the four DNA oligonucleotides in nuclease-free water to a final concentration of 100 µM.

  • In a 0.2 mL PCR tube, mix equimolar amounts of each of the four oligonucleotides to a final concentration of 1 µM in Annealing Buffer.

  • Place the tube in a thermal cycler and run the following program:

    • 95°C for 5 minutes (denaturation).

    • Cool down to 25°C over 1 hour (annealing).

  • The assembled TDNs can be stored at 4°C.

Quality Control:

  • Analyze the formation of TDNs by running a sample on a 2% agarose (B213101) gel. The assembled tetrahedra should migrate as a distinct band, slower than the individual single-stranded oligonucleotides.

Protocol 2: Functionalization of TDNs with L17E Peptide via Click Chemistry

This protocol describes the covalent attachment of the L17E peptide to a TDN using copper-free click chemistry. This requires one of the DNA strands used to form the tetrahedron to be synthesized with a terminal modification (e.g., a DBCO group) and the L17E peptide to be synthesized with a complementary reactive group (e.g., an azide).

Materials:

  • Assembled TDNs with a DBCO-modified oligonucleotide.

  • Azide-modified L17E peptide.

  • Reaction Buffer (e.g., 1x PBS, pH 7.4).

  • Nuclease-free water.

Procedure:

  • To the solution of assembled TDNs (from Protocol 1), add the azide-modified L17E peptide. A molar excess of the peptide (e.g., 10-fold to 50-fold excess relative to the DBCO-modified strand) is recommended to ensure efficient conjugation.

  • Gently mix the solution by pipetting.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purify the L17E-TDN conjugates from excess peptide using a suitable method such as size-exclusion chromatography or spin filtration with a molecular weight cutoff that retains the TDN while allowing the smaller peptide to pass through.

Quality Control:

  • Confirm conjugation by running the purified product on a denaturing polyacrylamide gel. The band corresponding to the L17E-conjugated DNA strand should show a shift compared to the unmodified strand.

  • Characterize the final product using techniques like dynamic light scattering (DLS) to assess size and dispersity.

Protocol 3: L17E-TDN Delivery to Cultured Cells

This protocol outlines the procedure for delivering L17E-functionalized TDNs to mammalian cells in culture.

Materials:

  • L17E-TDN conjugates (from Protocol 2).

  • Mammalian cell line of interest (e.g., HeLa cells).

  • Complete cell culture medium.

  • Serum-free cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescently labeled TDNs (optional, for tracking).

Procedure:

  • Seed the cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.

  • On the day of the experiment, remove the complete culture medium and wash the cells once with PBS.

  • Prepare the L17E-TDN delivery solution by diluting the conjugates in serum-free medium to the desired final concentration (e.g., 10-100 nM of TDNs).

  • Add the L17E-TDN solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the delivery solution and wash the cells twice with PBS.

  • Add fresh complete culture medium to the cells.

  • Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.

Protocol 4: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled L17E-TDNs.

Materials:

  • Cells treated with fluorescently labeled L17E-TDNs (from Protocol 3).

  • Trypsin-EDTA.

  • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • After the desired incubation time post-delivery, wash the cells with PBS.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in complete medium to neutralize the trypsin.

  • Centrifuge the cells and resuspend the pellet in ice-cold flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Include untreated cells as a negative control to set the baseline fluorescence.

Protocol 5: Visualization of Intracellular Delivery by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of fluorescently labeled L17E-TDNs.

Materials:

  • Cells grown on glass coverslips and treated with fluorescently labeled L17E-TDNs (from Protocol 3).

  • Paraformaldehyde (PFA) solution (4% in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • DAPI solution (for nuclear staining).

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • After the desired incubation time, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the slides using a confocal microscope, capturing images in the channels for the fluorescently labeled TDNs and DAPI.

Mandatory Visualizations

L17E_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome L17E_TDN L17E-Functionalized DNA Nanostructure Macropinocytosis Macropinocytosis L17E_TDN->Macropinocytosis Induces Released_TDN Released DNA Nanostructure Endocytosed_TDN Endocytosed L17E-TDN Endosomal_Escape Endosomal Escape Endocytosed_TDN->Endosomal_Escape Acidification-triggered membrane disruption Endosomal_Escape->Released_TDN Cell_Membrane Cell Membrane Macropinocytosis->Endocytosed_TDN Internalization

Caption: L17E-mediated delivery of DNA nanostructures.

Experimental_Workflow cluster_synthesis Synthesis & Functionalization cluster_delivery Cellular Delivery & Analysis TDN_Assembly 1. Assemble DNA Tetrahedron (TDN) L17E_Conjugation 2. Conjugate L17E Peptide to TDN TDN_Assembly->L17E_Conjugation Purification 3. Purify L17E-TDN L17E_Conjugation->Purification Cell_Culture 4. Culture Target Cells Delivery 5. Incubate Cells with L17E-TDN Cell_Culture->Delivery Analysis 6. Analyze Cellular Uptake and Effect Delivery->Analysis

Caption: Experimental workflow for L17E-TDN delivery.

Signaling_Pathway L17E L17E Peptide KCNN4 KCNN4 (KCa3.1 Channel) L17E->KCNN4 Interacts with Macropinocytosis Macropinocytosis L17E->Macropinocytosis Induces Membrane_Potential Membrane Potential Regulation KCNN4->Membrane_Potential Membrane_Potential->Macropinocytosis Influences Cellular_Uptake Enhanced Cellular Uptake Macropinocytosis->Cellular_Uptake

Caption: L17E interaction with KCNN4 signaling.

References

Application

Application Notes and Protocols for L17E Co-incubation with Cargo

For Researchers, Scientists, and Drug Development Professionals Introduction L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the efficient intracellular delivery of a wide range of macromolec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the efficient intracellular delivery of a wide range of macromolecular cargo.[1] Derived from M-lycotoxin, this 25-residue peptide facilitates the cytosolic delivery of proteins, antibodies, peptide nucleic acids (PNAs), and DNA nanostructures through a mechanism involving the induction of macropinocytosis and subsequent endosomal disruption.[1][2] These application notes provide a comprehensive guide for utilizing L17E to co-incubate and deliver cargo into live cells, offering detailed protocols, quantitative data, and mechanistic insights to aid in experimental design and execution.

Principle of the Method

The L17E peptide facilitates cargo delivery primarily through a two-step mechanism. Initially, the cationic nature of L17E promotes electrostatic interactions with the cell membrane, leading to membrane ruffling and the induction of macropinocytosis, a form of bulk-phase endocytosis.[3] This process engulfs extracellular fluid containing the cargo of interest into large, irregular vesicles called macropinosomes. Subsequently, the lytic properties of L17E are activated within the acidic environment of the endolysosomal pathway, causing disruption of the vesicle membrane and enabling the release of the cargo into the cytosol.[2][4] The efficiency of L17E-mediated delivery is notably influenced by the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1, suggesting a role for ion flux and membrane potential in the uptake process.[1]

Materials and Reagents

  • Peptide: L17E Cytosolic Delivery Peptide (e.g., PeptaNova GmbH, Cat. No.: 3409-v)[5]

  • Cargo: Protein, antibody, PNA, or other macromolecule of interest.

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HUVECs, RAW264.7).[1]

  • Cell Culture Medium: Appropriate complete growth medium and serum-free medium for the chosen cell line.

  • Buffers: Phosphate-buffered saline (PBS), Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Reagents for Analysis:

    • Fluorescently labeled cargo or secondary antibodies for microscopy or flow cytometry.

    • Cell viability assay (e.g., MTT, CellTiter-Glo).[6]

    • Lysis buffer for western blotting or other downstream analysis.

  • Equipment:

    • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

    • Fluorescence microscope or flow cytometer.

    • Plate reader for viability assays.

Experimental Protocols

General Co-incubation Protocol for Protein Cargo Delivery

This protocol provides a general framework for the co-incubation of L17E with a protein cargo for delivery into adherent mammalian cells. Optimization of L17E and cargo concentrations, as well as incubation times, may be necessary for specific cell lines and cargo types.

Step 1: Cell Seeding

  • The day before the experiment, seed the desired cell line onto appropriate culture vessels (e.g., 96-well plates for viability assays, chambered cover glasses for microscopy, or larger flasks for biochemical assays).

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery, aiming for 70-80% confluency on the day of the experiment.

Step 2: Preparation of L17E-Cargo Complex

  • On the day of the experiment, prepare a stock solution of L17E peptide in sterile water or a suitable buffer.

  • Dilute the L17E stock solution and the cargo solution to their final desired concentrations in serum-free cell culture medium. A typical starting concentration for L17E is 20-40 µM.[1]

  • Gently mix the L17E and cargo solutions. No covalent conjugation is required; the delivery relies on co-incubation.[7]

Step 3: Co-incubation

  • Aspirate the complete growth medium from the cultured cells and wash once with pre-warmed PBS.

  • Add the L17E-cargo complex solution prepared in serum-free medium to the cells.

  • Incubate the cells with the complex for a period ranging from 30 minutes to 4 hours at 37°C.[1] Shorter incubation times (e.g., 1 hour) are often sufficient to observe delivery.

Step 4: Post-incubation and Analysis

  • After the incubation period, aspirate the L17E-cargo complex solution.

  • Wash the cells three times with PBS to remove any remaining extracellular peptide and cargo.

  • Add fresh, pre-warmed complete growth medium to the cells.

  • Allow the cells to recover for a desired period (e.g., 1 to 24 hours) before analysis.[8]

  • Analyze the cells for cargo delivery and cell viability using appropriate methods:

    • Fluorescence Microscopy: Visualize the subcellular localization of fluorescently labeled cargo.

    • Flow Cytometry: Quantify the percentage of cells that have internalized the cargo.

    • Western Blotting: Detect the presence of the delivered protein in cell lysates.

    • Functional Assays: Assess the biological activity of the delivered cargo (e.g., enzyme activity, induction of apoptosis).

    • Cell Viability Assay: Determine the cytotoxicity of the L17E-cargo complex. L17E has been shown to have low cytotoxicity at effective concentrations.[1]

Co-incubation Protocol for Peptide Nucleic Acid (PNA) Delivery

This protocol is adapted for the delivery of PNAs using L17E co-incubation, based on a GFP splicing correction assay.[1]

Step 1: Cell Seeding

  • Seed HeLa654 cells (engineered with a splicing-defective GFP gene) in a suitable format for analysis (e.g., 96-well plate).

  • Incubate overnight to allow for attachment.

Step 2: Preparation of L17E-PNA Complex

  • Prepare solutions of L17E and PNA654 (designed to correct the GFP splicing) in serum-free medium.

  • Typical concentrations for co-treatment are in the low micromolar range for the PNA and L17E.[1]

Step 3: Co-incubation

  • Wash the cells with PBS.

  • Add the L17E-PNA mixture to the cells.

  • Incubate for a defined period (e.g., 4 hours) at 37°C.

Step 4: Analysis

  • After incubation, replace the treatment medium with fresh complete medium.

  • Incubate the cells for an additional 24-48 hours to allow for GFP expression.

  • Quantify GFP expression using fluorescence microscopy or flow cytometry to determine the efficiency of PNA delivery and function.[1]

Data Presentation

The following tables summarize quantitative data from various studies on L17E-mediated cargo delivery.

Table 1: L17E Concentration and Incubation Times for Various Cargos and Cell Lines

CargoCell LineL17E Concentration (µM)Incubation TimeOutcomeReference
DextranHUVECs20-401 hourEnhanced internalization and cytoplasmic release[1]
Tetrahedral DNA Frameworks (TDFs)RAW264.7Not specifiedNot specifiedEnhanced uptake and endosomal release[1]
Saporin (Ribosome Inactivating Protein)HeLa407 hours~80% cell death (vs. ~15% without L17E)[1]
Cre RecombinaseHeLa4025 hoursInitiation of EGFP expression[1]
Anti-His6-IgGHeLa401.5 hoursSuccessful binding to intracellular target[1]
Anti-GR AntibodyHeLa400.5 hoursInhibition of Dexamethasone-induced gene expression[1]
ExosomesHeLa4049 hoursEnhanced efficacy of exosome-mediated delivery[1]
UbiquitinHeLa4010 minutesCytosolic access and functional incorporation[8]
Peptide Nucleic Acid (PNA)HeLa654≥54 hours>90% of cells successfully transfected[1]

Table 2: Cell Viability after L17E Treatment

Cell LineL17E Concentration (µM)Treatment DurationMedium ConditionCell ViabilityReference
Not specified401 hourSerum-free~90%[1]
Not specified4024 hoursSerum-supplemented~90%[1]

Mandatory Visualizations

Experimental Workflow

L17E_Coincubation_Workflow Experimental Workflow for L17E Co-incubation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cell_seeding 1. Seed Cells prepare_complex 2. Prepare L17E-Cargo Complex in Serum-Free Medium cell_seeding->prepare_complex add_complex 3. Add Complex to Cells prepare_complex->add_complex incubate 4. Incubate (30 min - 4 hr) add_complex->incubate wash_cells 5. Wash Cells incubate->wash_cells add_medium 6. Add Fresh Medium wash_cells->add_medium analyze 7. Analyze Cargo Delivery and Cell Viability add_medium->analyze

Caption: A step-by-step workflow for L17E-mediated cargo delivery.

Signaling Pathway

L17E_Signaling_Pathway Proposed Signaling Pathway for L17E-Mediated Cargo Delivery cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular L17E L17E Peptide Membrane_Interaction Electrostatic Interaction L17E->Membrane_Interaction Cargo Cargo Macropinosome Macropinosome Formation Cargo->Macropinosome CaSR Calcium-Sensing Receptor (CaSR) Membrane_Interaction->CaSR Activates Membrane_Ruffling Membrane Ruffling Membrane_Interaction->Membrane_Ruffling Induces Ca_Influx Ca2+ Influx CaSR->Ca_Influx Triggers KCa31 KCa3.1 Channel (KCNN4) Macropinocytosis Macropinocytosis Membrane_Ruffling->Macropinocytosis AnnexinA2 Annexin A2 Membrane_Repair Membrane Repair AnnexinA2->Membrane_Repair Ca_Influx->KCa31 Activates Ca_Influx->AnnexinA2 Recruits Macropinocytosis->Macropinosome Engulfs Cargo Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape L17E-mediated Disruption Cytosolic_Delivery Cytosolic Cargo Delivery Endosomal_Escape->Cytosolic_Delivery Membrane_Repair->Membrane_Interaction Inhibits

Caption: L17E signaling cascade for cargo delivery.

References

Method

L17E Peptide: Application Notes and Protocols for Optimal Protein Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide derived from M-lycotoxin, designed for the efficient cytosolic delivery of a va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide derived from M-lycotoxin, designed for the efficient cytosolic delivery of a variety of macromolecules, including proteins, antibodies, and DNA nanostructures.[1] This peptide facilitates the intracellular delivery of cargo by inducing macropinocytosis and promoting endosomal escape.[1][2][3] The mechanism of action involves a preferential disruption of the negatively charged endosomal membranes over the more neutral plasma membrane, allowing the release of cargo into the cytoplasm.[3] The delivery efficiency of L17E is also correlated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][4]

Data Presentation: L17E Concentration for Protein Delivery

The optimal concentration of L17E for protein delivery can vary depending on the cell type, the cargo protein, and the desired outcome. The following table summarizes effective concentrations of L17E used in various published experiments.

Cell LineCargoL17E Concentration (µM)Incubation TimeOutcome
HeLaSaporin (ribosome-inactivating protein)407 hours~80% cell death (compared to ~15% without L17E)[1]
HeLaCre Recombinase4025 hoursInitiation of EGFP expression[1]
HeLaAnti-His6-IgG401.5 hoursSuccessful binding to intracellular target[1]
HeLaExosomes4049 hoursEnhanced efficacy of exosome-mediated intracellular delivery[1]
HeLaDextran20-401 hourEnhanced internalization via macropinocytosis and cytoplasmic release[1]
HUVECsTS5-p4540-80Not SpecifiedSuppression of TS5-p45 translocation to the nucleus[1]
HUVECsTS5-p4550-10025 hoursElimination of pro-apoptotic activity[1]
RAW264.7Tetrahedral DNA frameworks (TDFs)Not SpecifiedNot SpecifiedEfficient endosomal release of TDFs[1]

Signaling Pathway and Delivery Mechanism

The intracellular delivery mediated by L17E involves a multi-step process that begins with the interaction of the peptide with the cell membrane and culminates in the release of the cargo into the cytoplasm.

L17E_Mechanism cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L17E L17E Peptide Membrane L17E->Membrane Interaction KCa31 KCa3.1 Channel L17E->KCa31 Activates Cargo Cargo Protein Cargo->Membrane Co-administration Macropinosome Macropinosome Membrane->Macropinosome Induces Macropinocytosis KCa31->Membrane K+ Efflux Endosome Endosome Macropinosome->Endosome Matures into ReleasedCargo Released Cargo Endosome->ReleasedCargo L17E Mediates Endosomal Escape Target Intracellular Target ReleasedCargo->Target Binding/Function

Caption: L17E delivery mechanism workflow.

Experimental Protocols

The following are generalized protocols for the intracellular delivery of proteins using L17E, based on published methodologies. Researchers should optimize these protocols for their specific cell type and cargo protein.

Protocol 1: General Protein Delivery into Adherent Cells (e.g., HeLa)

Materials:

  • Adherent cells (e.g., HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • L17E peptide stock solution (e.g., 1 mM in sterile water or buffer)

  • Cargo protein stock solution

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed adherent cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Delivery Complex:

    • On the day of the experiment, dilute the L17E peptide stock solution and the cargo protein stock solution to the desired final concentrations in serum-free medium. A common starting concentration for L17E is 40 µM.

    • Gently mix the diluted L17E and cargo protein. No pre-incubation is typically required.

  • Cell Treatment:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the L17E/cargo protein mixture (prepared in serum-free medium) to the cells.

  • Incubation: Incubate the cells with the delivery complex for a duration optimized for the specific cargo and cell line (e.g., 1-4 hours).

  • Recovery:

    • Aspirate the delivery complex mixture.

    • Wash the cells once with PBS.

    • Add fresh, pre-warmed complete culture medium.

  • Analysis: Incubate the cells for a further period (e.g., 24-48 hours) to allow for the biological effect of the delivered protein to manifest. Analyze the cells using the appropriate method (e.g., fluorescence microscopy for fluorescent proteins, western blot, or functional assays).

Protocol_Workflow A Seed Cells (70-80% confluency) B Prepare L17E/Cargo Complex in Serum-Free Medium A->B C Wash Cells with PBS B->C D Add L17E/Cargo Complex to Cells C->D E Incubate (e.g., 1-4 hours) D->E F Remove Complex, Wash with PBS E->F G Add Complete Medium F->G H Incubate for Recovery & Analysis G->H

Caption: Experimental workflow for protein delivery.

Protocol 2: Optimization of L17E Concentration

To determine the optimal L17E concentration for a new cell line or cargo protein, a dose-response experiment is recommended.

Materials:

  • Same as Protocol 1

  • Cell viability assay (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Concentration Gradient: Prepare a series of L17E/cargo protein complexes with a fixed cargo concentration and varying L17E concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM). Include a control with cargo protein only (0 µM L17E).

  • Cell Treatment and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Parallel Viability Assay: In a parallel plate, treat cells with the same L17E concentration gradient but without the cargo protein to assess the cytotoxicity of L17E alone. Perform a cell viability assay at the end of the incubation period.

  • Analysis: After the recovery period (Protocol 1, step 6), analyze the efficiency of protein delivery for each L17E concentration.

  • Optimal Concentration Selection: Choose the lowest L17E concentration that provides the highest delivery efficiency with minimal cytotoxicity. A cell viability of over 90% is generally considered good.[1]

Troubleshooting

IssuePossible CauseRecommendation
Low Delivery Efficiency L17E concentration is too low.Increase the L17E concentration. Perform a dose-response optimization.
Incubation time is too short.Increase the incubation time with the L17E/cargo complex.
Low expression of KCNN4 in the cell line.Screen different cell lines for higher delivery efficiency.[1][4]
High Cell Toxicity L17E concentration is too high.Decrease the L17E concentration. Perform a dose-response optimization and a parallel cytotoxicity assay.
Prolonged incubation in serum-free medium.Minimize the incubation time in serum-free medium.
Inconsistent Results Cell confluency varies between experiments.Ensure consistent cell seeding density and confluency at the time of the experiment.
L17E or cargo protein degradation.Ensure proper storage of L17E and cargo protein stock solutions.

Conclusion

The L17E peptide is a valuable tool for the intracellular delivery of proteins and other macromolecules for research and therapeutic development. Optimal delivery is achieved by carefully titrating the L17E concentration to maximize delivery efficiency while minimizing cytotoxicity. The provided protocols offer a starting point for utilizing L17E, and further optimization is encouraged for specific experimental systems.

References

Application

Applications of L17E in Cancer Cell Line Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction L17E is a cationic amphiphilic lytic peptide that has emerged as a valuable tool in cancer cell line research, primarily for the intracellular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L17E is a cationic amphiphilic lytic peptide that has emerged as a valuable tool in cancer cell line research, primarily for the intracellular delivery of macromolecules.[1] Its ability to disrupt endosomal membranes facilitates the release of therapeutic and research molecules into the cytoplasm, overcoming a significant barrier in drug and gene delivery. This document provides detailed application notes and experimental protocols for the use of L17E in cancer cell line research.

Principle of Action

L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide. Its mechanism of action involves an initial electrostatic interaction with the cell membrane, followed by insertion and cleavage of the membrane structure. This process promotes the cellular uptake of macromolecules through the induction of micropinocytosis.[1] Crucially, L17E is particularly effective at disrupting the endosomal membrane, which allows for the efficient escape of delivered cargo into the cytoplasm, preventing lysosomal degradation.[1] The efficiency of L17E-mediated delivery has been correlated with the expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1.[1]

Applications in Cancer Cell Line Research

The primary application of L17E in oncology research is as a vehicle for the intracellular delivery of various payloads to cancer cells.

Delivery of Pro-Apoptotic Proteins

L17E can be utilized to deliver cytotoxic proteins that can induce apoptosis in cancer cells. A key example is the delivery of Saporin, a ribosome-inactivating protein.

  • Application: Inducing cell death in cancer cell lines for screening potential therapeutic agents.

  • Example: In HeLa cells, co-treatment with L17E significantly enhances the cytotoxic effect of Saporin.[1]

Antibody Delivery for Intracellular Targeting

L17E facilitates the delivery of antibodies to target intracellular antigens, enabling the modulation of intracellular signaling pathways.

  • Application: Functional studies of intracellular proteins and validation of intracellular drug targets.

  • Example: L17E has been used to deliver an anti-GR (glucocorticoid receptor) antibody into HeLa cells to inhibit the upregulation of the MT1E gene.[1]

Delivery of Nucleic Acids and DNA Nanostructures

L17E is effective in delivering genetic material and complex DNA structures for therapeutic or research purposes.

  • Application: Gene therapy research, delivery of antisense oligonucleotides, and targeted delivery of therapeutic nanostructures.

  • Example: L17E has been shown to enable the cellular delivery of Peptide Nucleic Acids (PNAs) for corrective splicing of mRNA in HeLa cells.[2][3] It has also been used to coat tetrahedral DNA frameworks (TDFs) for efficient endosomal release in RAW264.7 cells.[1]

Enhancement of Exosome-Mediated Delivery

L17E can be used to improve the efficacy of exosome-based delivery systems.

  • Application: Improving the delivery of therapeutic cargo encapsulated within exosomes.

  • Example: In HeLa cells, L17E treatment enhanced the efficacy of exosome-mediated intracellular delivery.[1]

Quantitative Data Summary

ApplicationCell LineL17E ConcentrationCargoIncubation TimeResultReference
Protein DeliveryHeLa40 µMSaporin7 h~80% cell death[1]
Antibody DeliveryHeLa40 µMAnti-GR antibody0.5 hSignificant inhibition of MT1E gene upregulation[1]
Pro-apoptotic Activity EliminationHUVEC50-100 µMTS5-p4525 hElimination of pro-apoptotic activity[1]
Cell ViabilityHeLa40 µM-24 h (serum)~90% cell viability[1]
PNA Delivery (Co-treatment)HeLalow µMPNA-Robust corrective splicing[2][3]
DNA Nanostructure DeliveryRAW264.7-L17E-coated TDFs-Efficient endosomal release[1]

Experimental Protocols

Protocol 1: L17E-Mediated Delivery of a Pro-Apoptotic Protein (Saporin) in HeLa Cells

Objective: To induce apoptosis in HeLa cells by delivering Saporin using L17E.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • L17E peptide

  • Saporin protein

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Preparation of L17E/Saporin Complex:

    • Prepare a stock solution of L17E in sterile water.

    • Prepare a stock solution of Saporin in PBS.

    • On the day of the experiment, dilute L17E and Saporin in serum-free DMEM to the desired final concentrations (e.g., L17E at 40 µM and Saporin at a concentration determined by titration).

    • Mix the diluted L17E and Saporin and incubate at room temperature for 30 minutes to allow complex formation.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the L17E/Saporin complex to the wells. Include controls: untreated cells, cells treated with L17E only, and cells treated with Saporin only.

    • Incubate for 4 hours at 37°C.

  • Post-Treatment:

    • Remove the treatment medium and replace it with fresh complete culture medium (DMEM with 10% FBS).

    • Incubate for an additional 48-72 hours.

  • Assessment of Cell Viability:

    • Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of cell death.

Protocol 2: L17E-Mediated Delivery of an Antibody for Intracellular Targeting

Objective: To deliver a functional antibody into the cytoplasm of cancer cells to modulate a specific intracellular pathway.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Appropriate culture medium

  • L17E peptide

  • Antibody of interest (e.g., anti-GR antibody)

  • 24-well plates

  • PBS

  • Reagents for downstream analysis (e.g., qPCR for gene expression, Western blot for protein levels)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Preparation of L17E/Antibody Complex:

    • Prepare stock solutions of L17E and the antibody.

    • Dilute L17E and the antibody in serum-free medium to the desired final concentrations (e.g., L17E at 40 µM).

    • Mix and incubate at room temperature for 30 minutes.

  • Cell Treatment:

    • Wash the cells with PBS.

    • Add the L17E/antibody complex to the cells and incubate for 1-4 hours at 37°C.

  • Downstream Analysis:

    • After incubation, wash the cells with PBS and lyse them for downstream analysis.

    • For gene expression analysis, extract RNA and perform RT-qPCR.

    • For protein analysis, prepare cell lysates for Western blotting.

Visualizations

Signaling Pathways and Experimental Workflows

L17E_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm L17E L17E Peptide Complex L17E-Cargo Complex L17E->Complex Cargo Macromolecule (Protein, Antibody, DNA) Cargo->Complex Endosome Endosome Complex->Endosome Macropinocytosis ReleasedCargo Released Cargo Target Intracellular Target (e.g., Ribosome, Receptor) ReleasedCargo->Target Effect Biological Effect (e.g., Apoptosis, Pathway Inhibition) Target->Effect Membrane Cell Membrane Endosome->ReleasedCargo L17E-mediated Membrane Disruption EndosomeEscape Endosomal Escape

Caption: Mechanism of L17E-mediated intracellular delivery.

Experimental_Workflow_Protein_Delivery start Start: Seed Cancer Cells prep Prepare L17E-Protein Complex start->prep treat Treat Cells with Complex prep->treat incubate Incubate (e.g., 48-72h) treat->incubate assay Perform Cell Viability Assay incubate->assay end End: Analyze Results assay->end

Caption: Workflow for assessing L17E-mediated protein delivery.

L17E_Apoptosis_Pathway L17E_Saporin L17E + Saporin Cytoplasm Cytoplasm L17E_Saporin->Cytoplasm Endosomal Escape Ribosome Ribosome Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Saporin action Apoptosis Apoptosis Protein_Synth_Inhibition->Apoptosis

Caption: L17E-Saporin induced apoptosis pathway.

References

Method

Application Notes and Protocols for L17E-Mediated Peptide Nucleic Acid (PNA) Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, offering high binding affinity and specificity to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, offering high binding affinity and specificity to complementary DNA and RNA sequences. Their resistance to enzymatic degradation makes them promising candidates for antisense therapeutics. However, the cellular uptake of PNAs is notoriously inefficient, limiting their therapeutic potential. The endosomolytic peptide L17E has emerged as a highly effective vehicle for delivering PNAs into cells.[1][2]

L17E is a derivative of the spider venom peptide M-lycotoxin and facilitates the cytosolic delivery of cargo by inducing macropinocytosis and subsequent endosomal escape.[1] These application notes provide detailed protocols for utilizing L17E for PNA delivery through two primary methods: co-treatment and covalent conjugation. The provided methodologies are based on a robust GFP-based corrective splicing assay in HeLa cells.[1][3]

Mechanism of L17E-Mediated PNA Delivery

L17E facilitates the cellular uptake of PNAs through a multi-step process. Initially, the cationic nature of L17E is thought to promote interaction with the cell membrane, inducing membrane ruffling and macropinocytosis, a form of endocytosis. This process engulfs the L17E peptide and the PNA cargo into large intracellular vesicles called macropinosomes. As the macropinosome matures and acidifies, the L17E peptide undergoes a conformational change, allowing it to disrupt the endosomal membrane. This endosomolytic activity releases the PNA into the cytoplasm, where it can reach its target nucleic acid sequence in the nucleus or cytosol.

L17E_Mechanism Figure 1: Proposed Mechanism of L17E-Mediated PNA Delivery cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Macropinosome/Endosome L17E L17E Peptide Internalized_Complex L17E + PNA L17E->Internalized_Complex Macropinocytosis PNA PNA Cargo PNA->Internalized_Complex Released_PNA Released PNA Target Target mRNA/DNA Released_PNA->Target Target Binding Internalized_Complex->Released_PNA Endosomal Escape

Caption: Figure 1: Proposed Mechanism of L17E-Mediated PNA Delivery.

Data Presentation

The efficacy of L17E in delivering a splice-correcting PNA was quantified using a HeLa cell line (HeLa 654) that expresses a GFP pre-mRNA with a splicing defect.[3] Successful PNA delivery corrects the splicing and results in GFP expression, which can be measured by flow cytometry.

Treatment MethodL17E Concentration (µM)PNA Concentration (µM)% GFP Positive CellsFold Increase in GFP ExpressionCitation
Co-treatment4015>90%23[1][4]
Co-treatment4030>90%23[1][4]
Conjugation (L17E-PNA)-10 (in serum-free media)~95%32[4]
Conjugation (L17E-PNA)-20 (in complete media)~95%32[4]

Table 1: Efficacy of L17E-Mediated PNA Delivery in HeLa 654 Cells.

ParameterL17EL17ER4R10Citation
Fold Increase in GFP (Co-treatment)2327Modest[1][4]
Fold Increase in GFP (Conjugation)3237Marked Enhancement over PNA alone[4]

Table 2: Comparison of L17E with other delivery peptides.

Experimental Protocols

General Cell Culture and Maintenance of HeLa 654 Cells
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Protocol 1: PNA Delivery via Co-treatment with L17E

This protocol describes the delivery of a PNA into HeLa 654 cells by simple co-incubation with the L17E peptide.

Materials:

  • HeLa 654 cells

  • Complete culture medium

  • Serum-free DMEM

  • L17E peptide stock solution (e.g., 1 mM in sterile water)

  • PNA stock solution (e.g., 1 mM in sterile water)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HeLa 654 cells in a 24-well plate at a density of 1.75 x 10^5 cells per well in complete culture medium.[5] Incubate overnight.

  • Preparation of Treatment Solution:

    • In a sterile microcentrifuge tube, dilute the L17E peptide stock solution in serum-free DMEM to a final concentration of 40 µM.

    • In a separate tube, dilute the PNA stock solution in serum-free DMEM to the desired final concentration (e.g., 1-30 µM).

    • Mix the L17E and PNA solutions together.

  • Cell Treatment:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the L17E/PNA mixture to the cells.

    • Incubate for 4 hours at 37°C.[5]

  • Recovery:

    • Aspirate the treatment solution.

    • Add complete culture medium to the cells.

    • Incubate for an additional 20-44 hours to allow for splicing correction and GFP expression.[5]

  • Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

Protocol 2: PNA Delivery using L17E-PNA Conjugates

This protocol involves the use of a pre-formed covalent conjugate of L17E and the PNA.

Materials:

  • HeLa 654 cells

  • Complete culture medium

  • Serum-free DMEM

  • L17E-PNA conjugate stock solution

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HeLa 654 cells as described in Protocol 1.

  • Preparation of Treatment Solution: Dilute the L17E-PNA conjugate stock solution to the desired final concentration (e.g., 5-20 µM) in either serum-free DMEM or complete medium.

  • Cell Treatment:

    • Serum-free conditions: Treat cells for 7 minutes.[4]

    • Complete medium: Treat cells for 1 hour.[4]

  • Recovery:

    • Aspirate the treatment solution and wash the cells with PBS.

    • Add fresh complete culture medium.

    • Incubate for 20-44 hours.

  • Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

Protocol 3: Quantification of PNA Delivery by Flow Cytometry

This protocol details the analysis of GFP expression in HeLa 654 cells following PNA delivery.

Materials:

  • Treated and untreated HeLa 654 cells

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Cell Staining (Optional for Viability): If viability analysis is required, resuspend the cell pellet in a buffer containing a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in PBS or flow cytometry buffer.

    • Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.

    • Collect data on forward scatter (FSC), side scatter (SSC), and GFP fluorescence (typically in the FL1 channel).

    • Gate on the live cell population based on FSC, SSC, and viability dye exclusion (if used).

    • Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) of the GFP-positive population.

Protocol 4: Cell Viability Assessment (MTT Assay)

It is crucial to assess the cytotoxicity of L17E and L17E-PNA conjugates. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • HeLa cells

  • L17E or L17E-PNA conjugate

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with a range of concentrations of L17E or L17E-PNA conjugate for the desired duration (e.g., 4-24 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Visualization

PNA_Delivery_Workflow Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HeLa 654 Cells in 24-well plate Prepare_Treatment Prepare L17E/PNA or L17E-PNA Conjugate Solution Seed_Cells->Prepare_Treatment Treat_Cells Incubate Cells with Treatment Solution Prepare_Treatment->Treat_Cells Recovery Wash and Incubate in Fresh Medium Treat_Cells->Recovery Harvest_Cells Harvest Cells Recovery->Harvest_Cells Viability_Assay Perform Cell Viability Assay (e.g., MTT) Recovery->Viability_Assay Flow_Cytometry Analyze GFP Expression by Flow Cytometry Harvest_Cells->Flow_Cytometry

Caption: Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery.

References

Application

L17E-Mediated Delivery in Primary Cell Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The delivery of macromolecules into primary cells presents a significant challenge in biomedical research and therapeutic development. Primary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of macromolecules into primary cells presents a significant challenge in biomedical research and therapeutic development. Primary cells, being non-immortalized and often sensitive, are notoriously difficult to transfect with traditional methods, which can induce toxicity and alter cell physiology. L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, has emerged as a promising tool for the efficient and minimally invasive intracellular delivery of a wide range of biologically active molecules.[1][2] Derived from the spider venom peptide M-lycotoxin, L17E facilitates the cytosolic delivery of cargo by inducing macropinocytosis and subsequently disrupting endosomal membranes, ensuring the release of molecules into the cytoplasm where they can exert their biological function.[3][4][5]

These application notes provide a comprehensive overview of L17E-mediated delivery, including its mechanism of action, key applications, and detailed protocols for its use in primary cell cultures.

Mechanism of Action

L17E-mediated delivery is a multi-step process that leverages the peptide's unique biophysical properties to overcome cellular barriers. The primary mechanism involves:

  • Induction of Macropinocytosis: L17E interacts with the plasma membrane, inducing membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes.[1][4][6] This process allows for the bulk uptake of extracellular cargo.

  • Endosomal Escape: Following internalization, L17E's lytic activity is preferentially directed towards the negatively charged endosomal membranes over the more neutral plasma membrane.[5] This selective disruption of the endosomal membrane facilitates the release of the co-administered cargo into the cytoplasm, avoiding lysosomal degradation.[3][4]

The efficiency of L17E-mediated delivery has been correlated with the expression of the calcium-activated potassium channel KCa3.1 (encoded by the KCNN4 gene).[1] Activation of this channel appears to play a role in the cellular uptake process.[2]

L17E_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Primary Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L17E L17E Membrane L17E->Membrane Induces Macropinocytosis Cargo Cargo Macropinosome Macropinosome Cargo->Macropinosome Uptake Endosome Endosome Macropinosome->Endosome Maturation Released_Cargo Released Cargo (Biologically Active) Endosome->Released_Cargo L17E-mediated Endosomal Escape Target Intracellular Target Released_Cargo->Target Biological Function

Caption: Signaling pathway of L17E-mediated cargo delivery into a primary cell.

Applications in Primary Cell Cultures

L17E is a versatile tool for the delivery of a wide array of macromolecules into primary cells, which are often challenging to transfect using conventional methods. Key applications include:

  • Protein and Antibody Delivery: L17E has been successfully used to deliver functional proteins, such as Cre recombinase and Saporin, as well as antibodies, into the cytoplasm of cells.[1][4][5] This enables the study of intracellular protein function, the manipulation of cellular pathways, and the labeling of specific intracellular targets in primary cells like neurons and immune cells.

  • Nucleic Acid Delivery: The peptide facilitates the delivery of nucleic acids, including DNA nanostructures and Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA.[1][3] This is particularly valuable for gene editing applications and antisense therapies in primary cells.

  • Drug Development and Screening: L17E provides a platform for delivering potential therapeutic agents to their intracellular sites of action in more biologically relevant primary cell models.

Quantitative Data Summary

The following table summarizes key quantitative data from studies using L17E for macromolecule delivery. Note that these experiments were primarily conducted in cell lines, but the data provide a valuable reference for optimizing protocols for primary cells.

Cell LineCargoL17E Concentration (µM)Incubation TimeDelivery Efficiency / OutcomeCell ViabilityReference
HeLaSaporin407 h~80% cell deathNot specified[1]
HeLaCre Recombinase4025 hEGFP expression initiatedNot specified[1]
HeLaAnti-His6-IgG401.5 hSuccessful binding to intracellular targetNot specified[1]
HeLaExosomes4049 hEnhanced intracellular deliveryNot specified[1]
HeLaDextran20-401 hEnhanced internalizationNot specified[1]
RAW264.7Tetrahedral DNA Frameworks (TDFs)Not specifiedNot specifiedEfficient endosomal releaseNot specified[1]
HeLaGeneral401 h (serum-free) or 24 h (serum)Not applicable~90%[1]
HeLa654Peptide Nucleic Acid (PNA)40Not specified>90% of cells successfully transfectedNo detectable effect on viability[3]

Experimental Protocols

General Considerations for Primary Cells
  • Optimization is Key: The optimal L17E concentration, cargo concentration, and incubation time will vary depending on the primary cell type and the specific cargo being delivered. It is crucial to perform a dose-response titration for both L17E and the cargo to determine the best balance between delivery efficiency and cell viability.

  • Cell Health: Ensure primary cells are healthy and in a logarithmic growth phase before treatment. Stressed or unhealthy cells will have lower delivery efficiency and higher mortality.

  • Serum Concentration: L17E can be used in the presence of serum, but its efficiency may be affected. Initial optimization experiments can be performed in serum-free or low-serum media, with a subsequent transition to complete medium.[1]

Protocol: L17E-Mediated Delivery of a Protein Cargo into Primary Neurons

This protocol provides a general framework for delivering a fluorescently labeled protein into primary neuron cultures.

Materials:

  • Primary neuron culture (e.g., cortical or hippocampal neurons)

  • L17E peptide stock solution (e.g., 1 mM in sterile water or PBS)

  • Fluorescently labeled protein cargo (e.g., FITC-BSA)

  • Serum-free culture medium (e.g., Neurobasal medium)

  • Complete culture medium (e.g., Neurobasal medium with B27 supplement)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Experimental Workflow:

L17E_Experimental_Workflow Start Start Prep_Cells Prepare Primary Cell Culture Start->Prep_Cells Prep_Complex Prepare L17E/Cargo Complex Prep_Cells->Prep_Complex Incubate_Cells Incubate Cells with L17E/Cargo Complex Prep_Complex->Incubate_Cells Wash_Cells Wash Cells to Remove Complex Incubate_Cells->Wash_Cells Assay Assay for Delivery and Viability Wash_Cells->Assay End End Assay->End

Caption: General experimental workflow for L17E-mediated cargo delivery.

Procedure:

  • Cell Preparation:

    • Plate primary neurons at the desired density and allow them to adhere and mature for the appropriate duration (e.g., 7-14 days in vitro).

    • On the day of the experiment, replace the culture medium with fresh, pre-warmed complete medium.

  • Preparation of L17E/Cargo Complex (perform for each condition):

    • Important: Prepare the complex immediately before adding to the cells.

    • In a sterile microcentrifuge tube, dilute the protein cargo to the desired final concentration in serum-free medium.

    • Add the L17E stock solution to the diluted cargo to achieve the desired final L17E concentration (e.g., starting with a range of 10-40 µM).

    • Gently mix by pipetting. Do not vortex.

    • Incubate the complex at room temperature for 10-15 minutes.

  • Incubation:

    • Carefully add the L17E/cargo complex dropwise to the primary neuron culture.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Gently aspirate the medium containing the L17E/cargo complex.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Analysis:

    • Delivery Efficiency: At a suitable time point post-incubation (e.g., 24 hours), visualize the intracellular delivery of the fluorescently labeled protein using a fluorescence microscope. Quantify the percentage of fluorescently positive cells.

    • Cell Viability: Assess cell viability using a standard method such as a Live/Dead assay or by morphological assessment (e.g., looking for signs of neurite degeneration or pyknotic nuclei).

Troubleshooting

  • Low Delivery Efficiency:

    • Increase the concentration of L17E and/or the cargo.

    • Increase the incubation time.

    • Ensure the L17E/cargo complex is freshly prepared.

    • Optimize the serum concentration in the medium during incubation.

  • High Cell Toxicity:

    • Decrease the concentration of L17E.

    • Decrease the incubation time.

    • Ensure the primary cells are healthy before starting the experiment.

Conclusion

L17E represents a significant advancement in the field of intracellular delivery, particularly for sensitive primary cell cultures. Its unique mechanism of action, combining macropinocytosis induction with preferential endosomal membrane lysis, allows for the efficient and safe delivery of a wide range of macromolecules. By following the provided protocols and optimizing conditions for specific primary cell types, researchers can leverage the power of L17E to advance their studies in basic biology, drug discovery, and the development of novel therapeutics.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: L17E-Mediated Delivery

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L17E for intracellular cargo delivery. I.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L17E for intracellular cargo delivery.

I. Frequently Asked Questions (FAQs)

Q1: What is L17E and how does it work?

A1: L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the intracellular delivery of various macromolecules, including proteins, antibodies, and DNA nanostructures.[1] Its mechanism of action involves:

  • Electrostatic Interaction: L17E interacts with the negatively charged cell membrane.

  • Membrane Perturbation & Macropinocytosis: This interaction induces membrane ruffling and promotes cellular uptake of the L17E/cargo complex via macropinocytosis.[1][2]

  • Endosomal Escape: L17E preferentially disrupts the negatively charged endosomal membrane, facilitating the release of the cargo into the cytoplasm.[2]

The efficiency of L17E-mediated delivery is notably correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1 calcium-activated potassium channel.[1][3]

Q2: What are the common applications of L17E-mediated delivery?

A2: L17E is a versatile tool for delivering a variety of cargo molecules into the cytoplasm of living cells. Common applications include:

  • Delivery of functional proteins and enzymes (e.g., Cre recombinase, Saporin).[1][2]

  • Intracellular delivery of antibodies for targeting cytosolic proteins.[1][2]

  • Delivery of nucleic acid-based molecules, such as peptide nucleic acids (PNAs) and DNA nanostructures.[4]

  • Enhancing the efficacy of exosome-mediated intracellular delivery.[1]

Q3: What is the difference between co-treatment and covalent conjugation with L17E?

A3:

  • Co-treatment: This is a simple and common method where L17E is mixed with the cargo molecule in solution and then added to the cells. This method is straightforward and avoids chemical modification of the cargo.[4]

  • Covalent Conjugation: In this approach, the L17E peptide is chemically linked to the cargo molecule. While requiring more complex preparation, conjugation can be more effective, especially in the presence of serum, as it prevents the dissociation of the peptide from the cargo.[4]

Q4: Is L17E cytotoxic?

A4: L17E is an "attenuated" lytic peptide, meaning its cytotoxicity is reduced compared to its parent molecule, M-lycotoxin.[2] However, like many cell-penetrating peptides, it can exhibit cytotoxicity at higher concentrations. For example, L17E at a concentration of 40µM has been shown to maintain approximately 90% cell viability in HeLa cells after 1 hour of treatment in serum-free medium or 24 hours in serum-supplemented medium.[1] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of L17E for your specific cell type and experimental conditions.

II. Troubleshooting Guide: Low Delivery Efficiency

This guide addresses common issues related to low L17E-mediated delivery efficiency.

Problem Potential Cause Recommended Solution
Low or no detectable cargo in the cytoplasm Suboptimal L17E Concentration Perform a dose-response titration of L17E (e.g., 10 µM, 20 µM, 40 µM) to find the optimal concentration for your cell line and cargo. High concentrations can be cytotoxic, while low concentrations may be inefficient.[5]
Low KCNN4 (KCa3.1) Expression in the Target Cell Line The efficiency of L17E is strongly correlated with the expression of the KCNN4 gene.[3] Screen different cell lines to find one with higher KCNN4 expression. If you must use a specific cell line, consider transiently overexpressing KCNN4.
High Expression of Membrane Repair Proteins Proteins like annexin (B1180172) A2 can negatively regulate L17E activity by repairing the perturbed membrane.[6] If suspected, you could try to transiently knockdown the expression of such proteins, though this may have other cellular effects.
Inappropriate L17E-to-Cargo Ratio The molar ratio of L17E to your cargo is critical. Empirically determine the optimal ratio by testing several ratios in a pilot experiment.
Presence of Serum Serum proteins can interact with L17E and the cargo, potentially reducing delivery efficiency in co-treatment protocols.[4] Consider performing the initial incubation in serum-free medium, followed by the addition of serum-containing medium for longer incubation periods. Alternatively, covalent conjugation of L17E to the cargo can improve efficiency in the presence of serum.[4]
High Cell Death Observed L17E Concentration is Too High Reduce the concentration of L17E used. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration for your cell line.
Prolonged Incubation Time Decrease the incubation time of the L17E/cargo complex with the cells. An initial short incubation (e.g., 1-4 hours) in serum-free medium is often sufficient.
Inconsistent Results Between Experiments Variability in Cell Health and Confluency Ensure that cells are healthy, actively dividing, and at a consistent confluency (typically 70-80%) at the time of the experiment.
Inconsistent Reagent Preparation Prepare fresh solutions of L17E and cargo for each experiment. Ensure thorough mixing of the L17E and cargo before adding to the cells.

III. Quantitative Data Summary

The following tables summarize quantitative data on L17E delivery efficiency and cytotoxicity from various studies.

Table 1: L17E Delivery Efficiency for Various Cargos

Cell LineCargoL17E Conc. (µM)Incubation TimeEfficiency MetricResult
HeLaSaporin407 hCell Death~80%
HeLaCre Recombinase4025 hEGFP ExpressionSuccessful delivery and recombination
HeLaAnti-His6-IgG401.5 hCytosolic BindingSuccessful delivery to the cytoplasm
RAW264.7Tetrahedral DNA Frameworks (TDFs)Not specified (coating)Not specifiedUptake EfficiencySubstantially enhanced
HeLa pLuc705PNA705 (for splice correction)1-54 hLuciferase ExpressionSignificant splice correction

Table 2: L17E Cytotoxicity

Cell LineL17E Conc. (µM)Incubation TimeMedium ConditionCell Viability
HeLa401 hSerum-free~90%
HeLa4024 hSerum-supplemented~90%

IV. Experimental Protocols

A. General Protocol for L17E-Mediated Protein Delivery (Co-treatment)
  • Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 24-well plate) to reach 70-80% confluency on the day of the experiment.

  • Preparation of L17E/Cargo Complex:

    • Dilute the stock solution of L17E peptide and the cargo protein separately in serum-free medium (e.g., Opti-MEM).

    • Mix the diluted L17E and cargo solutions at the desired molar ratio and gently pipette to mix.

    • Incubate the complex at room temperature for 15-30 minutes.

  • Cell Treatment:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Remove the PBS and add the L17E/cargo complex solution to the cells.

    • Incubate the cells at 37°C for 1-4 hours.

  • Post-treatment:

    • Remove the treatment solution and wash the cells with PBS.

    • Add fresh, complete (serum-containing) culture medium.

    • Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.

B. Protocol for Assessing Cell Viability using MTT Assay
  • Cell Treatment: Following the L17E delivery protocol, treat cells in a 96-well plate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

V. Visualizations

Signaling Pathway and Delivery Mechanism

L17E_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L17E_Cargo L17E/Cargo Complex Membrane Cell Membrane L17E_Cargo->Membrane Electrostatic Interaction KCNN4 KCa3.1 (KCNN4) Channel L17E_Cargo->KCNN4 Interaction Endosome Endosome Membrane->Endosome Macropinocytosis Cargo_Released Released Cargo Endosome->Cargo_Released Endosomal Escape (Membrane Disruption) Target Intracellular Target Cargo_Released->Target Biological Effect

Caption: L17E-mediated cargo delivery pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Analysis Methods Start Start Cell_Seeding 1. Seed Cells (70-80% confluency) Start->Cell_Seeding Prepare_Complex 2. Prepare L17E/Cargo Complex (in serum-free medium) Cell_Seeding->Prepare_Complex Incubate_Complex 3. Incubate Complex (15-30 min at RT) Prepare_Complex->Incubate_Complex Treat_Cells 4. Treat Cells with Complex (1-4 h at 37°C) Incubate_Complex->Treat_Cells Post_Incubation 5. Post-treatment Incubation (in complete medium) Treat_Cells->Post_Incubation Analysis 6. Analyze Results Post_Incubation->Analysis Microscopy Fluorescence Microscopy (for localization) Analysis->Microscopy Western_Blot Western Blot (for protein levels) Analysis->Western_Blot Functional_Assay Functional Assay (e.g., reporter gene) Analysis->Functional_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Analysis->Viability_Assay End End Microscopy->End Western_Blot->End Functional_Assay->End Viability_Assay->End

Caption: General experimental workflow for L17E-mediated delivery.

References

Optimization

Troubleshooting L17E cytotoxicity in cell lines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding L17E cytotoxicity in cell lines...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding L17E cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is L17E and how does it work?

A1: L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the intracellular delivery of various macromolecules, including proteins and antibodies.[1] Its mechanism of action involves an initial electrostatic interaction with the negatively charged cell membrane, leading to the peptide's insertion and transient membrane disruption.[1] This process facilitates the release of co-administered cargo from endosomes into the cytoplasm. L17E is also known to induce macropinocytosis, further aiding the uptake of macromolecules.[1]

Q2: Is L17E expected to be cytotoxic?

A2: Generally, no. L17E has been designed and attenuated to exhibit low cytotoxicity at effective working concentrations.[2] Studies have shown high cell viability, with some reporting nearly 90% viability in cell lines treated with 40 µM L17E for up to 24 hours.[1] Another study using a tetrazolium-based assay found no detectable effect on the viability of HeLa654 cells at the concentrations tested.[2]

Q3: Can the cargo delivered by L17E be the source of cytotoxicity?

A3: Yes, this is a critical consideration. The observed cytotoxicity may not be due to L17E itself, but rather the bioactive cargo you are delivering.[3][4] For example, when L17E is used to deliver a pro-apoptotic protein like Saporin, a significant increase in cell death is the intended outcome.[1] It is essential to have a control group of cells treated with the cargo alone to assess its intrinsic toxicity.

Q4: Does the cytotoxicity of L17E vary between different cell lines?

A4: Yes, the efficiency and potential for cytotoxicity of L17E can be cell-line dependent. The expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1, has been strongly correlated with the efficiency of L17E-mediated delivery.[1] Cell lines with higher KCNN4 expression may exhibit more efficient uptake and, potentially, greater sensitivity. Additionally, cellular factors like the expression of membrane repair proteins, such as annexin (B1180172) A2, can negatively regulate L17E's activity.[5]

Q5: Can the concentration of L17E influence cytotoxicity?

A5: Yes, as with most cell-penetrating peptides, higher concentrations are more likely to lead to cytotoxicity. While L17E is designed for low toxicity, exceeding the recommended concentration range can lead to increased membrane disruption and off-target effects. It is crucial to perform a dose-response curve to determine the optimal L17E concentration that provides efficient delivery with minimal impact on cell viability for your specific cell line and cargo.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity in your experiments with L17E, consult the following guide for potential causes and solutions.

Summary of L17E Cytotoxicity Data

The following table summarizes publicly available data on L17E's effect on cell viability.

Cell LineL17E Concentration (µM)Incubation TimeAssayResultReference
Various401-24 hoursNot Specified~90% cell viability[1]
HeLa654Not specifiedNot specifiedTetrazolium-basedNo detectable effect on viability[2]
HUVECs50-10025 hoursNot SpecifiedEliminates pro-apoptotic activity of co-delivered cargo (implies cell viability)[1]
Issue 1: High Cell Death Observed in L17E-Treated Cells

Potential Cause 1: Intrinsic Toxicity of the Cargo

  • Troubleshooting Step: Run parallel experiments with the following controls:

    • Cells treated with L17E alone.

    • Cells treated with your cargo molecule alone.

    • Untreated cells (negative control).

    • Cells treated with a known cytotoxic agent (positive control for your assay).

  • Expected Outcome: If cells treated with the cargo alone show similar levels of cytotoxicity to the L17E + cargo group, the toxicity is likely due to your cargo.

Potential Cause 2: L17E Concentration is Too High

  • Troubleshooting Step: Perform a dose-response experiment with a range of L17E concentrations (e.g., 10 µM, 20 µM, 40 µM, 80 µM) while keeping the cargo concentration constant.

  • Expected Outcome: You should observe a concentration-dependent effect on cytotoxicity, allowing you to identify an optimal concentration with high delivery efficiency and low toxicity.

Potential Cause 3: Prolonged Exposure to L17E

  • Troubleshooting Step: L17E-mediated delivery is often rapid. Reduce the incubation time of the L17E/cargo complex with your cells. For example, try 1, 2, and 4-hour incubation times before replacing the medium.

  • Expected Outcome: Shorter incubation times may reduce cytotoxicity while still allowing for sufficient cargo delivery.

Potential Cause 4: Cell Line Sensitivity

  • Troubleshooting Step: If possible, test L17E-mediated delivery in a different cell line known to be less sensitive. You can also perform qPCR to assess the relative expression of KCNN4 in your cell line compared to a reference cell line like HeLa.

  • Expected Outcome: A different cell line may show lower cytotoxicity. High KCNN4 expression could correlate with higher sensitivity.

Issue 2: Inconsistent or Artefactual Cytotoxicity Results

Potential Cause 1: Interference with Cytotoxicity Assay

  • Troubleshooting Step: Some peptides and compounds can interfere with common colorimetric or fluorometric cytotoxicity assays.

    • For MTT/XTT assays: Run a cell-free control by adding L17E and your cargo to the culture medium without cells, then perform the assay. This will determine if the components directly react with the tetrazolium salt.

    • For LDH assays: Run a cell-free control by incubating L17E and your cargo with purified LDH enzyme to see if they inhibit its activity.

  • Expected Outcome: No change in signal in the cell-free controls indicates no direct interference. If interference is observed, consider using a different cytotoxicity assay (e.g., a dye-exclusion method like Trypan Blue or a fluorescence-based live/dead stain).

Potential Cause 2: Serum Components in Media

  • Troubleshooting Step: The presence of serum can sometimes affect the activity and aggregation state of peptides. Compare results obtained in serum-free and serum-containing media.

  • Expected Outcome: This will help determine if serum components are influencing the observed cytotoxicity.

Visualizing Potential Cell Death Pathways

While L17E is not designed to induce apoptosis, understanding the major cell death pathways is crucial for troubleshooting unexpected cytotoxicity. Below are generalized diagrams of apoptosis and a potential membrane disruption pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 Activation procaspase8 Pro-Caspase-8 procaspase8->disc procaspase3 Pro-Caspase-3 caspase8->procaspase3 Cleavage dna_damage Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mito Mitochondrion bcl2_family->mito OMP cytochrome_c Cytochrome c mito->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-Caspase-9 procaspase9->apoptosome caspase9->procaspase3 Cleavage caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Generalized Apoptosis Signaling Pathways.

membrane_disruption_pathway l17e High Concentration of Cationic Peptide (L17E) membrane Plasma Membrane l17e->membrane Electrostatic Interaction & Insertion disruption Membrane Disruption (Pore Formation) membrane->disruption ion_influx Uncontrolled Ion Influx (Ca²⁺, Na⁺) disruption->ion_influx swelling Cellular Swelling ion_influx->swelling lysis Cell Lysis (Necrosis) swelling->lysis ldh_release LDH Release lysis->ldh_release

Caption: Potential Necrotic Cell Death via Membrane Disruption.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • L17E and cargo solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of L17E and/or cargo. Include appropriate controls (untreated, L17E alone, cargo alone).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 24, or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH Assay for Cytotoxicity

This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Serum-free cell culture medium

  • L17E and cargo solution

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (usually included in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described for the MTT assay.

  • Compound Treatment: After 24 hours, replace the medium with serum-free medium containing the test compounds. Set up the following controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve the compounds.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer (as per kit instructions) 30 minutes before the end of the experiment.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measurement: Read the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values from the experimental, spontaneous release, and maximum release controls.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates or culture tubes

  • L17E and cargo solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with L17E and/or cargo for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge all cells and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

References

Troubleshooting

Technical Support Center: Enhancing L17E Delivery Efficiency

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the L17E peptide for efficient intracellular delivery of macromolecules. The fol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the L17E peptide for efficient intracellular delivery of macromolecules. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to optimize your L17E-mediated delivery experiments.

Troubleshooting Guide

This guide addresses common issues encountered during L17E-based delivery experiments in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low delivery efficiency in a new cell line. Low expression of KCNN4: The efficiency of L17E is strongly correlated with the expression of the KCNN4 gene, which encodes the potassium channel KCa3.1.[1]1. Screen Cell Lines: If possible, screen several cell lines for KCNN4 expression and choose one with higher endogenous levels. 2. Genetic Overexpression: Consider transiently or stably overexpressing KCNN4 in your target cell line.
High variability in delivery efficiency between experiments or even within the same cell population. High expression of Annexin A2: Annexin A2 is a membrane repair protein that can counteract the membrane-permeabilizing effect of L17E, thus reducing delivery efficiency.[2][3] Heterogeneity in cell population: Even within a single cell line, there can be cell-to-cell variability in the expression of factors like KCNN4 and Annexin A2.[2]1. Inhibit Annexin A2: If feasible for your experimental system, consider using siRNA to knockdown Annexin A2 expression or explore pharmacological inhibitors. 2. Cell Sorting: For critical experiments, you could potentially sort cells based on a marker correlated with high uptake to enrich for a more responsive population.
High cytotoxicity observed after L17E treatment. L17E concentration is too high: While L17E is an "attenuated" lytic peptide, high concentrations can lead to excessive membrane damage and cell death. Prolonged incubation time: Extended exposure to L17E can increase cytotoxicity.1. Optimize L17E Concentration: Perform a dose-response curve to determine the optimal L17E concentration that balances delivery efficiency and cell viability for your specific cell type. Start with a range of 20-80 µM.[1] 2. Reduce Incubation Time: Shorten the incubation period of the L17E/cargo complex with the cells. Incubation times as short as 1-2 hours have been shown to be effective.[1] 3. Use Serum-Containing Medium: For longer incubation periods (up to 24 hours), the presence of serum can help maintain cell viability.[1]
Delivered cargo appears to be trapped in vesicles/punctate structures rather than diffusely localized in the cytosol. Inefficient endosomal escape: While L17E is designed to lyse late endosomes, this process may be incomplete in some cells or under certain conditions.1. Optimize L17E Concentration: A higher concentration of L17E (while monitoring cytotoxicity) may enhance endosomal disruption. 2. Modify L17E: Consider using L17E analogs with enhanced endosomolytic properties, such as L17ER4, which includes a tetra-arginine tag. 3. Co-treatment with Endosomolytic Agents: Although L17E is itself endosomolytic, in challenging cases, combination with other agents that facilitate endosomal escape could be explored, though this would require significant optimization.
Inconsistent results with large macromolecular cargo. Aggregation of L17E/cargo complex: Large cargo molecules may be more prone to aggregation when complexed with L17E, leading to inefficient uptake.1. Optimize Formulation: Experiment with different ratios of L17E to cargo and different buffer conditions to minimize aggregation. 2. Dimerized L17E Analogs: Consider using dimerized versions of L17E, which have been shown to improve the delivery of larger molecules like antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of L17E-mediated delivery?

A1: L17E facilitates the intracellular delivery of macromolecules through a multi-step process. It interacts electrostatically with the cell membrane, inducing macropinocytosis for cellular uptake. Subsequently, within the acidic environment of late endosomes, L17E disrupts the endosomal membrane, allowing the cargo to escape into the cytosol.[1]

Q2: How does the expression of the KCNN4 gene affect L17E delivery efficiency?

A2: The KCNN4 gene encodes the calcium-activated potassium channel KCa3.1. The activity of L17E is strongly correlated with the expression level of KCNN4.[1] It is believed that the function of this channel is important for the membrane-destabilizing effects of L17E. Therefore, cells with higher KCNN4 expression are generally more susceptible to L17E-mediated delivery.

Q3: Can L17E be used to deliver any type of macromolecule?

A3: L17E has been successfully used to deliver a variety of macromolecules, including proteins, antibodies, and DNA nanostructures.[1] However, the efficiency may vary depending on the size, charge, and other physicochemical properties of the cargo. Optimization of the L17E-to-cargo ratio is recommended for each new macromolecule.

Q4: Is L17E toxic to cells?

A4: L17E is an attenuated lytic peptide, meaning its lytic activity is reduced compared to its parent compounds. However, like most cell-penetrating peptides, it can exhibit cytotoxicity at high concentrations or with prolonged exposure. For instance, at 40µM, L17E shows approximately 90% cell viability in HeLa cells after 1 hour in serum-free media or 24 hours in serum-supplemented media.[1] It is crucial to perform a cytotoxicity assay to determine the optimal working concentration for your specific cell type and experimental conditions.

Q5: Can L17E delivery efficiency be improved?

A5: Yes, several strategies can be employed to enhance L17E delivery. These include:

  • Dimerization: Dimerizing L17E or its analogs can improve the delivery of certain cargoes.

  • Chemical Modification: Adding a tetra-arginine tag to create L17ER4 has been shown to enhance delivery efficiency.

  • Combined Delivery Systems: L17E can be used in conjunction with other components, such as nuclear localization signals, to direct the cargo to specific subcellular compartments after cytosolic entry.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving L17E.

Table 1: L17E Delivery Efficiency in HeLa Cells

CargoL17E ConcentrationIncubation TimeResult
Saporin (ribosome-inactivating protein)40 µM7 hours~80% cell death (vs. ~15% without L17E)[1]
Cre recombinase40 µM25 hoursInitiation of EGFP expression[1]
Anti-His6-IgG40 µM1.5 hoursSuccessful binding to intracellular target[1]
Exosomes40 µM49 hoursEnhanced efficacy of exosome-mediated delivery[1]

Table 2: L17E Cytotoxicity in HeLa Cells

L17E ConcentrationIncubation TimeMediumCell Viability
40 µM1 hourSerum-free~90%[1]
40 µM24 hoursSerum-supplemented~90%[1]

Experimental Protocols

General Protocol for L17E-Mediated Protein Delivery

This protocol provides a general framework for delivering a fluorescently labeled protein into cultured mammalian cells using L17E.

Materials:

  • Target cells (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • L17E peptide stock solution (e.g., 1 mM in sterile water or PBS)

  • Fluorescently labeled protein of interest

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: The day before the experiment, seed your target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of L17E/Protein Complex:

    • On the day of the experiment, dilute the L17E stock solution and the fluorescently labeled protein to the desired final concentrations in serum-free medium. A common starting concentration for L17E is 40 µM. The optimal protein concentration will depend on the specific protein and experimental goals.

    • Gently mix the L17E and protein solutions and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the L17E/protein complex solution to the cells.

    • Incubate the cells at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Washing and Imaging:

    • After incubation, aspirate the L17E/protein complex solution and wash the cells 2-3 times with PBS to remove any extracellular complexes.

    • Add fresh complete medium to the cells.

    • Visualize the intracellular delivery of the fluorescently labeled protein using a fluorescence microscope.

Controls:

  • Negative Control 1 (Protein only): Treat cells with the fluorescently labeled protein in serum-free medium without L17E to assess baseline uptake.

  • Negative Control 2 (L17E only): Treat cells with L17E in serum-free medium without the protein to assess any background fluorescence or autofluorescence induced by the peptide.

  • Positive Control (if available): Use a well-characterized cell-penetrating peptide known to work in your cell line to deliver the same protein.

Cytotoxicity Assay Protocol

This protocol describes how to assess the cytotoxicity of L17E using a standard MTT or similar viability assay.

Materials:

  • Target cells

  • Complete cell culture medium

  • L17E peptide

  • 96-well cell culture plates

  • MTT reagent (or similar viability assay reagent)

  • Solubilization solution (e.g., DMSO or SDS solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • L17E Treatment:

    • Prepare serial dilutions of L17E in the appropriate cell culture medium (serum-free or serum-containing, depending on your delivery protocol).

    • Aspirate the medium from the cells and add the different concentrations of L17E. Include a "no L17E" control.

    • Incubate for the same duration as your planned delivery experiment.

  • Viability Assay:

    • After the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each L17E concentration relative to the "no L17E" control.

    • Plot the cell viability against the L17E concentration to determine the cytotoxic profile.

Visualizations

L17E Delivery Workflow

L17E_Delivery_Workflow cluster_extracellular Extracellular Space cluster_cellular Intracellular Space L17E_Cargo_Complex L17E + Cargo (Protein/Antibody/DNA) Macropinocytosis Macropinocytosis L17E_Cargo_Complex->Macropinocytosis Uptake Cell_Membrane Cell Membrane Late_Endosome Late Endosome (Acidic pH) Macropinocytosis->Late_Endosome Maturation Cargo_Release Cargo Release Late_Endosome->Cargo_Release L17E-mediated Membrane Disruption Cytosol Cytosol Cargo_Release->Cytosol

Caption: Workflow of L17E-mediated macromolecule delivery into the cytosol.

Factors Influencing L17E Delivery Efficiency

L17E_Efficiency_Factors cluster_positive Positive Regulators cluster_negative Negative Regulators L17E_Delivery L17E Delivery Efficiency KCNN4 High KCNN4 Expression KCNN4->L17E_Delivery Increases Annexin_A2 High Annexin A2 Expression Annexin_A2->L17E_Delivery Decreases High_Cytotoxicity High L17E Concentration High_Cytotoxicity->L17E_Delivery Decreases (indirectly)

Caption: Key factors that positively and negatively regulate L17E delivery efficiency.

References

Optimization

Technical Support Center: Cell Viability Assays for L17E Treatment

Welcome to the technical support center for researchers utilizing L17E treatment in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L17E treatment in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is L17E and what is its primary mechanism of action?

A1: L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide. Its primary mechanism involves inserting into and disrupting cellular membranes through electrostatic interactions. This action is often utilized for the intracellular delivery of macromolecules. The efficiency of L17E's activity is correlated with the expression of the KCa3.1 potassium channel and involves inducing micropinocytosis.[1]

Q2: Is L17E expected to be cytotoxic?

A2: At concentrations typically used for macromolecule delivery (e.g., 40 µM), L17E has been shown to have minimal cytotoxic effects, with cell viability remaining around 90%.[1] However, at higher concentrations, its lytic nature can lead to decreased cell viability. Additionally, modifications such as dimerization of the L17E peptide have been shown to increase its cytotoxicity.[2] Lytic peptides, in general, can induce either necrosis (at high concentrations) or apoptosis (at lower concentrations).[3]

Q3: Which cell viability assay is recommended for L17E treatment?

A3: The choice of assay depends on the experimental question.

  • For assessing membrane integrity: Lactate dehydrogenase (LDH) release assays are suitable as they directly measure plasma membrane disruption, a primary effect of lytic peptides.

  • For metabolic activity: Tetrazolium-based assays (MTT, MTS, WST-1) or resazurin (B115843) reduction assays can be used, but require careful controls for potential interference.

  • For intracellular ATP levels: ATP-based luminescent assays (e.g., CellTiter-Glo®) are highly sensitive but can be affected by treatments that alter cellular metabolism or ATP production.

It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of L17E's effects.

Q4: Can L17E interfere with common cell viability assays?

A4: Yes, as a cationic and potentially membrane-disrupting peptide, L17E could interfere with certain assays. Potential interferences include:

  • Direct reduction of tetrazolium salts: Peptides with reducing properties could directly convert MTT, MTS, or WST-1 to formazan (B1609692), leading to a false-positive signal for cell viability.

  • Alteration of mitochondrial function: Since L17E can disrupt membranes, it may affect mitochondrial membrane potential and function, which would directly impact the readout of tetrazolium-based assays.[4]

  • Interaction with assay reagents: The peptide might interact with assay components, such as luciferase in ATP-based assays, leading to signal quenching or enhancement.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in tetrazolium assays (MTT, MTS, WST-1) L17E peptide may be directly reducing the tetrazolium salt.Perform a cell-free control by adding L17E to the assay medium without cells and measuring the absorbance. If a signal is detected, consider using an alternative assay (e.g., LDH release or a non-reducing viability indicator).
Contamination of reagents or culture medium.Use fresh, sterile reagents and media. Ensure proper aseptic technique.
Inconsistent or non-reproducible results Uneven cell seeding.Ensure a homogeneous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
L17E peptide instability or aggregation in culture medium.Prepare fresh dilutions of L17E for each experiment. Visually inspect for any precipitation. Consider the use of low-protein-binding labware.
Unexpectedly high cell viability at high L17E concentrations Interference with the assay readout (as described above).Run appropriate cell-free and vehicle controls. Confirm results with an orthogonal assay measuring a different viability parameter.
The chosen assay endpoint is not sensitive to the mechanism of cell death induced by L17E at the tested time point.Perform a time-course experiment to determine the optimal time for detecting cytotoxicity. Consider that lytic peptides can cause rapid necrosis or delayed apoptosis.
Low signal or no dose-dependent effect The concentration range of L17E is not appropriate for the cell line being tested.Perform a broad-range dose-response experiment to identify the cytotoxic concentration range for your specific cell line.
The cell seeding density is too low or too high.Optimize the cell number per well to ensure the assay readout is within the linear range.
The incubation time with L17E is too short.Increase the incubation time to allow for the cytotoxic effects to manifest.

Experimental Protocols

General Protocol for Tetrazolium-Based Cell Viability Assays (MTT, MTS, WST-1) with L17E Treatment
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • L17E Treatment: Prepare serial dilutions of L17E in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of L17E. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Addition of Reagent:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until formazan crystals are fully dissolved.

    • MTS/WST-1: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Controls:

    • Vehicle Control: Cells treated with the same vehicle used to dissolve L17E.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Media Blank: Wells containing only cell culture medium and the assay reagent.

    • L17E Interference Control: Wells containing L17E in cell-free medium with the assay reagent.

General Protocol for ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) with L17E Treatment
  • Cell Seeding and Treatment: Follow steps 1-3 from the tetrazolium assay protocol. Use opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation and Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Controls: Include the same controls as in the tetrazolium assay, with the L17E interference control consisting of L17E in cell-free medium with a known concentration of ATP and the assay reagent.

Data Presentation

Table 1: Hypothetical Cell Viability Data for L17E Treatment in Different Cell Lines

Cell LineAssayL17E Concentration (µM)% Viability (Mean ± SD)
HeLaMTT0 (Vehicle)100 ± 5.2
1095 ± 4.8
5088 ± 6.1
10062 ± 7.3
20035 ± 5.9
A549MTS0 (Vehicle)100 ± 4.5
1098 ± 3.9
5092 ± 5.3
10075 ± 6.8
20048 ± 6.2
JurkatCellTiter-Glo®0 (Vehicle)100 ± 6.8
1092 ± 7.1
5081 ± 8.0
10055 ± 9.2
20028 ± 7.5

Visualizations

L17E_Action_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L17E L17E Peptide KCa31 KCa3.1 Channel L17E->KCa31 interacts with MembraneDisruption Membrane Disruption L17E->MembraneDisruption induces Membrane Ca_influx Ca²⁺ Influx KCa31->Ca_influx facilitates MembraneDisruption->Ca_influx causes Apoptosis Apoptosis MembraneDisruption->Apoptosis low conc. Necrosis Necrosis MembraneDisruption->Necrosis high conc. MembraneRepair Membrane Repair Pathways Ca_influx->MembraneRepair triggers CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Signaling pathway of L17E-induced cytotoxicity.

Viability_Assay_Workflow start Start: Seed Cells treatment Treat with L17E (include controls) start->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add Viability Reagent (MTT, MTS, ATP-based) incubation->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data (Normalize to controls) measure->analyze end End: Determine Viability analyze->end

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Logic start Inconsistent Results? check_seeding Check Cell Seeding and Edge Effects start->check_seeding check_peptide Check Peptide Stability and Dilutions start->check_peptide high_viability Unexpectedly High Viability? check_peptide->high_viability cell_free_control Run Cell-Free Interference Control high_viability->cell_free_control Yes optimize Optimize Assay Conditions (Time, Density) high_viability->optimize No orthogonal_assay Use Orthogonal Assay (e.g., LDH) cell_free_control->orthogonal_assay

Caption: Logical troubleshooting flow for L17E viability assays.

References

Troubleshooting

L17E peptide stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the L17E peptide, along with troubleshooting for common exper...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the L17E peptide, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized L17E peptide?

A1: Lyophilized L17E peptide should be stored at -20°C for short-to-medium-term storage or at -80°C for long-term preservation to ensure maximum stability.[1][2] It is crucial to protect the peptide from moisture and light by keeping it in a tightly sealed vial, preferably with a desiccant.[1][2]

Q2: How should I prepare and store L17E peptide stock solutions?

A2: To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[2][3] Dissolve the peptide in sterile, nuclease-free water.[4] If solubility is an issue, consider using a small amount of an appropriate solvent based on the peptide's properties before diluting with an aqueous buffer. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use volumes.[1][4][5]

Q3: What are the common degradation pathways for L17E and other peptides?

A3: Peptides like L17E are susceptible to several degradation pathways, including:

  • Oxidation: Amino acid residues such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation.[1]

  • Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often accelerated at extreme pH and temperature.[6][7] Aspartic acid (Asp) residues are particularly susceptible to hydrolysis.[8]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation.[8]

  • Aggregation: Peptides can self-associate to form aggregates, which can be influenced by factors like concentration, pH, and temperature.[9]

Q4: Can L17E be used in the presence of serum?

A4: Yes, studies have shown that L17E can be effective in the presence of serum. In some cases, the presence of serum has been shown to potentiate the intracellular delivery of cargo by L17E.[10] L17E has demonstrated high cell viability when used in serum-supplemented medium for up to 24 hours.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low peptide activity or inconsistent results Peptide degradation due to improper storage or handling.- Ensure lyophilized peptide is stored at -20°C or -80°C. - Aliquot peptide solutions to avoid multiple freeze-thaw cycles.[4] - Use fresh aliquots for each experiment. - Confirm the purity and integrity of your peptide stock using HPLC or Mass Spectrometry.
Inaccurate peptide concentration.- Perform accurate quantification of the peptide stock solution. Amino acid analysis is a precise method for determining peptide concentration.[11]
Peptide precipitation or aggregation in solution The peptide concentration is too high.- Prepare a more dilute stock solution.
The pH of the solution is at the isoelectric point (pI) of the peptide.- Adjust the pH of the buffer to be at least one unit away from the pI.[5]
Hydrophobic interactions.- For peptides with significant hydrophobicity, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before dilution in an aqueous buffer.
Difficulty dissolving lyophilized peptide Peptide has formed a gel-like substance due to hygroscopicity.- This can happen with some peptides and does not necessarily indicate degradation. Proceed with the recommended solubilization protocol.
Incorrect solvent.- For basic peptides, try dissolving in a small amount of 0.1% acetic acid before adding buffer.[5] - For acidic peptides, try 0.1% ammonium (B1175870) hydroxide.[5] - Always start with a small amount of the peptide to test solubility before dissolving the entire stock.[5]
High cellular toxicity Peptide concentration is too high.- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type. L17E has been shown to have high cell viability at concentrations up to 40µM in some cell lines.[4]
Contamination of the peptide solution.- Prepare solutions using sterile, endotoxin-free water and reagents. - Filter-sterilize the final peptide solution using a 0.22 µm filter.[4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for L17E Peptide

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°CShort to Medium-termProtect from light and moisture.[1]
-80°CLong-term (Years)Store in a tightly sealed container with a desiccant.[1]
Stock Solution-20°CUp to 1 month[4]Aliquot to avoid freeze-thaw cycles.[4]
-80°CUp to 6 months[4]Use sterile, nuclease-free water for reconstitution.[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized L17E Peptide
  • Equilibration: Before opening, allow the vial of lyophilized L17E peptide to warm to room temperature for 15-20 minutes. This prevents moisture from the air from condensing inside the vial.[2][3]

  • Solvent Addition: Add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Assessment of L17E Peptide Stability by RP-HPLC

This protocol provides a general method for assessing peptide stability.

  • Sample Preparation:

    • Prepare a solution of L17E peptide at a known concentration (e.g., 1 mg/mL) in the buffer or solution of interest.

    • Incubate the solution under the desired stress conditions (e.g., elevated temperature, different pH values).

    • At specified time points, withdraw an aliquot of the sample.

  • RP-HPLC Analysis:

    • Column: Use a C18 reversed-phase HPLC column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact L17E peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the initial time point (t=0).

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics.

Visualizations

L17E_Signaling_Pathway L17E L17E Peptide Membrane Cell Membrane L17E->Membrane Interacts with Macropinocytosis Macropinocytosis L17E->Macropinocytosis Induces Endosome Endosome L17E->Endosome Disrupts KCNN4 KCNN4 (KCa3.1 Channel) Membrane->KCNN4 Activates Ca_influx Ca²⁺ Influx KCNN4->Ca_influx Macropinocytosis->Endosome Forms Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cargo Cargo (e.g., Proteins, DNA) Endosomal_Escape->Cargo Cargo->Endosome Internalized into Cytosol Cytosol Cargo->Cytosol Released into

Caption: Simplified signaling pathway of L17E-mediated cargo delivery.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized L17E Mix Mix L17E and Cargo Reconstitute->Mix Prepare_Cargo Prepare Cargo Solution Prepare_Cargo->Mix Add_to_Cells Add Mixture to Cells Mix->Add_to_Cells Incubate Incubate Add_to_Cells->Incubate Wash_Cells Wash Cells Incubate->Wash_Cells Analyze Analyze Cargo Delivery (e.g., Microscopy, Flow Cytometry) Wash_Cells->Analyze

Caption: General experimental workflow for L17E-mediated cargo delivery.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Storage Check Peptide Storage Conditions (-20°C / -80°C, protected from light/moisture) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, avoiding freeze-thaw) Start->Check_Handling Check_Concentration Verify Peptide Concentration Start->Check_Concentration Check_Solubility Observe for Precipitation/Aggregation Check_Storage->Check_Solubility Check_Handling->Check_Solubility Check_Concentration->Check_Solubility Adjust_pH Adjust Buffer pH Check_Solubility->Adjust_pH Yes Lower_Concentration Lower Peptide Concentration Check_Solubility->Lower_Concentration Yes Optimize_Experiment Re-optimize Experiment Check_Solubility->Optimize_Experiment No Adjust_pH->Optimize_Experiment Lower_Concentration->Optimize_Experiment

Caption: Logical troubleshooting workflow for L17E experiments.

References

Optimization

Technical Support Center: Overcoming Resistance to L17E Delivery

Welcome to the technical support center for L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the cytosolic delivery of macromolecules. This resource provides troubleshooting guidance and answers...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the cytosolic delivery of macromolecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is L17E and how does it work?

A1: L17E is a synthetic peptide that facilitates the delivery of macromolecules, such as antibodies, proteins, and DNA nanostructures, into the cytoplasm of living cells.[1][2] It is thought to function by transiently and selectively disrupting the plasma membrane, a process influenced by the cell's membrane potential.[3] L17E can also induce macropinocytosis, an endocytic pathway, to promote the uptake of macromolecules.[1][2]

Q2: I am observing low delivery efficiency with L17E. What are the possible causes and solutions?

A2: Low delivery efficiency of L17E can be attributed to several factors, primarily related to the cell type and its specific protein expression profile.

  • Low KCNN4 (KCa3.1) Expression: The efficiency of L17E-mediated delivery is strongly correlated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][2][3] Cells with low KCNN4 expression, such as T24 cells, have been shown to have minimal intracellular delivery efficiency.[4]

    • Solution: Before starting your experiments, we recommend verifying the KCNN4 expression levels in your target cell line. If the expression is low, consider using a different cell line with higher KCNN4 expression or exploring alternative delivery methods.

  • High Annexin A2 Expression: Annexin A2, a membrane repair protein, has been identified as a negative regulator of L17E-mediated delivery.[4][5] L17E-insensitive cells have been found to have higher levels of Annexin A2.[5] Annexin A2 is recruited to the plasma membrane at sites of L17E-induced permeabilization, where it promotes membrane sealing, thus counteracting the delivery mechanism.[4][5]

    • Solution: If you suspect high Annexin A2 expression is hindering your delivery efficiency, you can perform an siRNA-mediated knockdown of Annexin A2. This has been shown to significantly increase delivery efficiency, even in cell lines with low KCNN4 expression.[4]

  • Suboptimal Concentration and Incubation Time: The concentration of L17E and the incubation time are critical parameters that need to be optimized for each cell line and cargo molecule.

    • Solution: We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. Please refer to the quantitative data summary table for reported effective concentrations and incubation times.

Q3: Is L17E cytotoxic? How can I minimize cell death in my experiments?

A3: L17E has been designed as an "attenuated" lytic peptide to minimize cytotoxicity. However, at high concentrations or with prolonged incubation times, some cell death may occur.

  • Concentration and Incubation Time: Studies have shown that at a concentration of 40µM, L17E exhibits almost 90% cell viability in HeLa cells when treated for 1 hour in serum-free medium or for 24 hours in serum-supplemented medium.[2]

  • Dimerization and Analogs: Dimerization of L17E has been shown to increase cytotoxicity.[6] However, dimers of the L17E analog, L17E/Q21E, have been developed to provide comparable delivery efficiency at lower, less toxic concentrations.[6]

  • Monitoring Cell Viability: We recommend performing a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your delivery experiments to monitor for any potential cytotoxic effects.

Q4: How does L17E compare to conventional cell-penetrating peptides (CPPs)?

A4: L17E and conventional CPPs utilize distinct mechanisms for intracellular delivery, which also implicates different cellular resistance pathways.

  • Mechanism of Entry: L17E primarily acts by transiently disrupting the plasma membrane, although it can also induce macropinocytosis.[1][2][3] Many conventional CPPs rely on endocytosis, leading to entrapment in endosomes, which then requires an endosomal escape mechanism.

  • Resistance Mechanisms: Resistance to L17E is primarily mediated by the membrane repair protein Annexin A2.[4][5] In contrast, the endosomal sorting complex required for transport (ESCRT) machinery is a key factor in suppressing the cytosolic translocation of conventional CPPs, but it does not appear to affect L17E-mediated delivery.[5]

Troubleshooting Guides

Guide 1: Low Delivery Efficiency

This guide provides a step-by-step approach to troubleshooting low delivery efficiency of your macromolecule of interest using L17E.

G start Start: Low Delivery Efficiency Observed check_cell_line 1. Verify KCNN4 (KCa3.1) expression in your cell line (e.g., via qPCR or database search). start->check_cell_line is_kcnn4_high Is KCNN4 expression high? check_cell_line->is_kcnn4_high consider_alt_cell_line Action: Consider using a cell line with higher KCNN4 expression. is_kcnn4_high->consider_alt_cell_line No optimize_params 2. Optimize L17E concentration and incubation time. is_kcnn4_high->optimize_params Yes is_delivery_improved Is delivery efficiency improved? optimize_params->is_delivery_improved check_annexin 3. Investigate Annexin A2 expression levels. is_delivery_improved->check_annexin No success Success: Delivery Optimized is_delivery_improved->success Yes perform_knockdown Action: Perform siRNA knockdown of Annexin A2. check_annexin->perform_knockdown final_assessment 4. Re-evaluate delivery efficiency. perform_knockdown->final_assessment final_assessment->success Improved fail Contact Technical Support final_assessment->fail Not Improved G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol L17E L17E Peptide Membrane L17E->Membrane Permeabilization Cargo Macromolecular Cargo Delivery_success Successful Cargo Delivery Cargo->Delivery_success Enters Cytosol Ca_influx Ca2+ Influx Membrane->Ca_influx KCa31 KCa3.1 Channel K_efflux K+ Efflux KCa31->K_efflux Ca_influx->KCa31 Activation AnnexinA2_recruitment Annexin A2 Recruitment Ca_influx->AnnexinA2_recruitment Triggers K_efflux->Delivery_success Promotes AnnexinA2_pool Annexin A2 Pool AnnexinA2_pool->AnnexinA2_recruitment Membrane_repair Membrane Repair AnnexinA2_recruitment->Membrane_repair Mediates Membrane_repair->Delivery_success Inhibits

References

Troubleshooting

Technical Support Center: Role of Annexin A2 in L17E Delivery

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with L17E-mediated intrace...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with L17E-mediated intracellular delivery, with a specific focus on the inhibitory role of Annexin A2.

Frequently Asked Questions (FAQs)

Q1: What is L17E and what is its mechanism of action for intracellular delivery?

A1: L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide derived from spider venom peptide M-lycotoxin, designed to deliver macromolecules like proteins and antibodies into the cell cytoplasm.[1][2] Its primary mechanism involves transiently increasing plasma membrane permeability.[1] L17E interacts with the cell membrane, inducing macropinocytosis and creating pores that allow co-administered cargo to enter the cytosol.[2][3][4] The efficiency of this process is also linked to the activation of the KCa3.1 potassium channel, which is triggered by an influx of extracellular Ca²⁺ following the peptide's interaction with the cell membrane.[1]

Q2: What is Annexin A2 and what are its primary cellular functions?

A2: Annexin A2 (ANXA2) is a calcium-dependent phospholipid-binding protein involved in a wide range of cellular processes.[5][6] It plays significant roles in membrane trafficking, including endocytosis and exocytosis, ion channel conductance, and linking the F-actin cytoskeleton to the plasma membrane.[5][7] Crucially, Annexin A2 is a key protein in the cell's membrane repair machinery, where it is recruited to sites of membrane damage to help reseal them.[1][8]

Q3: What is the scientifically established role of Annexin A2 in L17E-mediated delivery?

A3: Scientific studies have identified Annexin A2 as a negative regulator of L17E-mediated cytosolic delivery.[1] When L17E permeabilizes the plasma membrane, it triggers a Ca²⁺ influx. This influx not only facilitates L17E's delivery mechanism but also activates Annexin A2, which then moves to the site of damage and initiates membrane repair.[1] This repair process actively seals the membrane pores created by L17E, thereby inhibiting the entry of the cargo into the cytosol and reducing overall delivery efficiency.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during L17E-based experiments and provides potential causes and solutions related to Annexin A2.

Problem: Low or inconsistent intracellular delivery efficiency with L17E.

Possible Cause Troubleshooting/Validation Steps Proposed Solution
High expression of Annexin A2 in the target cell line. 1. Western Blot Analysis: Compare the expression level of Annexin A2 in your target cells to a cell line with known high L17E sensitivity (if available). 2. Proteomic Analysis: If performing broader characterization, comparative proteomic analysis of membrane fractions can reveal Annexin A2 abundance. Studies have shown L17E-insensitive cells have higher levels of membrane-associated Annexin A2.[1][9]Annexin A2 Knockdown: Use siRNA or shRNA to transiently or stably reduce the expression of Annexin A2. Knockdown of Annexin A2 has been shown to significantly increase the efficiency of L17E-mediated delivery.[1]
Heterogeneity within a single cell line. Cell Sorting & Analysis: It has been observed that even within a single cell line, there can be populations of L17E-sensitive and L17E-insensitive cells.[1][9] If possible, sort cells based on delivery efficiency (e.g., using a fluorescent cargo) and analyze Annexin A2 expression in each population.Clonal Selection: If feasible for your experimental goals, consider isolating and using a clonal population of cells that demonstrates higher sensitivity to L17E.
Ca²⁺-mediated effects are suboptimal. Calcium Chelation (for investigation only): Treating cells with a Ca²⁺ chelator like BAPTA-AM can help investigate the dual role of calcium. However, this is complex as it may inhibit both the desired KCa3.1 activation and the undesired Annexin A2-mediated repair.[1]Modulation of Annexin A2 Expression: Directly targeting Annexin A2 expression is a more specific approach than altering general calcium signaling to improve L17E delivery.
L17E Delivery and Annexin A2-Mediated Inhibition Pathway

The following diagram illustrates the dual signaling pathways initiated by L17E's interaction with the cell membrane.

L17E_ANXA2_Pathway L17E L17E Peptide Membrane Plasma Membrane L17E->Membrane interacts with Pore Membrane Permeabilization Membrane->Pore leads to Ca_Influx Ca²⁺ Influx Pore->Ca_Influx causes Delivery Cargo Delivery (Positive Effect) Pore->Delivery allows KCa31 KCa3.1 Channel Activation Ca_Influx->KCa31 activates ANXA2 Annexin A2 Recruitment Ca_Influx->ANXA2 activates KCa31->Delivery promotes Repair Membrane Repair (Negative Effect) ANXA2->Repair initiates Repair->Pore seals

Caption: L17E peptide interaction with the plasma membrane leads to both cargo delivery and its inhibition.

Supporting Data

Quantitative Impact of Annexin A2 on L17E Delivery

The following tables summarize key quantitative data from studies investigating the relationship between Annexin A2 and L17E delivery efficiency.

Table 1: Comparison of L17E-Sensitive (Positive) vs. L17E-Insensitive (Negative) HeLa Cells

Cell PopulationRelative Annexin A2 Abundance (Membrane Fraction)L17E-Mediated Delivery EfficiencyReference
L17E-Insensitive (Negative) ~1.4 times higher than positive cellsBaseline[1]
L17E-Sensitive (Positive) Lower than negative cells5-10% higher than negative cells[1]

Table 2: Effect of Annexin A2 Knockdown on L17E-Mediated Delivery

Cell LineTreatmentOutcome on Delivery EfficiencyReference
HeLa Annexin A2 KnockdownSlight but significant increase[1]
T24 (low KCNN4 expression) Annexin A2 KnockdownSignificant increase[1]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of Annexin A2

This protocol provides a general framework for reducing Annexin A2 expression to enhance L17E delivery. Optimization is required for specific cell lines and reagents.

Materials:

  • Target cells

  • Validated siRNA targeting Annexin A2 (ANXA2)

  • Non-targeting (scramble) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Reagents for Western Blot analysis (lysis buffer, antibodies)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 25 pmol of siRNA (either ANXA2-targeting or scramble control) into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add the 200 µL siRNA-lipid complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After 6-8 hours, the medium can be replaced with fresh complete growth medium.

    • Continue to incubate the cells for 48-72 hours to allow for protein knockdown.

  • Validation of Knockdown:

    • After the incubation period, lyse a subset of cells from each condition (untreated, scramble control, ANXA2 siRNA).

    • Perform Western Blot analysis using a primary antibody against Annexin A2 to confirm a significant reduction in protein levels compared to controls. Use a loading control (e.g., GAPDH, β-actin) for normalization.

  • L17E Delivery Experiment: Once knockdown is confirmed, proceed with your L17E-mediated cargo delivery experiment on the remaining cells.

Workflow for Investigating Annexin A2's Role

Experimental_Workflow Start Seed Cells in Parallel Transfect_siRNA Transfect with ANXA2 siRNA Start->Transfect_siRNA Transfect_Control Transfect with Scramble siRNA (Control) Start->Transfect_Control Incubate Incubate for 48-72h (Protein Knockdown) Transfect_siRNA->Incubate Transfect_Control->Incubate Validate Validate Knockdown (Western Blot) Incubate->Validate confirms Treat_L17E_KD Treat with L17E + Cargo Validate->Treat_L17E_KD Treat_L17E_Ctrl Treat with L17E + Cargo Validate->Treat_L17E_Ctrl Analyze_KD Assess Delivery Efficiency (e.g., Flow Cytometry) Treat_L17E_KD->Analyze_KD Analyze_Ctrl Assess Delivery Efficiency (e.g., Flow Cytometry) Treat_L17E_Ctrl->Analyze_Ctrl Compare Compare Results Analyze_KD->Compare Analyze_Ctrl->Compare

Caption: Experimental workflow to confirm the inhibitory effect of Annexin A2 on L17E delivery.

Protocol 2: Cellular Uptake Assay for L17E Delivery (Fluorescence Microscopy)

This protocol describes a method to visualize and semi-quantify the intracellular delivery of a fluorescently labeled cargo molecule.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • L17E peptide

  • Fluorescently labeled cargo (e.g., FITC-Dextran, Alexa Fluor 488-IgG)

  • Serum-free medium (e.g., DMEM or HBSS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells on sterile glass coverslips in a 24-well plate to achieve ~80% confluency on the day of the experiment.

  • Treatment:

    • Prepare a solution of L17E (e.g., 40 µM final concentration) and your fluorescent cargo (e.g., 10 µM FITC-Dextran) in serum-free medium.[3]

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the L17E/cargo solution to the cells. Include a control well with cargo only (no L17E).

    • Incubate for the desired time (e.g., 1 hour) at 37°C.[3]

  • Washing:

    • To stop the uptake, place the plate on ice and aspirate the treatment solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular cargo.

  • Fixation:

    • Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Add the nuclear counterstain solution (e.g., DAPI at 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature in the dark.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.

    • Image the slides using a fluorescence microscope. Use appropriate filter sets for your fluorophore (e.g., FITC/Alexa 488) and the nuclear stain (DAPI/Hoechst).

  • Analysis:

    • Qualitatively assess delivery by observing the intracellular fluorescence pattern. Successful cytosolic delivery will show a diffuse signal throughout the cytoplasm, whereas endosomal entrapment will appear as distinct puncta.

    • Quantify the percentage of cells showing a diffuse cytosolic signal to compare efficiency between different conditions (e.g., with and without Annexin A2 knockdown).

References

Optimization

L17E Peptide Preparation Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the preparation and handling of the L17E peptide. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the preparation and handling of the L17E peptide.

Frequently Asked Questions (FAQs)

Q1: What is the L17E peptide and what is its primary application?

A1: L17E is a cationic amphiphilic lytic peptide. Its primary application is to facilitate the intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and DNA nanostructures.[1][2][3] It functions by interacting with the cell membrane, inducing macropinocytosis, and disrupting endosomal membranes to allow the cargo to escape into the cytosol.[1][4][5]

Q2: What are the physical and chemical properties of the L17E peptide?

A2: The L17E peptide has the following properties:

  • Sequence: Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2[1]

  • Molecular Weight: 2859.42 g/mol [1]

  • Appearance: White to off-white solid[1]

  • Solubility: Soluble in water at ≥ 100 mg/mL (34.97 mM).[1]

Q3: How should lyophilized L17E peptide be stored?

A3: For long-term stability, lyophilized L17E peptide should be stored in a sealed container, away from moisture. Recommended storage temperatures are:

  • -80°C for up to 2 years

  • -20°C for up to 1 year[1]

Q4: What is the recommended procedure for dissolving L17E peptide?

A4: Due to its high solubility in water, the recommended solvent for L17E is sterile, purified water.[1] To prepare a stock solution, add the desired volume of water to the lyophilized peptide and vortex gently until fully dissolved. For peptides that are difficult to dissolve, sonication in a water bath for a few minutes can be helpful.[6][7]

Q5: How should L17E peptide stock solutions be stored?

A5: Once dissolved, it is best to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[1][8] Store the aliquots at:

  • -80°C for up to 6 months

  • -20°C for up to 1 month[1]

Troubleshooting Guide

Problem: My L17E peptide solution appears cloudy or has visible precipitates.

This is a common sign of peptide aggregation.[8] Aggregation can be influenced by several factors, including peptide concentration, pH, ionic strength, and temperature.[9][10][11]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Peptide Concentration Dilute the peptide solution to a lower working concentration.Higher concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[9][10]
Incorrect pH Ensure the pH of your buffer is at least 1-2 units away from the peptide's isoelectric point (pI). For a basic peptide like L17E, using a slightly acidic buffer can increase its net positive charge and enhance solubility.[6][8]At its pI, a peptide has a neutral net charge, minimizing electrostatic repulsion and increasing the propensity for aggregation.
Inappropriate Ionic Strength Adjust the salt concentration of your buffer. You can test a range of salt concentrations (e.g., lower or higher than physiological) to find the optimal condition.[9][12]Salts can either stabilize or destabilize a peptide in solution by modulating electrostatic interactions.[9]
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your stock solution to minimize freezing and thawing.[1][8]Ice crystal formation during freezing can denature the peptide and promote aggregation upon thawing.
Presence of Impurities Ensure high-purity water and reagents are used for reconstitution. If aggregation persists, consider purifying the peptide solution by centrifuging at high speed (>10,000 x g) for 10-15 minutes to pellet aggregates.[8]Impurities can act as nucleation sites for aggregation.

Problem: I am observing low efficacy in my macromolecule delivery experiments.

Low delivery efficiency can be a result of peptide aggregation, degradation, or suboptimal experimental conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Peptide Aggregation Follow the troubleshooting steps above to ensure your peptide is fully solubilized and non-aggregated.Aggregated peptides are often inactive and can be toxic to cells.
Peptide Degradation Use freshly prepared solutions or properly stored aliquots. Avoid prolonged storage at room temperature.L17E, like all peptides, can be susceptible to degradation by proteases or chemical modifications over time.
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal L17E concentration for your specific cell type and cargo. Typical concentrations range from 20-80 µM.[1]The efficiency of L17E-mediated delivery is dose-dependent.
Cell Line Variability The efficiency of L17E can vary between different cell lines. This may be due to differences in the expression levels of factors like the KCNN4 gene, which encodes the KCa3.1 potassium channel.[1][2]KCa3.1 has been identified as a positive regulator of L17E activity.

Experimental Protocols

Protocol 1: L17E Peptide Solubilization

  • Preparation: Bring the vial of lyophilized L17E peptide to room temperature before opening to prevent condensation.

  • Reconstitution: Add the calculated volume of sterile, purified water to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex the vial for 30-60 seconds to dissolve the peptide. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6][7]

  • Clarification: Centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[8]

  • Aliquoting and Storage: Carefully transfer the supernatant to new sterile tubes, creating single-use aliquots. Store immediately at -20°C or -80°C.[1][8]

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection

This assay can be used to quantify the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a 2 mM ThT stock solution in water.

    • Prepare your L17E peptide solution at the desired concentration in the buffer of choice.

  • Assay Setup:

    • In a 96-well black plate, add 10 µL of the ThT stock solution to 190 µL of the L17E peptide solution.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Incubate the plate at the desired temperature, with or without agitation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.[9]

Visualizations

experimental_workflow start Start: Lyophilized L17E Peptide reconstitute Reconstitute in Sterile Water start->reconstitute vortex Vortex/Sonicate reconstitute->vortex check_solubility Visually Inspect for Clarity vortex->check_solubility clear_solution Solution is Clear check_solubility->clear_solution Yes cloudy_solution Solution is Cloudy/Has Precipitate check_solubility->cloudy_solution No centrifuge Centrifuge to Pellet Aggregates clear_solution->centrifuge troubleshoot Troubleshoot Aggregation (See Guide) cloudy_solution->troubleshoot troubleshoot->centrifuge aliquot Aliquot Supernatant centrifuge->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for L17E Peptide Solubilization and Preparation.

signaling_pathway L17E_Cargo L17E + Macromolecular Cargo Cell_Membrane Plasma Membrane L17E_Cargo->Cell_Membrane Interaction Macropinocytosis Induction of Macropinocytosis Cell_Membrane->Macropinocytosis Macropinosome Macropinosome Formation Macropinocytosis->Macropinosome Endosomal_Escape L17E-Mediated Endosomal Membrane Disruption Macropinosome->Endosomal_Escape Cytosolic_Release Cargo Release into Cytosol Endosomal_Escape->Cytosolic_Release

Caption: L17E-Mediated Intracellular Delivery Pathway.

References

Reference Data & Comparative Studies

Validation

L17E Transfection Reagent: A Comparative Analysis

In the landscape of cellular transfection, the efficient and non-toxic delivery of macromolecules into cells is a paramount challenge for researchers. L17E, a cationic amphiphilic lytic peptide, has emerged as a promisin...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular transfection, the efficient and non-toxic delivery of macromolecules into cells is a paramount challenge for researchers. L17E, a cationic amphiphilic lytic peptide, has emerged as a promising tool for the cytosolic delivery of various cargos, including proteins, antibodies, and nucleic acids. This guide provides a comprehensive comparison of L17E with other commonly used transfection reagents, supported by available experimental data, detailed protocols, and visual diagrams to aid researchers in making informed decisions for their experimental needs.

Overview of L17E

L17E is a synthetic peptide derived from M-lycotoxin, designed to facilitate the entry of macromolecules into the cytoplasm.[1] Its mechanism of action involves the induction of macropinocytosis, a form of endocytosis, followed by the specific lysis of the endosomal membrane, allowing the cargo to escape into the cytosol.[2] This targeted disruption of the endosome minimizes off-target effects on the plasma membrane, contributing to its low cytotoxicity.[1]

Performance Data: L17E

Direct comparative studies of L17E with commercially available transfection reagents for plasmid DNA delivery are not extensively available in the reviewed literature. The primary application of L17E highlighted in research is for the delivery of peptide nucleic acids (PNAs) and proteins.

Table 1: Performance of L17E in PNA and Protein Delivery

CargoCell LineL17E ConcentrationTransfection Efficiency/EfficacyCell ViabilityReference
PNAHeLa65440 µM>90% of cells successfully transfectedNo detectable effect on viability[1]
Cre RecombinaseHeLa40 µMInitiation of EGFP expression~90% viability after 1-24h[2]
Saporin (protein)HeLa40 µM~80% cell death (indicating delivery)Not applicable[2]
anti-His6-IgG (antibody)HeLa40 µMSuccessful binding to intracellular targetNot specified[2]

Comparison with Other Transfection Reagents

While direct comparisons with L17E are limited, a vast body of literature exists comparing the efficiency and cytotoxicity of widely used transfection reagents, such as those based on lipids (e.g., Lipofectamine) and polymers (e.g., PEI). The following table summarizes representative data for these reagents in the context of plasmid DNA transfection.

Table 2: Performance of Common Transfection Reagents (Plasmid DNA Transfection)

ReagentReagent TypeCell LineTransfection EfficiencyCytotoxicityReference
Lipofectamine 2000Lipid-basedHEK-293T>60%High (>60%)[3]
Lipofectamine 3000Lipid-basedHEK293HighLower than Lipofectamine 2000[4]
FuGENE HDLipid-basedHEK-293T~40%Moderate (~30%)[3]
PEI 25kPolymer-basedHEK-293TModerateHigh (>40%)[3]
TurbofectPolymer-basedCHO-K1~74% (with pEGFP-N1)Low[4]

Experimental Protocols

A detailed experimental protocol is crucial for successful transfection. Below are generalized protocols for peptide-based delivery using L17E and a standard lipid-based transfection.

L17E Co-treatment Protocol for Macromolecule Delivery

This protocol is a generalized procedure based on the use of L17E for co-delivery of macromolecules.

Materials:

  • L17E peptide stock solution

  • Macromolecule of interest (e.g., protein, PNA)

  • Cells plated in appropriate culture vessels

  • Serum-free culture medium

  • Complete culture medium

Procedure:

  • Cell Preparation: Seed cells in a culture plate to achieve 70-90% confluency on the day of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the macromolecule cargo to the desired final concentration in serum-free medium.

    • Add the L17E peptide to the diluted cargo solution to achieve the desired final concentration (e.g., 40 µM).

    • Mix gently by pipetting. Incubation time for complex formation is often minimal for co-treatment.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the L17E/cargo complex solution to the cells.

    • Incubate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Post-Transfection:

    • Aspirate the transfection medium.

    • Wash the cells once with phosphate-buffered saline (PBS) or serum-free medium.

    • Add fresh, complete culture medium to the cells.

    • Incubate for 24-72 hours before assaying for gene expression or cargo activity.

Standard Lipid-Based Transfection Protocol (e.g., Lipofectamine)

This is a general protocol and should be optimized for specific cell types and plasmids.

Materials:

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Plasmid DNA

  • Cells plated in appropriate culture vessels

  • Serum-free medium (e.g., Opti-MEM)

  • Complete culture medium

Procedure:

  • Cell Preparation: Seed cells to be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • In tube A, dilute the plasmid DNA in serum-free medium.

    • In tube B, dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the contents of tube A and tube B. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection:

    • Add the DNA-lipid complexes dropwise to the cells in their culture medium.

  • Post-Transfection:

    • Incubate the cells for 24-72 hours at 37°C. The medium may be changed after 4-6 hours if cytotoxicity is a concern.

    • Assay for gene expression.

Visualizing Transfection Processes

To better understand the workflows and concepts involved in transfection, the following diagrams have been generated using Graphviz.

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis Cell Seeding Cell Seeding Complex Formation Complex Formation Cell Seeding->Complex Formation Reagent & DNA Prep Reagent & DNA Prep Reagent & DNA Prep->Complex Formation Addition to Cells Addition to Cells Complex Formation->Addition to Cells Incubation Incubation Addition to Cells->Incubation Assay for Expression Assay for Expression Incubation->Assay for Expression

Caption: A general experimental workflow for cell transfection.

Signaling_Pathway Transfected Gene Transfected Gene Expressed Protein Expressed Protein Transfected Gene->Expressed Protein Receptor Receptor Expressed Protein->Receptor Activates Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Target Gene Expression Target Gene Expression Transcription Factor->Target Gene Expression Induces

Caption: A hypothetical signaling pathway studied via transfection.

Comparative_Logic Goal Compare Transfection Reagents Reagent_L17E L17E Goal->Reagent_L17E Reagent_Other Other Reagent (e.g., Lipofectamine) Goal->Reagent_Other Experiment Transfect Cells with Reporter Gene Reagent_L17E->Experiment Reagent_Other->Experiment Measure_Efficiency Measure Transfection Efficiency (e.g., % GFP+ cells) Experiment->Measure_Efficiency Measure_Viability Measure Cell Viability Experiment->Measure_Viability Conclusion Determine Optimal Reagent Measure_Efficiency->Conclusion Measure_Viability->Conclusion

Caption: Logical flow for a comparative study of transfection reagents.

Conclusion

L17E presents a compelling option for the delivery of macromolecules, particularly proteins and PNAs, with the significant advantage of low cytotoxicity. Its mechanism of endosomal escape is a key feature that distinguishes it from some other delivery methods. However, for researchers focused on plasmid DNA transfection, established lipid-based and polymer-based reagents have a more extensive history of use and a larger body of comparative data available. The choice of transfection reagent will ultimately depend on the specific application, the cell type being used, and the priority given to transfection efficiency versus cell viability. Further studies directly comparing L17E with standard transfection reagents for plasmid DNA delivery would be highly valuable to the research community.

References

Comparative

L17E vs. Traditional CPPs: A Comparative Guide to Protein Delivery

For researchers, scientists, and drug development professionals, the efficient delivery of proteins into living cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising tool to ove...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of proteins into living cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome this barrier. This guide provides a detailed comparison of a novel cell-penetrating peptide, L17E, with traditional CPPs, offering insights into their mechanisms, efficacy, and associated protocols.

L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, represents a conceptually different approach to protein delivery compared to well-established CPPs like TAT, penetratin, and oligoarginine.[1] While traditional CPPs often require covalent conjugation to their cargo and rely on endocytic pathways for cellular entry, L17E can facilitate the delivery of macromolecules, including antibodies, through simple co-incubation.[1] This is achieved by transiently increasing the permeability of the plasma membrane and inducing macropinocytosis.[1][2]

Performance Comparison: L17E vs. Traditional CPPs

Quantitative data on the direct comparison of L17E and traditional CPPs for protein delivery is still emerging. However, available studies and the distinct mechanisms of action allow for a qualitative and semi-quantitative comparison.

FeatureL17ETraditional CPPs (e.g., TAT, Penetratin, Oligoarginine)
Delivery Mechanism Transient plasma membrane permeabilization, macropinocytosis induction.[1][2]Primarily endocytosis (clathrin-mediated, caveolin-mediated, or macropinocytosis).[3][4]
Cargo Attachment Co-incubation (no conjugation required for many macromolecules).[1]Often requires covalent conjugation to the cargo protein.[1]
Key Molecular Determinant Expression of KCNN4 gene (encoding KCa3.1 potassium channel).[1][5]Interaction with heparan sulfate (B86663) proteoglycans on the cell surface.
Endosomal Escape Bypasses endosomal entrapment for a significant portion of cargo due to direct plasma membrane translocation. For the portion that undergoes endocytosis, it is suggested to have endosomolytic properties.[2][6]A major limiting step; various mechanisms proposed including proton sponge effect, pore formation, and vesicle budding.[7][8]
Membrane Repair Pathway Involves Annexin A2-mediated plasma membrane repair.[9][10]Endosomal membrane repair involves the ESCRT machinery.[11][12][13]
Reported Cytotoxicity Dimerization of L17E has been shown to increase cytotoxicity.[14] Analogs of L17E have been developed to have low cytotoxicity.[15]Varies depending on the peptide, concentration, and cell type. For example, TAT has been reported to have negligible effects on proliferation up to 50 μM in some cell lines.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for assessing protein delivery and cytotoxicity using L17E and traditional CPPs.

Protein Delivery Efficiency Assessment by Flow Cytometry

This protocol allows for the quantification of intracellular protein delivery on a single-cell level.

Materials:

  • HeLa cells

  • Fluorescently labeled cargo protein (e.g., FITC-labeled BSA)

  • L17E peptide solution

  • TAT-conjugated fluorescently labeled cargo protein

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Culture: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.

  • Preparation of Delivery Complexes:

    • L17E: Prepare a solution containing the fluorescently labeled cargo protein (e.g., 10 µg/mL) and L17E peptide (e.g., 10 µM) in serum-free media.

    • TAT: Prepare a solution of the TAT-conjugated fluorescently labeled cargo protein (e.g., 10 µg/mL) in serum-free media.

  • Treatment: Remove the culture medium from the cells and wash once with PBS. Add the prepared delivery complexes to the respective wells.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Cell Detachment: Wash the cells twice with PBS to remove extracellular protein and peptides. Add Trypsin-EDTA to detach the cells.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the amount of internalized protein.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • HeLa cells

  • L17E peptide

  • TAT peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and culture overnight.

  • Treatment: Prepare serial dilutions of L17E and TAT peptides in culture medium. Replace the existing medium with the peptide solutions.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathways and Mechanisms

The distinct mechanisms of L17E and traditional CPPs can be visualized through their signaling and uptake pathways.

L17E-Mediated Protein Delivery

The efficiency of L17E is strongly correlated with the expression of the KCNN4 gene, which encodes the KCa3.1 calcium-activated potassium channel.[1][5] The proposed mechanism involves the following steps:

L17E_Pathway L17E L17E Peptide PlasmaMembrane Plasma Membrane L17E->PlasmaMembrane Interaction Macropinocytosis Macropinocytosis L17E->Macropinocytosis KCNN4 KCa3.1 Channel (KCNN4) PlasmaMembrane->KCNN4 Activation Ca_influx Ca²⁺ Influx KCNN4->Ca_influx MembranePerm Transient Membrane Permeabilization Ca_influx->MembranePerm AnnexinA2 Annexin A2 Recruitment MembranePerm->AnnexinA2 Cargo Protein Cargo MembranePerm->Cargo Direct Translocation MembraneRepair Membrane Repair AnnexinA2->MembraneRepair Cytosol Cytosol Cargo->Cytosol Macropinocytosis->Cargo Uptake

L17E-mediated protein delivery pathway.
Traditional CPP-Mediated Protein Delivery and Endosomal Escape

Traditional CPPs, such as TAT, typically enter cells via endocytosis. A critical step for successful delivery is the escape of the CPP-cargo complex from the endosome into the cytosol.

Traditional_CPP_Pathway CPP_Cargo CPP-Cargo Complex CellSurface Cell Surface (Heparan Sulfate) CPP_Cargo->CellSurface Binding Endocytosis Endocytosis CellSurface->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape ESCRT ESCRT Machinery LateEndosome->ESCRT Membrane Damage Cytosol Cytosol EndosomalEscape->Cytosol MembraneRepair Endosomal Membrane Repair ESCRT->MembraneRepair

Traditional CPP uptake and endosomal escape.

Conclusion

L17E offers a distinct and promising alternative to traditional CPPs for protein delivery. Its ability to function without conjugation and its unique mechanism of action present significant advantages for various research and therapeutic applications. However, the choice between L17E and a traditional CPP will depend on the specific cargo, target cell type, and desired outcome. Further direct comparative studies are needed to fully elucidate the quantitative differences in their performance. This guide provides a foundational understanding to aid researchers in selecting the most appropriate delivery strategy for their needs.

References

Validation

L17E for Cytosolic Delivery: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the attenuated cationic amphiphilic lytic (ACAL) peptide, L17E, with other cytosolic delivery agents. L17E fa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the attenuated cationic amphiphilic lytic (ACAL) peptide, L17E, with other cytosolic delivery agents. L17E facilitates the entry of macromolecules into the cell cytoplasm, a critical step for many therapeutic and research applications. Its efficacy, however, varies across different cell types and is influenced by specific cellular factors. This document summarizes key performance data, outlines experimental protocols, and visualizes the underlying molecular pathways to aid in the selection and application of this delivery technology.

Performance Comparison of Cytosolic Delivery Peptides

The efficacy of L17E and its derivatives is often compared to conventional cell-penetrating peptides (CPPs) like octa-arginine (R8 or R10). The following tables summarize the available quantitative data on their delivery efficiency in various cell lines.

Table 1: Comparison of L17E and Derivatives in HeLa Cells

PeptideCargoConcentrationDelivery Efficiency (% of positive cells)Reference
L17EIgG40 µM~50%[1]
HAad (L17E derivative)IgGNot Specified75%[1][2]
L17EPNA (co-treatment)40 µM~95% (GFP expression)[3]
L17ER4PNA (co-treatment)20 µM~95% (GFP expression)[3]
L17EUbiquitin-TAMRA15 µM~35%[4]
L17ER4Ubiquitin-TAMRA15 µM~85%[4]

Table 2: Broader Cell Line Applicability

Cell LinePeptide SystemCargoDelivery EfficiencyReference
HeLaPL-MLTXR4IgG-AF488~70% (at 10 µg/mL IgG)[6]
A549PL-MLTXR4IgG-AF488High[6]
HT1080PL-MLTXR4IgG-AF488High[6]
MIA PaCa-2PL-MLTXR4IgG-AF488High[6]

Mechanism of Action: The Role of KCa3.1 and Membrane Repair

L17E's mechanism for facilitating cytosolic delivery is distinct from many conventional CPPs. It involves the transient permeabilization of the plasma membrane, a process significantly influenced by the activity of the calcium-activated potassium channel KCa3.1 and cellular membrane repair machinery.

Upon interaction with the cell membrane, L17E is thought to induce an influx of extracellular calcium ions (Ca²⁺)[5]. This increase in intracellular Ca²⁺ activates the KCa3.1 channel, leading to an efflux of potassium ions (K⁺) and subsequent membrane hyperpolarization. This hyperpolarization is believed to be a key step in promoting the transient membrane pores through which cargo molecules can enter the cytosol.

Conversely, the cell actively counteracts this membrane disruption through its membrane repair mechanisms. Annexin A2, a key protein in membrane repair, has been identified as a negative regulator of L17E activity. Higher levels of Annexin A2 are associated with lower L17E-mediated delivery efficiency, as it is recruited to the sites of membrane permeabilization to reseal the openings.

Signaling Pathway of L17E-Mediated Delivery

L17E_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L17E L17E Peptide PM L17E->PM Interaction Cargo Macromolecular Cargo (e.g., IgG) Pore Transient Pore Formation Cargo->Pore Entry Ca_influx Ca²⁺ Influx PM->Ca_influx Induces KCa31_inactive KCa3.1 (Inactive) KCa31_active KCa3.1 (Active) KCa31_inactive->KCa31_active K_efflux K⁺ Efflux KCa31_active->K_efflux Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Ca_increase->KCa31_inactive Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Pore Cargo_in Cargo in Cytosol Pore->Cargo_in AnnexinA2 Annexin A2 (Membrane Repair) Pore->AnnexinA2 Triggers Repair Repair Membrane Resealing AnnexinA2->Repair Repair->Pore Inhibits

Caption: L17E signaling pathway for cytosolic cargo delivery.

Experimental Protocols

General Protocol for L17E-Mediated Delivery of Fluorescently-Labeled IgG

This protocol outlines a typical experiment to assess the cytosolic delivery of a fluorescently labeled antibody into cultured cells using L17E, followed by analysis with flow cytometry.

1. Cell Preparation:

  • Culture cells to 70-80% confluency in a suitable culture vessel.

  • On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.

2. Preparation of Delivery Complex:

  • In a microcentrifuge tube, mix the fluorescently labeled IgG (e.g., IgG-AF488) and L17E peptide. A common starting concentration is 40 µM of L17E and a suitable concentration of the cargo antibody (e.g., 10-20 µg/mL).

  • The final volume should be determined based on the number of cells to be treated.

3. Co-incubation:

  • Add the L17E/IgG mixture to the cell suspension.

  • Incubate for 5-15 minutes at 37°C. The short incubation time is a key feature of L17E-mediated delivery.

4. Washing:

  • After incubation, wash the cells twice with cold PBS to remove excess peptide and cargo. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

5. (Optional) Trypan Blue Quenching:

  • To quench the fluorescence of any membrane-bound, non-internalized antibody, briefly resuspend the cells in a Trypan Blue solution (0.04%) and incubate for 1-2 minutes at room temperature.

  • Wash the cells again with cold PBS to remove the Trypan Blue.

6. Flow Cytometry Analysis:

  • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin).

  • Analyze the cells on a flow cytometer, detecting the fluorescence of the labeled IgG.

  • Use an unstained cell sample as a negative control to set the gate for positive cells.

  • The percentage of fluorescent cells represents the delivery efficiency.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the efficacy of L17E-mediated cytosolic delivery.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting & Washing cell_culture->cell_harvest incubation 4. Co-incubation (5-15 min) cell_harvest->incubation complex_prep 3. Prepare L17E/Cargo Complex complex_prep->incubation washing 5. Washing Steps incubation->washing quenching 6. (Optional) Fluorescence Quenching washing->quenching flow_cytometry 7. Flow Cytometry Acquisition quenching->flow_cytometry gating 8. Gating on Live, Single Cells flow_cytometry->gating quantification 9. Quantify Percentage of Positive Cells gating->quantification efficiency Delivery Efficiency (%) quantification->efficiency

Caption: Workflow for L17E delivery efficiency assessment.

Conclusion

L17E and its derivatives represent a promising class of molecules for the cytosolic delivery of macromolecules. Their efficacy is intrinsically linked to the cellular expression of the KCa3.1 potassium channel, making some cell types more amenable to this technology than others. Compared to some conventional CPPs, L17E can offer high delivery efficiency with a short incubation time. The improved variant, L17ER4, demonstrates even greater efficacy. The choice of delivery agent should be guided by the specific cell type, the nature of the cargo, and the desired efficiency. The experimental protocols and workflows provided in this guide offer a starting point for the evaluation and optimization of L17E-mediated delivery in your research.

References

Comparative

Comparative Guide to Validating Cytosolic Delivery of L17E Cargo

For researchers, scientists, and drug development professionals, ensuring that a therapeutic or research cargo reaches the cytosol is a critical step. Endosomal entrapment is a major barrier to the efficacy of many bioma...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a therapeutic or research cargo reaches the cytosol is a critical step. Endosomal entrapment is a major barrier to the efficacy of many biomacromolecular drugs. The endosomolytic peptide L17E, derived from M-lycotoxin, is a promising tool designed to overcome this hurdle by facilitating the release of cargo from endosomes.[1][2] L17E is thought to preferentially disrupt the negatively charged membranes of endosomes over the more neutral plasma membrane, and it also promotes cellular uptake through macropinocytosis.[1]

This guide provides a comparative overview of key methods used to validate the cytosolic delivery of cargo co-administered with L17E. We will compare the performance of these validation techniques, present supporting experimental data, and provide detailed protocols to aid in the design and execution of your experiments.

Comparison of Key Validation Assays for Cytosolic Delivery

Validating that a cargo has escaped the endosome and is present in the cytosol requires robust and reliable methods. Below is a comparison of common assays, each with distinct principles, advantages, and limitations.

Assay Principle Primary Output Throughput Sensitivity Key Advantages Limitations
Galectin-9 Recruitment The cytosolic protein Galectin-9 binds to glycans exposed on the inner leaflet of damaged endosomal membranes, forming visible puncta.[3][4]Puncta count per cell; % of cells with puncta.HighModerateDirect visualization of membrane rupture; amenable to high-throughput imaging.[3][5]Indirectly measures cargo delivery; relies on specific antibody staining or fluorescent protein expression.
Digitonin (B1670571) Permeabilization The detergent digitonin selectively permeabilizes the cholesterol-rich plasma membrane, releasing cytosolic contents while leaving endosomes intact.[6][7]Reduction in intracellular signal (e.g., fluorescence) post-permeabilization.MediumModerateClearly distinguishes between cytosolic and membrane-enclosed cargo; can be quantified via flow cytometry or microscopy.[8][9]Requires careful titration of digitonin concentration for each cell type; potential for off-target effects.[10]
Split Reporter Assay (e.g., SLEEQ) A cargo is tagged with a small fragment of a reporter protein (e.g., HiBiT luciferase). Cytosolic delivery leads to its reconstitution with a larger fragment (e.g., LgBiT) expressed in the cytosol, generating a signal.[11][12]Luminescence or fluorescence intensity.HighVery HighExtremely sensitive, capable of detecting picomolar concentrations; provides a quantitative measure of delivery efficiency.[11]Requires genetic engineering of the target cell line; indirect measurement of the specific cargo of interest.
Functional Delivery Assay A biologically active cargo (e.g., Cre recombinase, saporin) is delivered. Cytosolic access is confirmed by observing the specific biological outcome (e.g., reporter gene expression, cell death).[1]Functional readout (e.g., % of reporter-positive cells, cell viability).Low to MediumHigh (depends on enzyme)Directly confirms the delivery of active cargo to its site of action.Cargo-specific; may not be generalizable; outcome can be influenced by downstream cellular processes.
Direct Visualization A fluorescently labeled cargo is delivered and its subcellular localization is observed via confocal microscopy. A diffuse cytosolic signal indicates successful delivery.[13]Qualitative or semi-quantitative analysis of fluorescence distribution.LowLow to ModerateSimple and direct observation of cargo localization.Difficult to quantify accurately; punctate signals can be hard to distinguish from diffuse signals at low expression levels.

Experimental Protocols and Workflows

Here we provide detailed methodologies for the principal assays used to validate L17E-mediated cytosolic delivery.

Galectin-9 Recruitment Assay

This assay provides a direct indication of endosomal membrane damage, a prerequisite for cytosolic cargo release.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) expressing a fluorescently tagged Galectin-9 (e.g., YFP-Galectin-9) onto glass-bottom plates suitable for imaging. Allow cells to adhere overnight.

  • Treatment: Prepare a complex of your cargo and L17E peptide in serum-free media. Replace the culture medium with the treatment solution.

  • Incubation: Incubate cells for a specified period (e.g., 1-4 hours) to allow for uptake and endosomal escape. Include positive (e.g., a known endosomolytic agent like LLOMe) and negative controls.

  • Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes, and permeabilize with 0.1% Triton X-100 if additional antibody staining (e.g., for endosomal markers like LAMP1) is required.

  • Imaging: Acquire images using a high-content confocal microscope. Capture multiple fields of view per well.

  • Image Analysis: Use automated image analysis software to identify cells and quantify the number, size, and intensity of Galectin-9 puncta within the cytoplasm. The percentage of cells displaying puncta is a key metric.[3][5]

Workflow Diagram:

Galectin9_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis seed Seed Gal9-YFP expressing cells in imaging plates treat Treat cells with L17E + Cargo seed->treat 24h incubate Incubate for 1-4 hours treat->incubate fix Fix, Permeabilize, and Stain incubate->fix image High-Content Imaging fix->image quantify Quantify Gal9 Puncta (Count, Intensity) image->quantify

Galectin-9 Recruitment Assay Workflow.
Digitonin Permeabilization Assay

This method biochemically separates cytosolic cargo from that trapped in vesicles.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates. After adherence, treat with fluorescently labeled cargo and L17E for the desired time.

  • Wash: Gently wash the cells three times with cold PBS to remove surface-bound cargo.

  • Permeabilization: Prepare a digitonin buffer (e.g., 25-50 µg/mL in PBS). The optimal concentration must be empirically determined for each cell line to ensure plasma membrane permeabilization without affecting endosomal integrity.[8][9]

  • Incubation: Incubate one set of wells with digitonin buffer and a control set with PBS for 5-10 minutes on ice. This step allows cytosolic proteins to diffuse out of the permeabilized cells.

  • Fixation: Fix all cells with 4% PFA.

  • Analysis: Measure the remaining fluorescence per cell using a plate reader, flow cytometer, or by quantitative microscopy. The difference in fluorescence between digitonin-treated and untreated cells represents the cytosolic fraction of the cargo.

Signaling Pathway & Logic:

Digitonin_Logic Principle of Digitonin-Based Separation cluster_cell Treated Cell cluster_result Outcome cargo_cyto Cargo (Cytosol) digitonin + Digitonin (Permeabilizes Plasma Membrane) cargo_cyto->digitonin cargo_endo Cargo (Endosome) endosome Endosome cargo_endo->digitonin released Cargo Released (Signal Loss) retained Cargo Retained (Signal Present) digitonin->released Cytosolic digitonin->retained Endosomal

Selective release of cytosolic cargo by digitonin.
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This highly sensitive assay quantifies the amount of cargo that has reached the cytosol.

Experimental Protocol:

  • Cell Line Generation: Stably transfect the target cell line to express the large luciferase subunit (LgBiT) in the cytosol.

  • Cargo Conjugation: Chemically conjugate the small, complementary HiBiT peptide to your protein cargo of interest.

  • Cell Seeding and Treatment: Seed the LgBiT-expressing cells in white, opaque 96-well plates. Treat the cells with the HiBiT-cargo conjugate, co-administered with L17E.

  • Incubation: Incubate for a time course (e.g., 2, 4, 8, 24 hours) to monitor delivery kinetics.

  • Lysis and Signal Measurement: Wash the cells with PBS. Add the luciferase substrate solution (which also lyses the cells) according to the manufacturer's instructions.

  • Quantification: Immediately measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-cargo that has entered the cytosol and reconstituted with LgBiT.[11]

Signaling Pathway Diagram:

SLEEQ_Pathway cluster_cell Cell cargo Cargo-HiBiT (Extracellular) endocytosis Endocytosis cargo->endocytosis l17e L17E l17e->endocytosis lgbit LgBiT (Cytosolic Expression) reconstitution Reconstitution (LgBiT + HiBiT) lgbit->reconstitution endosome Endosome (Cargo-HiBiT trapped) endocytosis->endosome escape Endosomal Escape endosome->escape L17E-mediated escape->reconstitution signal Luminescent Signal reconstitution->signal

Mechanism of the SLEEQ Assay.

Comparison with Alternative Delivery Systems

While L17E is a potent tool for cytosolic delivery, other platforms exist. The choice of system depends on the cargo, target cell type, and desired outcome.

Delivery System Mechanism Typical Cargo Key Advantages Considerations
L17E Peptide Endosomolytic peptide; disrupts endosomal membrane.[1]Proteins, antibodies, dextrans.[1][13]Simple co-incubation with cargo; high efficiency for certain proteins.[14]Efficacy can be cargo-dependent; requires optimization of peptide-to-cargo ratio.
PONI Polymers Guanidinium-functionalized polymers form nanocomposites with engineered, glutamate-tagged proteins, enabling direct cytosolic entry.[15][16]Engineered proteins (with "E-tags").Very high delivery efficiency (≥90%); appears to bypass endosomal pathway for some formulations.[16][17]Requires genetic engineering of the protein cargo; polymer synthesis is complex.
Lipid Nanoparticles (LNPs) Ionizable lipids become protonated in the acidic endosome, disrupting the membrane and releasing cargo.[4]Nucleic acids (mRNA, siRNA).Clinically validated for RNA delivery; tunable properties by altering lipid composition.Primarily used for nucleic acids; can trigger inflammatory responses.[4]
Cell-Penetrating Peptides (CPPs) Cationic peptides that can facilitate cellular uptake, though their role in endosomal escape is debated.[18]Peptides, proteins, nucleic acids.Broad applicability for enhancing cellular uptake.Many CPPs show low endosomal escape efficiency; delivery may not always be cytosolic.[18]

By selecting the appropriate validation method and understanding the comparative landscape of delivery agents, researchers can confidently assess the intracellular fate of their cargo and accelerate the development of next-generation intracellular therapeutics.

References

Validation

A Comparative Guide to Western Blot Analysis of L17E-Delivered Proteins

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of L17E-mediated protein delivery with alternative methods, focusing on quantitative analysis through Western...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L17E-mediated protein delivery with alternative methods, focusing on quantitative analysis through Western blotting. It includes detailed experimental protocols and visual diagrams to elucidate workflows and signaling pathways.

I. Performance Comparison of Protein Delivery Methods

The efficiency of intracellular protein delivery is critical for various therapeutic and research applications. L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide, represents a promising technology for delivering macromolecules into the cytosol.[1] This section compares the relative delivery efficiency of L17E and its derivatives with conventional cell-penetrating peptides (CPPs).

The following table summarizes representative quantitative data from Western blot analysis of a delivered model protein, Cre Recombinase (38 kDa), into HeLa cells. The data is presented as a fold change in intracellular protein concentration relative to a control (protein alone), as determined by densitometry of Western blot bands.

Table 1: Relative Intracellular Delivery Efficiency of Cre Recombinase

Delivery MethodPeptide Concentration (µM)Delivered Protein (Cre) Concentration (µM)Fold Change in Intracellular Protein (vs. Protein Alone)Cell Viability (%)
Control (Cre Alone) 051.0>95%
L17E 4058.5 ± 1.2~90%[1]
L17ER4 20515.2 ± 2.5~90%
Cell-Penetrating Peptide (e.g., R10) 2053.1 ± 0.8>95%

Note: The data presented in this table are illustrative and compiled from qualitative descriptions of relative efficiencies found in the literature. Actual results may vary depending on the specific protein, cell type, and experimental conditions.

II. Experimental Protocols

A. L17E-Mediated Protein Delivery

This protocol describes the delivery of a protein of interest into cultured mammalian cells using the L17E peptide.

Materials:

  • L17E peptide stock solution (1 mM in sterile water)

  • Protein of interest (e.g., Cre Recombinase) at a stock concentration of 1 mg/mL

  • Cultured mammalian cells (e.g., HeLa) at 70-80% confluency in a 6-well plate

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

Procedure:

  • Cell Preparation: One day before the experiment, seed the cells in a 6-well plate to ensure they reach 70-80% confluency on the day of the experiment.

  • Complex Formation:

    • For one well, prepare a tube with serum-free medium.

    • Add the desired amount of the protein of interest (e.g., to a final concentration of 5 µM).

    • Add the L17E peptide to the final desired concentration (e.g., 40 µM).

    • Gently mix and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells once with sterile Phosphate Buffered Saline (PBS).

    • Aspirate the PBS and add the L17E-protein complex mixture to the cells.

    • Incubate the cells at 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each cell type and protein.

  • Post-Incubation:

    • Aspirate the delivery medium.

    • Wash the cells twice with PBS to remove any remaining extracellular protein and peptide.

    • Add complete cell culture medium and return the cells to the incubator for the desired post-delivery incubation period (e.g., 24-48 hours) to allow for the delivered protein to exert its function.

B. Quantitative Western Blot Analysis of Delivered Protein

This protocol outlines the steps for quantifying the amount of delivered protein in the cell lysate.

Materials:

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the delivered protein (e.g., anti-Cre recombinase antibody)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After the post-delivery incubation, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-old RIPA buffer (e.g., 100-150 µL per well) and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the delivered protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Quantification:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands corresponding to the delivered protein and the loading control using appropriate software (e.g., ImageJ).

    • Normalize the band intensity of the delivered protein to the loading control for each sample.

    • Calculate the fold change in protein delivery relative to the control group.

III. Visualizations

The following diagrams illustrate the experimental workflow, a comparison of delivery mechanisms, and a downstream signaling event.

experimental_workflow cluster_delivery Protein Delivery cluster_analysis Western Blot Analysis p1 Mix L17E Peptide and Protein p2 Incubate with Cells (1-4h, 37°C) p1->p2 p3 Wash and Add Fresh Medium p2->p3 a1 Cell Lysis and Protein Quantification p3->a1 Post-delivery incubation a2 SDS-PAGE and Membrane Transfer a1->a2 a3 Immunoblotting a2->a3 a4 Detection and Densitometry a3->a4

Caption: Experimental workflow for L17E-mediated protein delivery and Western blot analysis.

delivery_comparison cluster_l17e L17E (ACAL Peptide) cluster_cpp Conventional CPPs l1 Induces Macropinocytosis l2 Endosomal Membrane Disruption l1->l2 l3 Direct Cytosolic Release l2->l3 c1 Direct Plasma Membrane Translocation or Endocytosis c2 Often Trapped in Endosomes c1->c2 c3 Lower Cytosolic Release c2->c3 start Protein Delivery Mechanisms start->l1 start->c1 cre_lox_pathway cluster_delivery Intracellular Delivery cluster_nucleus Nucleus cluster_recombination Cre-Mediated Recombination cre_protein Cre Recombinase (Delivered Protein) loxp_site1 LoxP cre_protein->loxp_site1 Recognizes and Binds stop_cassette STOP loxp_site2 LoxP gfp_gene GFP Gene recombined_dna Recombined DNA loxp_site2->recombined_dna Excision of STOP Cassette gfp_expression GFP Expression recombined_dna->gfp_expression Transcription & Translation

References

Comparative

A Head-to-Head Comparison of L17E and Other Lytic Peptides for Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lytic Peptide Performance The development of effective intracellular delivery systems is a cornerstone of modern therapeutics, enabli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lytic Peptide Performance

The development of effective intracellular delivery systems is a cornerstone of modern therapeutics, enabling the transport of macromolecules such as proteins, antibodies, and nucleic acids to their intracellular targets. Lytic peptides, with their ability to disrupt cell membranes, have emerged as promising tools to facilitate this delivery, particularly in overcoming the challenge of endosomal escape. This guide provides a head-to-head comparison of the lytic peptide L17E with other notable lytic peptides, offering a comprehensive overview of their performance based on available experimental data.

L17E: An Attenuated Cationic Amphiphilic Lytic Peptide

L17E is a synthetic, attenuated cationic amphiphilic lytic (ACAL) peptide derived from the spider venom peptide M-lycotoxin. It is specifically engineered for the intracellular delivery of macromolecules. Its mechanism of action involves an initial electrostatic interaction with the cell membrane, followed by insertion and cleavage of the membrane structure, which facilitates the release of co-administered cargo from endosomes into the cytoplasm.[1] A key feature of L17E is its preferential activity against negatively charged membranes, such as those of endosomes, over the generally neutral plasma membrane of mammalian cells. This selectivity contributes to its low cytotoxicity at effective concentrations.[2] Furthermore, the lytic activity of L17E is not significantly dependent on pH.[3] The efficiency of L17E-mediated delivery has been correlated with the expression of the KCNN4 gene, which encodes the KCa3.1 potassium channel.[1]

Performance Comparison of Lytic Peptides

To provide a clear and objective comparison, the following tables summarize the performance of L17E against other well-characterized lytic peptides: GALA, melittin (B549807), LL-37, buforin II, and magainin 2. The data is compiled from various studies and presented to highlight key differences in their mechanisms and efficacy.

FeatureL17EGALAMelittinLL-37Buforin IIMagainin 2
Primary Function Intracellular Delivery (Endosomolytic)Intracellular Delivery (Endosomolytic)Broad-spectrum Lytic AgentAntimicrobial, ImmunomodulatoryAntimicrobial (Intracellular Targeting)Antimicrobial
Mechanism of Action Preferential disruption of negatively charged membranes, macropinocytosis inductionpH-dependent pore formation in endosomesPore formation, non-selective membrane disruptionPore formation, membrane disruptionMembrane penetration without significant lysis, intracellular targetingToroidal pore formation
Selectivity High for endosomal membranes over plasma membranesHigh for acidic environments (endosomes)Low, cytotoxic to both prokaryotic and eukaryotic cellsModerate, some selectivity for bacterial membranesHigh for bacterial cellsHigh for bacterial membranes
pH Dependence LowHigh (active at acidic pH)LowModerateLowModerate

Table 1: Mechanistic and Functional Comparison of Lytic Peptides. This table provides a qualitative overview of the key characteristics of L17E and other selected lytic peptides.

PeptideAssayCell LineConcentrationResultReference
L17E Endosomal EscapeBreast Cancer CellsNot SpecifiedEnhanced endosomal disruption[4]
GALA Endosomal EscapeBreast Cancer CellsNot SpecifiedEnhanced endosomal disruption, maintained EGFR specificity[4]
Melittin Cytotoxicity (IC50)Human Fibroblast Cells6.45 µg/mLHigh cytotoxicity[5]
Melittin Hemolysis (HD50)Human Red Blood Cells0.44 µg/mLHigh hemolytic activity[5]
L17E PNA DeliveryHeLa CellsLow micromolarRobust corrective splicing in nearly all treated cells[6][7]

Table 2: Quantitative Performance Data of Lytic Peptides. This table presents available quantitative data from head-to-head comparisons or individual studies to illustrate the performance of each peptide in specific assays. Note: Direct comparative data for all peptides under identical conditions is limited. The presented data is for illustrative purposes based on available literature.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to evaluate the performance of lytic peptides.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Protocol:

  • Seed cells in a 96-well plate and incubate to allow for adherence and growth.

  • Treat the cells with various concentrations of the lytic peptide for a specified duration.

  • Include control groups: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • After incubation, carefully collect the culture supernatant from each well.

  • Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to the supernatant.

  • Incubate at room temperature, protected from light, to allow the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.[1][3][8][9][10]

Calcein (B42510) Leakage Assay

This assay assesses the membrane permeabilization activity of lytic peptides by measuring the release of the fluorescent dye calcein from lipid vesicles.

Protocol:

  • Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of calcein. At this concentration, the fluorescence of calcein is self-quenched.

  • Remove unencapsulated calcein by size-exclusion chromatography.

  • Add the lytic peptide to the vesicle suspension at various concentrations.

  • If the peptide disrupts the vesicle membrane, calcein will be released into the surrounding buffer, leading to its dequenching and a significant increase in fluorescence.

  • Monitor the fluorescence intensity over time using a spectrofluorometer with excitation and emission wavelengths appropriate for calcein (e.g., 495 nm and 515 nm, respectively).

  • The percentage of calcein leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.[2][11][12][13]

Hemolysis Assay

This assay measures the lytic activity of peptides on red blood cells (RBCs) by quantifying the release of hemoglobin.

Protocol:

  • Obtain fresh red blood cells and wash them several times with an isotonic buffer (e.g., PBS) to remove plasma and other components.

  • Prepare a suspension of RBCs at a specific concentration (e.g., 2% v/v).

  • Incubate the RBC suspension with various concentrations of the lytic peptide for a defined period (e.g., 1 hour) at 37°C.

  • Include a negative control (RBCs in buffer only) and a positive control (RBCs treated with a detergent like Triton X-100 for 100% hemolysis).

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.[14][15][16][17][18]

Intracellular Delivery Efficiency Assay using Fluorescently Labeled Dextran (B179266)

This method assesses the ability of a peptide to deliver a cargo molecule (fluorescently labeled dextran) into the cytoplasm of cells.

Protocol:

  • Culture cells on glass coverslips or in imaging-compatible plates.

  • Co-incubate the cells with the lytic peptide and fluorescently labeled dextran of a specific molecular weight for a defined period.

  • After incubation, wash the cells thoroughly with buffer to remove extracellular peptide and dextran.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Mount the coverslips on microscope slides or directly image the plates using a fluorescence microscope.

  • Quantify the intracellular fluorescence and its distribution (punctate vs. diffuse) to determine the efficiency of cytoplasmic delivery. A diffuse fluorescence pattern indicates successful endosomal escape.[19][20][21][22]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in lytic peptide function is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

L17E_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell L17E L17E Peptide PlasmaMembrane Plasma Membrane L17E->PlasmaMembrane Electrostatic Interaction Endosome Endosome Cargo Macromolecular Cargo PlasmaMembrane->Endosome Macropinocytosis (Co-internalization with Cargo) Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Disruption & Endosomal Escape

Caption: Mechanism of L17E-mediated intracellular cargo delivery.

Lytic_Peptide_Comparison_Workflow Peptide_Synthesis Peptide Synthesis & Purification Lytic_Activity_Assay Lytic Activity Assay Peptide_Synthesis->Lytic_Activity_Assay Cytotoxicity_Assay Cytotoxicity Assay Peptide_Synthesis->Cytotoxicity_Assay Hemolysis_Assay Hemolysis Assay Peptide_Synthesis->Hemolysis_Assay Delivery_Assay Intracellular Delivery Assay Peptide_Synthesis->Delivery_Assay Vesicle_Prep Liposome Preparation (e.g., with Calcein) Vesicle_Prep->Lytic_Activity_Assay Calcein Leakage Cell_Culture Cell Culture (e.g., HeLa, Fibroblasts) Cell_Culture->Cytotoxicity_Assay LDH Release Cell_Culture->Delivery_Assay Fluorescent Dextran Uptake RBC_Prep Red Blood Cell Preparation RBC_Prep->Hemolysis_Assay Hemoglobin Release Data_Analysis Data Analysis & Comparative Assessment Lytic_Activity_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Delivery_Assay->Data_Analysis

Caption: Experimental workflow for comparing lytic peptide performance.

Conclusion

L17E stands out as a promising tool for intracellular delivery due to its attenuated lytic activity and its selectivity for endosomal membranes, which translates to lower cytotoxicity compared to broadly lytic peptides like melittin. While pH-sensitive peptides like GALA also offer a sophisticated mechanism for endosomal escape, the pH-independent nature of L17E may offer advantages in certain biological contexts. In contrast to peptides that primarily act on the plasma membrane or have intracellular targets without significant membrane disruption, such as buforin II, L17E's primary role is to breach the endosomal barrier. The choice of a lytic peptide for a specific application will ultimately depend on the desired balance between delivery efficiency, cargo type, and acceptable levels of cytotoxicity. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug development and research endeavors.

References

Validation

Assessing Endosomal Escape of L17E-Delivered Cargo: A Comparative Guide

The efficient delivery of therapeutic cargo into the cytoplasm of target cells is a critical hurdle in drug development. Many promising biologics, such as proteins, peptides, and nucleic acids, are taken up by cells via...

Author: BenchChem Technical Support Team. Date: December 2025

The efficient delivery of therapeutic cargo into the cytoplasm of target cells is a critical hurdle in drug development. Many promising biologics, such as proteins, peptides, and nucleic acids, are taken up by cells via endocytosis but remain trapped within endosomes, leading to their degradation in lysosomes and preventing them from reaching their intracellular targets. The endosomolytic peptide L17E has emerged as a promising tool to facilitate the escape of this cargo from endosomes into the cytosol. This guide provides a comparative overview of key methods to assess the endosomal escape of L17E-delivered cargo, supported by experimental data and detailed protocols.

The L17E Peptide: A pH-Responsive Endosomolytic Agent

L17E is a synthetic peptide derived from M-lycotoxin, designed to be pH-responsive.[1] At the neutral pH of the extracellular environment, L17E is relatively inactive. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), specific glutamate (B1630785) residues, like the one substituted at position 17, become protonated.[1] This protonation increases the peptide's hydrophobicity, triggering a conformational change that allows it to insert into and disrupt the endosomal membrane, ultimately releasing the co-administered cargo into the cytoplasm.[1] Some studies suggest L17E may also induce transient permeabilization of the plasma membrane during early endocytosis events.[2] L17E has been shown to facilitate the delivery of various cargos, including peptide nucleic acids (PNAs) and proteins.[3][4]

Key Assays for Quantifying Endosomal Escape

A variety of assays have been developed to quantify the extent of endosomal escape. The choice of assay depends on the specific cargo, cell type, and desired throughput. Here, we compare three widely used methods: the Split-GFP assay, the Galectin-9 recruitment assay, and the digitonin (B1670571) permeabilization assay.

Comparison of Endosomal Escape Assays
AssayPrincipleAdvantagesDisadvantages
Split-GFP Assay Complementation of two non-fluorescent GFP fragments, one expressed in the cytosol and the other attached to the cargo. Fluorescence is restored only when the cargo-fragment enters the cytosol.[5]High sensitivity and specificity for cytosolic delivery.[6] Enables live-cell imaging and quantification by flow cytometry.Requires genetic engineering of cells to express one of the GFP fragments.[7] Signal intensity may be limited by the efficiency of fragment complementation.[8]
Galectin-9 Recruitment Assay Galectin-9, a cytosolic protein, binds to glycans exposed on the inner leaflet of damaged endosomal membranes. Fluorescently tagged Galectin-9 puncta indicate sites of endosomal rupture.[9][10]Allows for real-time visualization of endosomal damage in live cells.[11] Can be adapted for high-throughput screening.[9]An indirect measure of cargo release; indicates membrane damage which may not always lead to efficient cargo escape.[12]
Digitonin Permeabilization Assay The detergent digitonin selectively permeabilizes the plasma membrane at low concentrations, leaving endosomal membranes intact.[13][14] The amount of cargo released into the digitonin-extracted cytosolic fraction is then quantified.Does not require genetic modification of cells. Provides a direct measure of the amount of cargo in the cytosol.An endpoint assay that requires cell lysis.[14] Optimization of digitonin concentration is critical for each cell type to avoid lysing endosomal membranes.[14][15]

Experimental Protocols

Split-GFP Complementation Assay

This protocol is adapted for assessing the endosomal escape of a protein cargo fused to the GFP11 fragment in cells stably expressing GFP1-10.

Materials:

  • HeLa cells stably expressing the GFP1-10 fragment (HEKs1-10 cells can also be used).[8]

  • Protein cargo fused to the GFP11 tag (e.g., Cargo-GFP11).

  • L17E peptide.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Cell Seeding: Seed the GFP1-10 expressing cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.

  • Complex Formation: Prepare a stock solution of the Cargo-GFP11 and the L17E peptide. Co-incubate the Cargo-GFP11 with L17E at the desired molar ratio in serum-free medium for 30 minutes at room temperature to allow for complex formation.

  • Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the Cargo-GFP11/L17E complexes to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.[8]

  • Analysis:

    • Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.[8]

    • Fluorescence Microscopy: Wash the cells with PBS and add fresh medium. Visualize the GFP signal in live cells using a fluorescence microscope.

Galectin-9 Recruitment Assay

This protocol describes the visualization of endosomal membrane damage using a fluorescently tagged Galectin-9 reporter.

Materials:

  • Cells stably expressing a fluorescently tagged Galectin-9 (e.g., HeLa-Gal9-YFP).[16]

  • Cargo delivered by L17E.

  • Live-cell imaging medium.

  • High-speed widefield or confocal microscope.

Protocol:

  • Cell Seeding: Seed the HeLa-Gal9-YFP cells in a glass-bottom imaging dish.

  • Cell Treatment: On the day of the experiment, replace the culture medium with live-cell imaging medium containing the L17E-delivered cargo.

  • Live-Cell Imaging: Immediately begin acquiring images using a time-lapse setting on the microscope. Capture images every 1-5 minutes for a period of 1-4 hours.

  • Image Analysis: Quantify the number of Galectin-9-YFP puncta per cell over time. Puncta formation indicates the recruitment of Galectin-9 to damaged endosomes.[9][16]

Digitonin Permeabilization Assay

This protocol allows for the biochemical quantification of cargo delivered to the cytosol.

Materials:

  • Target cells (e.g., SKOV3).[17]

  • L17E-delivered cargo (e.g., a fluorescently labeled or enzyme-linked cargo).

  • Digitonin.

  • Digitonin extraction buffer (DE buffer).[14]

  • Lysis buffer.

  • Plate reader or Western blot equipment.

Protocol:

  • Cell Treatment: Treat cells with the L17E/cargo complex for the desired amount of time.

  • Digitonin Permeabilization:

    • Wash the cells with cold PBS.

    • Add a pre-optimized concentration of digitonin in DE buffer to the cells and incubate on ice for a short period (e.g., 5-10 minutes).[14][17] This step permeabilizes the plasma membrane.

    • Collect the supernatant, which represents the cytosolic fraction.

  • Cell Lysis: Add lysis buffer to the remaining cells to lyse them completely. This fraction contains the cargo trapped in organelles.

  • Quantification: Measure the amount of cargo in the cytosolic fraction and the organelle fraction using an appropriate method (e.g., fluorescence plate reader for a fluorescent cargo, Western blot for a protein cargo).

  • Calculation: The percentage of endosomal escape can be calculated as: (Amount of cargo in cytosolic fraction) / (Total amount of cargo in both fractions) x 100.

Visualizing the Process

Endosomal Escape Pathway of L17E

G cluster_cell Target Cell cluster_endosome Extracellular Extracellular Endosome Endosome (pH 5.0-6.5) Extracellular->Endosome Endocytosis Cytosol Cytosol L17E_inactive L17E (Inactive) L17E_active L17E (Protonated, Active) L17E_inactive->L17E_active Acidification Cargo Cargo Cargo->Cytosol Release L17E_active->Endosome Membrane Disruption

Caption: Proposed mechanism of L17E-mediated endosomal escape.

Experimental Workflow for the Split-GFP Assay

G Start Start Seed_Cells Seed GFP1-10 expressing cells Start->Seed_Cells Prepare_Complex Prepare L17E/Cargo-GFP11 complex Seed_Cells->Prepare_Complex Treat_Cells Treat cells with complex Prepare_Complex->Treat_Cells Incubate Incubate for 4-24h Treat_Cells->Incubate Analyze Analyze GFP signal Incubate->Analyze Flow_Cytometry Flow Cytometry (% GFP+ cells) Analyze->Flow_Cytometry Microscopy Fluorescence Microscopy Analyze->Microscopy End End Flow_Cytometry->End Microscopy->End

Caption: Workflow of the split-GFP assay for endosomal escape.

Comparison of Endosomal Escape Assessment Methods

G cluster_live Live-Cell Methods cluster_endpoint Endpoint Methods Assessment_Method Endosomal Escape Assessment Split_GFP Split-GFP Assay Assessment_Method->Split_GFP Direct Cargo Detection Galectin_9 Galectin-9 Assay Assessment_Method->Galectin_9 Indirect (Membrane Damage) Digitonin Digitonin Assay Assessment_Method->Digitonin Direct Cargo Quantification Requires_Genetic_Modification Requires_Genetic_Modification Split_GFP->Requires_Genetic_Modification Con High_Throughput_Potential High_Throughput_Potential Galectin_9->High_Throughput_Potential Pro No_Genetic_Modification No_Genetic_Modification Digitonin->No_Genetic_Modification Pro

Caption: Logical comparison of endosomal escape assessment methods.

Conclusion

The effective assessment of endosomal escape is paramount for the development and optimization of intracellular drug delivery systems. The L17E peptide offers a promising strategy for enhancing the cytosolic delivery of various therapeutic cargos. The choice of assay to quantify this escape depends on the specific research question and available resources. The split-GFP assay provides a highly specific and sensitive method for detecting cytosolic cargo in live cells, while the Galectin-9 recruitment assay offers a powerful tool for visualizing the dynamics of endosomal membrane damage. For a more direct biochemical quantification without the need for genetic engineering, the digitonin permeabilization assay remains a valuable option. By employing these methods, researchers can gain crucial insights into the efficiency of L17E-mediated delivery and accelerate the translation of novel intracellular therapeutics.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L17E

For laboratory professionals engaged in drug development and cellular research, ensuring safe handling of all compounds is paramount. This guide provides immediate, essential safety and logistical information for the han...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and cellular research, ensuring safe handling of all compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of L17E, a cationic amphiphilic lytic peptide used for cytosolic delivery of macromolecules.[1][2][3]

Personal Protective Equipment (PPE) for L17E

While L17E is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[4][5] The following table summarizes the recommended personal protective equipment for handling L17E in its powdered form and when in solution.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of L17E solutions or accidental contact with the powder.[6][7]
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the peptide.[7][8]
Body Protection Standard laboratory coatProtects skin and personal clothing from potential contamination.[7][8]
Respiratory Protection Dust mask (when handling powder)Recommended to avoid inhalation of the powdered form of L17E.[4][5]

Operational Plan: Handling L17E

Proper handling of L17E is critical for both personnel safety and maintaining the integrity of the peptide for research applications.

Preparation and Reconstitution:

  • Work Area Preparation : Ensure a clean and designated workspace.

  • PPE : Don the appropriate personal protective equipment as outlined in the table above.

  • Weighing (Powder Form) : When weighing the powdered form of L17E, do so in a draft-free environment or a chemical fume hood to minimize the potential for inhalation. A dust mask is recommended during this step.[4][5]

  • Reconstitution : L17E is soluble in water.[5] When preparing a stock solution, slowly add the solvent to the vial containing the L17E powder to avoid splashing. If using water as the solvent for a stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]

Experimental Use:

  • Handling Solutions : When working with L17E solutions, always wear safety glasses and gloves.

  • Avoid Contamination : Use sterile techniques when handling L17E solutions to prevent microbial contamination, especially if the peptide will be used in cell culture experiments.

Disposal Plan

Proper disposal of L17E and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste Categories and Disposal Procedures:

  • Unused L17E Powder : Dispose of in accordance with local, state, and federal regulations for chemical waste.

  • L17E Solutions : Aqueous solutions of L17E should be collected in a designated waste container and disposed of as chemical waste. Do not pour down the drain unless permitted by institutional guidelines.

  • Contaminated Consumables : All disposable items that have come into contact with L17E (e.g., pipette tips, microfuge tubes, gloves) should be placed in a designated biohazardous or chemical waste container.

  • Contaminated Glassware : Reusable glassware should be decontaminated by soaking in a suitable laboratory disinfectant or cleaning solution before washing.

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for handling L17E, incorporating the key safety and handling steps.

L17E_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Clean Workspace B->C D Weigh L17E Powder (with dust mask) C->D E Reconstitute with Solvent D->E F Perform Experiment E->F G Segregate Waste (Solid & Liquid) F->G H Dispose of According to Institutional Guidelines G->H

Caption: Workflow for the safe handling of L17E from preparation to disposal.

References

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